molecular formula C11H23N3 B1585671 1-[(1-Methylpiperidin-4-yl)methyl]piperazine CAS No. 496808-04-9

1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Cat. No.: B1585671
CAS No.: 496808-04-9
M. Wt: 197.32 g/mol
InChI Key: VGEQUMWEQWWIJT-UHFFFAOYSA-N
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Description

1-[(1-Methylpiperidin-4-yl)methyl]piperazine is a useful research compound. Its molecular formula is C11H23N3 and its molecular weight is 197.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(1-methylpiperidin-4-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEQUMWEQWWIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371720
Record name 1-[(1-methylpiperidin-4-yl)methyl]piperazine
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Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496808-04-9
Record name 1-[(1-Methyl-4-piperidinyl)methyl]piperazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1-methylpiperidin-4-yl)methyl]piperazine
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Record name 496808-04-9
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Foundational & Exploratory

1-[(1-Methylpiperidin-4-yl)methyl]piperazine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound (CAS: 496808-04-9), a valuable heterocyclic building block for researchers and professionals in drug development. The synthesis is centered around the robust and widely utilized reductive amination reaction, offering insights into the mechanistic choices and practical execution of the protocol.

Introduction and Strategic Overview

This compound is a tertiary amine containing both a piperidine and a piperazine moiety. These scaffolds are prevalent in pharmacologically active compounds, making this molecule a significant synthon for the construction of more complex drug candidates. Its chemical structure features a methylene bridge connecting the two heterocyclic systems, distinguishing it from the closely related 1-(1-Methylpiperidin-4-yl)piperazine.

The chosen synthetic strategy is a direct, one-pot reductive amination. This approach is paramount in modern medicinal chemistry for its efficiency and operational simplicity in forming C-N bonds.[1] The core transformation involves the reaction of 1-methylpiperidine-4-carbaldehyde with piperazine. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a selective hydride source to yield the final product.

This method is selected for its high atom economy, generally mild reaction conditions, and the commercial availability of the starting materials.

Reaction Mechanism and Key Principles

The reductive amination process can be dissected into two fundamental steps:

  • Iminium Ion Formation: The aldehyde (1-methylpiperidine-4-carbaldehyde) reacts with the secondary amine (piperazine) to form a carbinolamine intermediate. This intermediate then dehydrates to form a transient iminium ion. The formation of this electrophilic species is the critical precursor to the C-N bond formation.

  • Reduction: A reducing agent, specifically chosen for its selectivity, reduces the iminium ion to the desired tertiary amine. The choice of reducing agent is crucial; it must be potent enough to reduce the iminium ion but mild enough to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol due to its excellent selectivity and tolerance for a wide range of functional groups.

Overall Synthetic Scheme

Caption: Reductive amination of 1-methylpiperidine-4-carbaldehyde with piperazine.

Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification.

Reagent and Materials Data
ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.Amount (mmol)Mass/VolumeNotes
1-Methylpiperidine-4-carbaldehyde50675-21-3127.19 (free base)1.010.01.27 gStarting material. Can be used as HCl salt.
Piperazine110-85-086.143.030.02.58 gUsed in excess to minimize dialkylation.
Sodium Triacetoxyborohydride (STAB)56553-60-7211.941.515.03.18 gMoisture sensitive. Add portion-wise.
Dichloromethane (DCM), anhydrous75-09-284.93--100 mLReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) solution----~100 mLFor aqueous work-up.
Brine (Saturated NaCl solution)----~50 mLFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--As neededDrying agent.
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperidine-4-carbaldehyde (1.27 g, 10.0 mmol) and piperazine (2.58 g, 30.0 mmol).

    • Expert Insight: Using a 3-fold excess of piperazine statistically favors the mono-alkylation product and minimizes the formation of the N,N'-bis-alkylated byproduct.

  • Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Initiation of Reduction: To the stirring solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes.

    • Causality Explanation: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction progress. STAB is chosen as it is a mild reducing agent that will not reduce the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

  • Aqueous Work-up (Quenching): Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the excess reducing agent and neutralize acetic acid byproducts.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

    • Trustworthiness: Repeated extraction ensures maximum recovery of the product from the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or waxy solid.

  • Purification: Purify the crude material using column chromatography on silica gel. A gradient elution system of dichloromethane/methanol with 1% triethylamine (e.g., 100:0 to 90:10 DCM:MeOH + 1% Et₃N) is typically effective.

    • Expert Insight: The addition of triethylamine to the eluent is critical to prevent the basic amine product from tailing on the acidic silica gel, leading to better separation and purity.

  • Final Product Characterization: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pure compound. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The molecular formula is C₁₁H₂₃N₃ with a molecular weight of 197.32 g/mol .[2]

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Aldehyde and Piperazine in Flask B 2. Dissolve in Anhydrous DCM A->B C 3. Add Sodium Triacetoxyborohydride B->C D 4. Stir at Room Temperature (12-18h) C->D E 5. Quench with Sat. NaHCO₃ Solution D->E F 6. Extract with DCM (3x) E->F G 7. Wash with Brine & Dry (Na₂SO₄) F->G H 8. Concentrate under Reduced Pressure G->H I 9. Silica Gel Column Chromatography H->I J 10. Evaporate Pure Fractions I->J K 11. Final Product Characterization (NMR, MS) J->K

References

An In-depth Technical Guide to 1-[(1-Methylpiperidin-4-yl)methyl]piperazine (CAS 496808-04-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 1-[(1-Methylpiperidin-4-yl)methyl]piperazine. It is important to note that while this guide strives for accuracy, detailed experimental data for this specific compound is limited in publicly accessible literature. To provide a more complete technical context, information on the closely related structural analog, 1-(1-Methyl-4-piperidinyl)piperazine (CAS 23995-88-2), is included for comparative purposes and is clearly designated as such.

Introduction and Overview

This compound is a heterocyclic amine containing both a piperidine and a piperazine moiety. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The piperazine ring, in particular, is a well-established "privileged scaffold" known for its ability to interact with various biological targets and improve the physicochemical properties of drug candidates, such as solubility and basicity.[1] The presence of two basic nitrogen atoms in this compound suggests its potential utility as a building block in the synthesis of novel compounds with applications in drug discovery and materials science. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers and developers.

Chemical Identity and Physicochemical Properties

Chemical Identity of this compound
PropertyValueSource
CAS Number 496808-04-9[2][3]
Molecular Formula C₁₁H₂₃N₃[3]
Molecular Weight 197.32 g/mol [3]
IUPAC Name This compound
Synonyms 1-(N-Methylpiperidin-4-yl-methyl)piperazine, 1-(1-methyl-piperidin-4-yl-methyl)-piperazine[4]

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties of this compound
Comparative Physicochemical Properties of 1-(1-Methyl-4-piperidinyl)piperazine (CAS 23995-88-2)

For comparative purposes, the following data is provided for the structural analog 1-(1-Methyl-4-piperidinyl)piperazine.

PropertyValueSource
Melting Point 29-32°C[5][6]
Boiling Point 99°C at 0.08 mmHg[5]
Density 0.99 g/mL[5]
Refractive Index n20/D 1.508[5][6]
Solubility Chloroform (Slightly), Dichloromethane (Slightly), Methanol (Slightly)[5]
pKa 9.28 ± 0.10 (Predicted)[5]

Synthesis and Purification

Synthesis of this compound

Specific, detailed synthetic procedures for this compound are not extensively documented in the public domain. However, based on its structure, a plausible synthetic route would involve the reductive amination of 1-methylpiperidine-4-carbaldehyde with piperazine.

Hypothetical Synthesis Workflow:

G A 1-Methylpiperidine-4-carbaldehyde C Reductive Amination (e.g., NaBH(OAc)₃, NaBH₃CN) A->C B Piperazine B->C D This compound C->D

Caption: Hypothetical reductive amination route to synthesize the target compound.

Exemplary Synthesis of a Related Compound: 1-methyl-4-(4-piperidinyl)piperazine hydrochloride

A patented method describes the synthesis of the hydrochloride salt of a related compound, which involves the reaction of N-methylpiperazine and N-Boc-piperidin-4-one, followed by deprotection.[7]

Experimental Protocol:

  • Step 1: Synthesis of N-Boc-1-methyl-4-(4-piperidinyl)piperazine:

    • N-methylpiperazine and N-Boc-piperidin-4-one are added to a reaction vessel with a suitable solvent and a base.

    • A reducing agent is added in portions to the mixture.

    • The reaction is stirred to completion to yield the intermediate compound.[7]

  • Step 2: Synthesis of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride:

    • The intermediate compound is dissolved in methanol.

    • A saturated solution of hydrogen chloride in methanol is added dropwise at room temperature.

    • The mixture is stirred for a period, during which a white solid precipitates.

    • The solid is collected by filtration, washed with anhydrous methanol, and dried to afford 1-methyl-4-(4-piperidinyl)piperazine hydrochloride.[7]

Purification

Purification of the final product would likely involve standard techniques for organic amines, such as:

  • Distillation: For liquid products, vacuum distillation can be effective.

  • Crystallization: If the compound is a solid or can be converted to a solid salt (e.g., hydrochloride), recrystallization from a suitable solvent is a common purification method.

  • Chromatography: Column chromatography on silica gel or alumina can be used for high-purity samples, though the basic nature of the compound may require the use of a solvent system containing a small amount of a basic modifier like triethylamine.

An extraction and purification method for the related compound 1-amino-4-methylpiperazine involves reaction with a ketone to form a ketal, followed by acid hydrolysis and reduced pressure distillation.[8]

Analytical Characterization

No specific analytical data (NMR, MS, IR) for this compound was found in the searched literature. However, analytical data for the structural analog, 1-(1-Methyl-4-piperidinyl)piperazine, is available and can provide an indication of the expected spectral features.

Comparative Analytical Data of 1-(1-Methyl-4-piperidinyl)piperazine (CAS 23995-88-2)
  • ¹H NMR: Spectra are available for this compound.[9]

  • ¹³C NMR: Spectral data has been reported.[10]

  • Mass Spectrometry (GC-MS): Mass spectral data is available from the NIST Mass Spectrometry Data Center.[10]

  • Infrared Spectroscopy (ATR-IR): IR spectra have been recorded.[10]

Applications and Biological Relevance

While specific applications for this compound are not detailed, it is marketed as a specialty product for proteomics research applications.[3] The piperazine and N-methylpiperidine moieties are common structural motifs in pharmaceutically active compounds, suggesting its potential as a building block in drug discovery.

The piperazine scaffold is known to be a key component in drugs targeting the central nervous system, and in the development of anti-cancer and anti-bacterial agents.[1] The incorporation of a 1-methylpiperazine group has been shown to be important in the synthesis of anti-prion, anti-tumor, and anti-proliferative agents.[11] Specifically, it can enhance the anti-prion activity of certain compounds and is used in the synthesis of inhibitors of protein kinases involved in cancer.[11] The related compound, 1-Methyl-4-(Piperidin-4-yl)-Piperazine, is a key intermediate in the synthesis of Brigatinib, a targeted cancer therapy.[12]

Safety and Handling

Hazard Identification for this compound

Hazard Statements:

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

  • P405: Store locked up.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

First Aid Measures
  • If Swallowed: Get medical help. Rinse mouth.[2]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2]

Handling and Storage
  • Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[2]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

Conclusion

This compound is a chemical compound with potential applications in research and development, particularly in the synthesis of novel molecules for drug discovery. While detailed, publicly available technical data for this specific compound is sparse, information on its safety and identity has been compiled in this guide. The inclusion of data for a close structural analog provides valuable context for researchers. As with any chemical, appropriate safety precautions should be taken during handling and use.

References

An In-depth Technical Guide to the Characterization of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential characterization data for 1-[(1-Methylpiperidin-4-yl)methyl]piperazine, a key building block in modern medicinal chemistry. Recognizing the critical need for robust and reliable data in drug discovery and development, this document synthesizes theoretical principles with practical, field-proven insights into the analytical methodologies required to fully characterize this compound.

I. Introduction: The Significance of this compound

This compound (CAS No. 496808-04-9) is a bifunctional molecule incorporating both a piperidine and a piperazine moiety. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The piperazine ring often imparts desirable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier, while the substituted piperidine can provide a scaffold for interacting with specific biological targets. Its application can be found in the synthesis of compounds targeting central nervous system (CNS) disorders, as well as in the development of antiviral and anticancer agents.

A thorough understanding of the physicochemical and spectroscopic properties of this molecule is paramount for its effective use in synthesis, ensuring the identity, purity, and stability of resulting drug candidates. This guide will delve into the critical analytical techniques employed for its characterization.

II. Physicochemical Properties

The fundamental physical and chemical properties of a compound are the cornerstone of its characterization, influencing everything from reaction conditions to formulation.

PropertyValueSource
CAS Number 496808-04-9Santa Cruz Biotechnology[1]
Molecular Formula C₁₁H₂₃N₃Santa Cruz Biotechnology[1]
Molecular Weight 197.32 g/mol Santa Cruz Biotechnology[1]
Appearance LiquidCymitQuimica[2]

Expert Insight: The liquid state of this compound at room temperature is an important consideration for handling and storage. Unlike solid reagents, liquids require careful attention to prevent cross-contamination and ensure accurate measurement by volume or weight. The presence of multiple basic nitrogen atoms suggests that this compound will be hygroscopic and may absorb atmospheric carbon dioxide; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its purity over time.

III. Spectroscopic Characterization: Elucidating the Molecular Structure

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

1. ¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~2.8 - 2.2Multiplet8HPiperazine ring protons (-CH₂-N-CH₂-)Protons on the piperazine ring, often show complex splitting patterns.
~2.2Singlet3HN-CH₃ on piperidine ringA characteristic singlet for the methyl group attached to a nitrogen.
~2.9 - 2.7Multiplet2HAxial protons on C2/C6 of piperidineTypically shifted downfield due to their relationship with the nitrogen lone pair.
~2.2 - 2.0Multiplet2H-N-CH₂- (linker)The methylene bridge connecting the two rings.
~2.0 - 1.8Multiplet2HEquatorial protons on C2/C6 of piperidine
~1.8 - 1.6Multiplet1HC4 proton of piperidineThe methine proton at the point of substitution.
~1.6 - 1.4Multiplet2HAxial protons on C3/C5 of piperidine
~1.4 - 1.2Multiplet2HEquatorial protons on C3/C5 of piperidine
~2.9Broad Singlet1HN-H of piperazineThe proton on the secondary amine of the piperazine, which may be broad and its chemical shift can be concentration and solvent dependent.

Expert Insight: The complexity of the aliphatic region in the ¹H NMR spectrum is expected due to the overlapping signals of the piperidine and piperazine ring protons. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning these proton signals by revealing proton-proton and proton-carbon correlations, respectively.

2. ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~60 - 55-N-C H₂- (linker)The carbon of the methylene bridge.
~56 - 52C 2/C 6 of piperidineCarbons adjacent to the nitrogen in the piperidine ring.
~54 - 50Piperazine ring carbonsCarbons in the piperazine ring.
~46N-C H₃The methyl carbon on the piperidine nitrogen.
~38 - 34C 4 of piperidineThe substituted carbon of the piperidine ring.
~30 - 26C 3/C 5 of piperidineCarbons beta to the nitrogen in the piperidine ring.

Trustworthiness through Validation: The predicted chemical shifts are based on established empirical data for similar N-heterocyclic systems. For instance, the chemical shifts for 1-methylpiperazine show signals for the piperazine ring carbons at approximately 55 ppm and 46 ppm, and the N-methyl carbon at around 46 ppm.[3] These values provide a solid foundation for interpreting the spectrum of the target molecule.

B. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

  • Ionization Mode: Electrospray Ionization (ESI) is highly suitable for this compound due to the presence of basic nitrogen atoms, which are readily protonated.

  • Expected Molecular Ion: In positive ion mode, the expected [M+H]⁺ peak would be at m/z 198.1965, corresponding to the protonated molecule (C₁₁H₂₄N₃⁺).

  • Key Fragmentation Patterns: Fragmentation is likely to occur at the C-N bonds of the piperidine and piperazine rings, as well as the methylene linker. Common fragments would include the loss of the piperazine moiety or the formation of characteristic ions corresponding to the substituted piperidine ring. For example, a fragment at m/z 97 could correspond to the 1-methyl-4-methylene-piperidine cation, a common fragment observed in the mass spectrum of the related compound 1-(1-methyl-4-piperidinyl)piperazine.[4]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Interpretation: Identify the [M+H]⁺ peak and analyze the fragmentation pattern to confirm the structure.

C. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹) (Predicted)VibrationFunctional Group
3300 - 3200N-H stretchSecondary amine (piperazine)
2950 - 2800C-H stretchAliphatic CH, CH₂, CH₃
1470 - 1440C-H bendCH₂ scissoring
1150 - 1050C-N stretchAliphatic amines

Expert Insight: The most diagnostic peak in the IR spectrum will be the N-H stretch of the secondary amine in the piperazine ring. The absence of any significant absorption in the 1600-1800 cm⁻¹ region would confirm the absence of carbonyl functionalities. An ATR-IR spectrum of the related 1-(1-methyl-4-piperidinyl)piperazine shows characteristic C-H stretching and bending vibrations, which would be very similar for the target molecule.[5]

IV. Chromatographic Analysis: Assessing Purity

Chromatographic techniques are essential for determining the purity of a compound and for separating it from any impurities or byproducts.

A. Gas Chromatography (GC)

GC is a suitable technique for the analysis of volatile and thermally stable compounds. Given the likely boiling point of this compound, GC analysis is feasible.

Experimental Protocol: Gas Chromatography Purity Assay

  • Column Selection: A non-polar or medium-polarity column (e.g., DB-5 or DB-17) is recommended.

  • Inlet Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

  • Oven Program: A temperature ramp from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) will effectively separate impurities with different boiling points.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds.

  • Purity Calculation: The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC.

Expert Insight: Due to the basic nature of the compound, reverse-phase HPLC with a C18 column and a mobile phase containing a buffer (e.g., ammonium formate or triethylamine) to improve peak shape is the method of choice. A UV detector may not be ideal as the molecule lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more appropriate for universal detection. Alternatively, derivatization with a UV-active agent can be employed for detection with a standard UV detector.[6]

V. Safety and Handling

A thorough understanding of the potential hazards is crucial for the safe handling of any chemical.

Safety Information Summary:

  • Hazard Statements:

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing vapors or mist.

    • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

VI. Conclusion

The comprehensive characterization of this compound is essential for its successful application in research and drug development. This guide has outlined the key analytical techniques and expected data for confirming its identity, purity, and structure. By integrating spectroscopic and chromatographic methods, researchers can ensure the quality and reliability of this important chemical building block, thereby advancing the development of new and innovative therapeutics.

VII. Visualizations

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_confirmation Final Confirmation synthesis Synthesized Product This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Structure Confirmation ms Mass Spectrometry (ESI-MS) synthesis->ms Molecular Weight ir IR Spectroscopy synthesis->ir Functional Groups gc Gas Chromatography (GC-FID) synthesis->gc Purity Check hplc HPLC (ELSD/CAD) synthesis->hplc Purity Check confirmation Confirmed Structure & Purity >95% nmr->confirmation ms->confirmation ir->confirmation gc->confirmation hplc->confirmation

Caption: Workflow for the comprehensive characterization of this compound.

VIII. References

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. PMC - NIH.--INVALID-LINK--

  • 1-methyl-4-(piperidin-4-yl)-piperazine(436099-90-0) 1 h nmr. ChemicalBook.--INVALID-LINK--

  • 1-Methylpiperazine(109-01-3) 13C NMR spectrum. ChemicalBook.--INVALID-LINK--

  • 1-(1-Methyl-4-piperidinyl)piperazine - Optional[ATR-IR] - Spectrum. SpectraBase.--INVALID-LINK--

  • 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. PubChem.--INVALID-LINK--

  • 1-Methylpiperazine(109-01-3) IR Spectrum. ChemicalBook.--INVALID-LINK--

  • 1-Methylpiperazine(109-01-3) 1H NMR spectrum. ChemicalBook.--INVALID-LINK--

  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts. IS MUNI.--INVALID-LINK--

  • 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707. PubChem.--INVALID-LINK--

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.--INVALID-LINK--

  • This compound | CAS 496808-04-9. SCBT.--INVALID-LINK--

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.--INVALID-LINK--

  • Design, Synthesis, Characterization and Biological Evaluation of Various N- substituted Piperazine Annulated s-Triazine Derivative. ResearchGate.--INVALID-LINK--

  • 1-(1-Methyl-4-piperidinyl)piperazine synthesis. ChemicalBook.--INVALID-LINK--

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.--INVALID-LINK--

  • Piperazine, 1-methyl-4-nitroso-. the NIST WebBook.--INVALID-LINK--

  • 1-Amino-4-methylpiperazine(6928-85-4) 13C NMR spectrum. ChemicalBook.--INVALID-LINK--

  • This compound. CymitQuimica.--INVALID-LINK--

  • 1-(1-Methylpiperidin-4-yl)piperazine. TCI Chemicals.--INVALID-LINK--

  • 1-(1-Methyl-4-piperidinyl)piperazine, 98% 1 g | Buy Online. Thermo Scientific Alfa Aesar.--INVALID-LINK--

  • 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Buy Online. Thermo Scientific Chemicals.--INVALID-LINK--

  • 1-(1-Methylpiperidin-4-yl)piperazine (Cas 23995-88-2). Parchem.--INVALID-LINK--

  • 1-Methylpiperazine - Optional[13C NMR] - Chemical Shifts. SpectraBase.--INVALID-LINK--

References

An In-depth Technical Guide to the NMR Analysis of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine, a key building block in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol to offer a deep dive into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Introduction: The Structural Significance of this compound

This compound is a bifunctional scaffold incorporating both a substituted piperidine and a piperazine moiety. These N-heterocyclic fragments are prevalent in a vast array of pharmacologically active agents, valued for their ability to modulate physicochemical properties such as solubility and basicity, and to present vectors for molecular interactions with biological targets.

Given the conformational flexibility of the piperidine and piperazine rings, and the presence of multiple nitrogen atoms that can influence the electronic environment of neighboring protons and carbons, a thorough and unambiguous structural characterization is paramount. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information on the connectivity, chemical environment, and stereochemistry of the molecule in solution.

This guide will detail the necessary steps for acquiring and interpreting a full suite of NMR data for this compound, including predictive analysis of its ¹H and ¹³C spectra, and the application of two-dimensional NMR techniques for unequivocal assignment.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield high-quality, unambiguous NMR data. The rationale behind each step is provided to empower the researcher to adapt and troubleshoot as necessary.

Sample Preparation: Mitigating Common Pitfalls

As an aliphatic amine, this compound is prone to hygroscopy and can interact with acidic impurities. Proper sample preparation is therefore critical.

Step-by-Step Protocol:

  • Drying the Sample: Ensure the sample is thoroughly dried under high vacuum for several hours prior to use to remove any residual water or solvents from its synthesis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing properties for many organic molecules. However, for amines, residual acidic impurities in CDCl₃ can cause peak broadening. Therefore, it is recommended to use CDCl₃ that has been passed through a short plug of basic alumina immediately before use. Alternatively, aprotic solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetonitrile (CD₃CN) can be used. DMSO-d₆ is particularly adept at slowing down proton exchange, which can lead to sharper N-H signals if present.[1]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2]

  • Handling Hygroscopic Samples: If the sample is particularly hygroscopic, sample preparation should be conducted in a glove box under an inert atmosphere to prevent moisture uptake.[3]

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H and ¹³C NMR in CDCl₃. For other solvents, the residual solvent peak can be used as a secondary reference.

NMR Data Acquisition Workflow

A hierarchical approach to data acquisition ensures that the necessary information is obtained efficiently.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments 1H_NMR ¹H NMR (Proton Count & Connectivity) 13C_NMR ¹³C{¹H} NMR (Carbon Count) 1H_NMR->13C_NMR Initial Survey DEPT DEPT-135 (CHn Multiplicity) 13C_NMR->DEPT Determine Carbon Types COSY ¹H-¹H COSY (H-H Correlations) DEPT->COSY Establish Proton Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Correlations) COSY->HSQC Link Protons to Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC Connect Spin Systems & Assign Quaternary Carbons

Figure 1: Recommended NMR data acquisition workflow.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of two conformationally flexible rings and multiple methylene groups in similar electronic environments. A systematic, fragment-based approach is key to its interpretation.

Molecular Structure and Proton Numbering:

G cluster_piperidine Piperidine Spin System cluster_piperazine Piperazine Spin System H4' H4' H3'5' H-3', H-5' H4'->H3'5' H11 H-11 (Bridge) H4'->H11 H2'6' H-2', H-6' H3'5'->H2'6' H7_10 H-7, H-10 H8_9 H-8, H-9 H7_10->H8_9

References

1-[(1-Methylpiperidin-4-yl)methyl]piperazine mass spectrometry results

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the mass spectrometric analysis of this compound, a compound of interest for researchers, scientists, and professionals in drug development. This guide moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale that inform expert analytical choices, ensuring a robust and reproducible methodology.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₁H₂₃N₃, Molecular Weight: 197.32 g/mol ) is a molecule featuring two distinct saturated heterocyclic scaffolds: a N-methylpiperidine moiety and a piperazine ring, joined by a methylene bridge.[1] The presence of multiple basic nitrogen atoms makes this compound an ideal candidate for analysis by mass spectrometry (MS), particularly using soft ionization techniques. Accurate mass determination and structural elucidation through fragmentation analysis are critical for confirming identity, assessing purity, and studying metabolic fate in pharmaceutical research. Mass spectrometry offers unparalleled sensitivity and specificity for these tasks.[2][3]

This guide will focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, which represents the gold standard for the analysis of such compounds in complex matrices.

Foundational Principles: Ionization and Instrumentation

The key to successful MS analysis is the efficient generation of gas-phase ions from the analyte. For a molecule like this compound, the choice of ionization source is paramount.

Ionization Source Selection: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the technique of choice for this compound.[4][5] As a "soft" ionization method, ESI imparts minimal excess energy to the analyte, which prevents premature fragmentation and ensures the abundant generation of the protonated molecule, [M+H]⁺.[6][7]

Causality Behind the Choice:

  • Presence of Basic Nitrogens: The three nitrogen atoms in the molecule are basic and readily accept a proton in the acidic mobile phases typically used for reverse-phase chromatography. This inherent chemical property makes the compound highly amenable to positive-ion ESI.[8][9]

  • LC Compatibility: ESI provides a seamless interface between the liquid phase separation from HPLC/UHPLC and the high-vacuum environment of the mass spectrometer.

  • Structural Integrity: ESI preserves the intact molecule as a protonated species, providing a clear precursor ion for subsequent fragmentation experiments (MS/MS), which is essential for structural confirmation.[6]

The diagram below illustrates the logical flow from sample introduction to ion detection in a typical LC-ESI-MS/MS system.

ESI_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry A Sample Injection B HPLC Column Separation A->B Mobile Phase Flow C ESI Source (Ion Generation) B->C Eluent D Mass Analyzer 1 (Precursor Selection) C->D [M+H]⁺ Ions E Collision Cell (Fragmentation) D->E Isolate m/z 198.2 F Mass Analyzer 2 (Product Ion Scan) E->F Fragment Ions G Detector F->G Ion Signal Fragmentation_Pathway cluster_frags Product Ions parent [M+H]⁺ m/z 198.21 f1 m/z 113.12 [C₇H₁₅N]⁺ parent->f1 Loss of Piperazine f2 m/z 98.10 [C₆H₁₂N]⁺ parent->f2 α-cleavage f3 m/z 86.10 [C₄H₁₂N₂]⁺ parent->f3 Loss of Methylpiperidine-methyl f4 m/z 70.07 [C₄H₈N]⁺ f3->f4 Further Fragmentation

References

An In-Depth Technical Guide to 1-[(1-Methylpiperidin-4-yl)methyl]piperazine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine, a heterocyclic compound featuring both a piperidine and a piperazine moiety. While this specific molecule is a discrete chemical entity, its true value in pharmaceutical research lies in its role as a structural scaffold. This document will dissect its chemical identity, propose a robust synthetic pathway, and outline methods for its analytical validation. Crucially, we will contextualize its potential by examining the well-documented applications of its close structural analog, 1-(1-methylpiperidin-4-yl)piperazine, which is a key intermediate in the synthesis of targeted cancer therapies like Brigatinib. This guide is intended for medicinal chemists, researchers, and drug development professionals seeking to leverage complex amine scaffolds for the creation of novel therapeutics.

The Piperidine-Piperazine Scaffold: A Privileged Structural Motif

The combination of piperidine and piperazine rings within a single molecule creates a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility is a cornerstone of modern medicinal chemistry.

The Pharmacological Importance of the Piperazine Ring

Piperazine is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure imparts several desirable properties in drug design. Its basic nature allows for the formation of water-soluble salts, enhancing the bioavailability of drug candidates.[1] The piperazine ring is a common feature in a wide array of approved drugs, including antihistamines, antiemetics, and antipsychotics. Its mode of action can be complex, often involving interactions with G-protein coupled receptors (GPCRs) and ion channels. For example, many piperazine-containing compounds exhibit anthelmintic action by paralyzing parasites, a mechanism mediated by agonist effects on the inhibitory GABA receptor.[1]

The Role of the N-Methylpiperidine Moiety

The N-methylpiperidine group is another critical component. The tertiary amine introduced by the methyl group is basic, which can be crucial for forming interactions with acidic residues in protein binding pockets. Furthermore, the saturated piperidine ring provides a three-dimensional structure that can be optimized to fit precisely into receptor sites, while the N-methyl group can influence properties like CNS penetration and metabolic stability.

Core Compound Analysis: this compound

The topic of this guide is a specific assembly of these two critical moieties, linked by a methylene (-CH2-) bridge. This linker adds a degree of conformational flexibility that distinguishes it from its direct-linked analog.

Chemical Structure and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its structure consists of a piperazine ring where one nitrogen atom is substituted with a methyl group that is, in turn, attached to the 4-position of a 1-methylpiperidine ring.

Figure 1: Chemical Structure of this compound
Physicochemical Properties

A summary of the key physicochemical properties for the target compound is presented below.

PropertyValueSource
CAS Number 496808-04-9[2]
Molecular Formula C₁₁H₂₃N₃[2]
Molecular Weight 197.32 g/mol [2]
SMILES CN1CCC(CN2CCNCC2)CC1[3]
Comparative Analysis with a Key Analog

Much of the documented utility of this scaffold comes from its close analog, 1-(1-Methylpiperidin-4-yl)piperazine , which lacks the methylene bridge. Understanding the similarities and differences is crucial for any researcher in this area.

PropertyThis compound 1-(1-Methylpiperidin-4-yl)piperazine
Structure Methylene bridge between ringsDirect N-C bond between rings
CAS Number 496808-04-923995-88-2[4][5]
Molecular Formula C₁₁H₂₃N₃C₁₀H₂₁N₃[4]
Molecular Weight 197.32 g/mol 183.29 g/mol [4][6]
Appearance -Liquid[6]
Boiling Point -99°C @ 0.08 mm Hg[7]
Refractive Index -n20/D 1.508[6]

The primary difference—the methylene linker—introduces greater rotational freedom between the two heterocyclic rings. This can have profound implications for how the molecule fits into a biological target, potentially allowing it to adopt conformations inaccessible to the more rigid, direct-linked analog.

Synthetic Strategy and Methodologies

A robust and reproducible synthesis is paramount for the exploration of any chemical scaffold. While specific literature on the synthesis of this compound is sparse, a logical and effective route can be designed based on established organic chemistry principles.

Retrosynthetic Analysis

A common and highly effective method for coupling an amine to a carbonyl compound (or its precursor) is reductive amination . Retrosynthetically, our target molecule can be disconnected at the C-N bond between the methylene bridge and the piperazine nitrogen. This reveals two commercially available or readily synthesized starting materials: 1-methylpiperidine-4-carbaldehyde and piperazine .

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a self-validating process for synthesizing the title compound. The causality for key reagent choices is explained to provide a deeper understanding of the reaction mechanism.

Objective: To synthesize this compound from 1-methylpiperidine-4-carbaldehyde and piperazine.

Materials:

  • 1-methylpiperidine-4-carbaldehyde

  • Piperazine (use in excess to minimize dialkylation)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Protocol:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-methylpiperidine-4-carbaldehyde (1.0 eq) and piperazine (3.0 eq). Dissolve the components in anhydrous dichloromethane (DCM).

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and CO₂. Using excess piperazine statistically favors the formation of the mono-substituted product over the undesired bis-alkylation of both piperazine nitrogens.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution and stir at room temperature for 1 hour.

    • Rationale: The acid catalyzes the formation of an intermediate iminium ion, which is the electrophile in this reaction. This step is crucial for activating the carbonyl group for nucleophilic attack by the piperazine nitrogen.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM. Slowly add this slurry to the reaction mixture. Allow the reaction to proceed at room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

    • Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive than agents like NaBH₄, allowing for the controlled reduction of the iminium ion in the presence of the starting aldehyde, minimizing side reactions.

  • Workup and Extraction: Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

    • Rationale: The bicarbonate solution neutralizes the acetic acid and quenches any remaining reducing agent. The repeated DCM extractions ensure the complete recovery of the organic product from the aqueous phase.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Rationale: The brine wash removes residual water. The crude product can then be purified via flash column chromatography on silica gel to isolate the desired compound.

Synthesis and Purification Workflow

The overall process from starting materials to a pure, validated product follows a logical sequence.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_analysis Purification & Analysis start Starting Materials (Aldehyde + Piperazine) react Reductive Amination (DCM, Acetic Acid, NaBH(OAc)3) start->react quench Quench Reaction (Sat. NaHCO3) react->quench extract Liquid-Liquid Extraction (DCM/Water) quench->extract dry Dry & Concentrate (MgSO4, Rotovap) extract->dry purify Column Chromatography dry->purify validate Characterization (NMR, MS, HPLC) purify->validate final Pure Compound validate->final

References

An In-depth Technical Guide to 1-[(1-Methylpiperidin-4-yl)methyl]piperazine: A Key Building Block in Modern Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. 1-[(1-Methylpiperidin-4-yl)methyl]piperazine, a heterocyclic amine, has emerged as a compound of significant interest, particularly in the rapidly advancing field of nucleic acid delivery. Its unique structural features, combining the N-methylpiperidine and piperazine moieties, offer a versatile scaffold for the synthesis of complex molecules with tailored physicochemical properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a plausible synthetic route, and its burgeoning application in the development of next-generation drug delivery systems.

Chemical Identity and Synonyms

A clear and unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This compound is known by several synonyms and is uniquely identified by its CAS number.

Identifier Value
Primary Name This compound
CAS Number 496808-04-9
Molecular Formula C11H23N3
Molecular Weight 197.32 g/mol
Synonyms 1-(N-Methylpiperidin-4-yl-methyl)piperazine, 1-(1-methyl-piperidin-4-yl-methyl)-piperazine, Piperazine, 1-[(1-methyl-4-piperidinyl)methyl]-, 4-[(1-methyl-4-piperidinyl)methyl]piperazine, (1-methylpiperidin-4-ylmethyl)piperazine

Synthesis of this compound: A Proposed Protocol

Proposed Reaction Scheme:

G 1-methyl-4-piperidinecarboxaldehyde 1-methyl-4-piperidinecarboxaldehyde intermediate Imine/Iminium Intermediate 1-methyl-4-piperidinecarboxaldehyde->intermediate + piperazine piperazine piperazine->intermediate product This compound intermediate->product + reducing_agent Reducing Agent (e.g., Sodium Triacetoxyborohydride) reducing_agent->product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical):
  • Reaction Setup: To a solution of 1-methyl-4-piperidinecarboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add piperazine (1.2 eq). The use of a slight excess of the amine is common to drive the reaction towards completion.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate. This step is often acid-catalyzed, and the addition of a mild acid like acetic acid may be beneficial.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. This reagent is particularly well-suited for reductive aminations as it is mild and selective.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to confirm the presence of all protons and their respective chemical environments, including the N-methyl group, the piperidine and piperazine ring protons, and the methylene bridge protons.

    • ¹³C NMR: Would be employed to identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, further validating its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method would be developed to determine the purity of the final compound. A reversed-phase column with a mobile phase consisting of a mixture of water and acetonitrile with a suitable modifier (e.g., trifluoroacetic acid or formic acid) would be a typical starting point.

Applications in Drug Development: A Key Component of Lipid Nanoparticles for mRNA Delivery

The most prominent and promising application of this compound is in the field of drug delivery, specifically as a foundational component of ionizable lipids for the formulation of lipid nanoparticles (LNPs) for mRNA delivery.[1][2][3][4][5]

The Role of Piperazine-Containing Ionizable Lipids:

Ionizable lipids are a critical component of LNPs for nucleic acid delivery. They are typically composed of a headgroup, a linker, and lipid tails. The headgroup, which contains an amine moiety, is designed to be positively charged at a low pH (e.g., within an endosome) to facilitate complexation with the negatively charged nucleic acid cargo. At physiological pH, the headgroup is neutral or near-neutral, which contributes to the stability and low toxicity of the LNP in circulation.

The piperazine moiety, and by extension, derivatives like this compound, are increasingly being incorporated into the headgroups of ionizable lipids.[1][3][4][5] This is due to several advantageous properties:

  • Modulatable Basicity: The two nitrogen atoms of the piperazine ring can be functionalized to fine-tune the pKa of the ionizable lipid, which is a critical parameter for efficient encapsulation of mRNA and its subsequent release into the cytoplasm.

  • Enhanced Endosomal Escape: The "proton sponge" effect, where the multiple amine groups in the endosome buffer the acidic environment, can lead to osmotic swelling and rupture of the endosome, releasing the mRNA cargo into the cytoplasm. Piperazine-containing lipids are thought to contribute to this effect.

  • Improved Stability: Recent studies have suggested that piperidine-based lipids can improve the long-term storage stability of mRNA/LNP formulations by limiting the generation of reactive aldehyde impurities that can degrade the mRNA.[1]

Workflow for LNP Formulation and Evaluation:

G cluster_0 LNP Formulation cluster_1 LNP Characterization & Evaluation ionizable_lipid Ionizable Lipid (containing this compound) formulation Microfluidic Mixing ionizable_lipid->formulation mrna mRNA mrna->formulation helper_lipids Helper Lipids (e.g., Cholesterol, DOPE) helper_lipids->formulation peg_lipid PEG-Lipid peg_lipid->formulation lnp mRNA-LNP formulation->lnp characterization Characterization (Size, Zeta Potential, Encapsulation Efficiency) lnp->characterization in_vitro In Vitro Transfection characterization->in_vitro in_vivo In Vivo Delivery & Efficacy in_vitro->in_vivo

Caption: Workflow for mRNA-LNP formulation and evaluation.

Pharmacological Considerations

While the primary application of this compound to date has been as a structural component in drug delivery systems, the broader pharmacological profile of piperazine derivatives is well-established. Piperazine-containing molecules have been successfully developed as drugs for a wide range of therapeutic areas, including antipsychotics, antidepressants, and antihistamines. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.

For this compound itself, a comprehensive pharmacological screening has not been reported in the literature. However, its structural motifs suggest that it could potentially interact with various receptors and transporters in the central nervous system. Any new therapeutic agent incorporating this moiety would require a thorough in vitro and in vivo pharmacological and toxicological evaluation.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its straightforward, albeit not formally published, synthesis via reductive amination makes it an accessible component for medicinal chemists. The growing body of evidence supporting the use of piperazine-containing ionizable lipids in LNP formulations for mRNA delivery highlights the significant potential of this compound in the development of next-generation therapeutics. As research in the field of nucleic acid-based medicines continues to expand, the demand for well-characterized and strategically designed building blocks like this compound is expected to increase, further solidifying its importance in the pharmaceutical sciences.

References

An In-depth Technical Guide to 1-(N-Methylpiperidin-4-yl-methyl)piperazine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(N-Methylpiperidin-4-yl-methyl)piperazine, a heterocyclic amine that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. We will delve into its fundamental physicochemical properties, explore its synthesis, and illuminate its applications as a crucial intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Physicochemical Properties and Identification

1-(N-Methylpiperidin-4-yl-methyl)piperazine is a diamine characterized by the presence of both a piperidine and a piperazine ring system, linked by a methylene bridge. This unique structural arrangement imparts specific physicochemical properties that are advantageous in the design of biologically active molecules.

PropertyValueSource(s)
Molecular Weight 197.32 g/mol [1][2]
Molecular Formula C11H23N3[1][2]
CAS Number 496808-04-9[1][2]
Appearance Reported as a powder, lumpy or fused solid, ranging in color from white to cream to orange.[3]
Solubility Soluble in water.[4]
Storage Conditions Keep in a dark place under an inert atmosphere at room temperature.[1]

IUPAC Name: 1-((1-methylpiperidin-4-yl)methyl)piperazine[1]

Synthesis of 1-(N-Methylpiperidin-4-yl-methyl)piperazine

The synthesis of 1-(N-Methylpiperidin-4-yl-methyl)piperazine is a multi-step process that typically involves the coupling of a piperidine precursor with a piperazine moiety. A common synthetic route involves the reductive amination of a protected piperidin-4-one derivative with piperazine, followed by methylation and deprotection.

A representative synthetic scheme is outlined below:

synthesis_workflow cluster_reactants Starting Materials cluster_reaction1 Reductive Amination cluster_intermediate1 Intermediate 1 cluster_reaction2 N-Methylation cluster_intermediate2 Intermediate 2 cluster_reaction3 Deprotection cluster_product Final Product N_Boc_piperidin_4_one N-Boc-piperidin-4-one reductive_amination Reductive Amination (e.g., NaBH(OAc)3) N_Boc_piperidin_4_one->reductive_amination piperazine Piperazine piperazine->reductive_amination boc_protected_intermediate tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate reductive_amination->boc_protected_intermediate methylation N-Methylation (e.g., Formaldehyde, HCOOH - Eschweiler-Clarke reaction) boc_protected_intermediate->methylation methylated_intermediate tert-butyl 4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate methylation->methylated_intermediate deprotection Boc Deprotection (e.g., HCl in Methanol) methylated_intermediate->deprotection final_product 1-((1-methylpiperidin-4-yl)methyl)piperazine deprotection->final_product

Caption: A general synthetic workflow for 1-((1-methylpiperidin-4-yl)methyl)piperazine.

Detailed Experimental Protocol (Illustrative Example)

The following protocol is a generalized representation based on common organic synthesis techniques.[4][5]

Step 1: Reductive Amination

  • To a solution of N-Boc-piperidin-4-one in a suitable solvent (e.g., dichloromethane), add piperazine.

  • The mixture is stirred, and a reducing agent, such as sodium triacetoxyborohydride, is added portion-wise.

  • The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS) until completion.

  • Upon completion, the reaction is quenched, and the product is extracted and purified to yield tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate.

Step 2: N-Methylation (Eschweiler-Clarke Reaction)

  • The intermediate from Step 1 is dissolved in a mixture of formaldehyde and formic acid.

  • The reaction mixture is heated to reflux and maintained until the reaction is complete.

  • The excess reagents are removed, and the crude product is worked up to yield tert-butyl 4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate.

Step 3: Boc Deprotection

  • The methylated intermediate is dissolved in a solvent such as methanol.

  • A strong acid, typically a saturated solution of hydrogen chloride in methanol, is added dropwise.[5]

  • The mixture is stirred at room temperature, leading to the precipitation of the hydrochloride salt of the final product.[5]

  • The solid is collected by filtration, washed, and can be neutralized to obtain the free base, 1-((1-methylpiperidin-4-yl)methyl)piperazine.

Applications in Drug Discovery and Medicinal Chemistry

The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including antipsychotic, antidepressant, and anxiolytic effects.[6][7] The incorporation of a piperazine ring can modulate the physicochemical properties of a molecule, such as its solubility and basicity, which are critical for pharmacokinetic profiles.

1-(N-Methylpiperidin-4-yl-methyl)piperazine serves as a valuable building block for introducing this privileged scaffold into drug candidates.[3][8][9] Its bifunctional nature, with two secondary amine groups available for further derivatization (one on the piperazine ring and one on the piperidine after deprotection of a suitable protecting group), allows for the construction of diverse chemical libraries for high-throughput screening.

The general importance of piperazine derivatives in medicinal chemistry is underscored by their presence in drugs targeting a wide array of diseases, including diabetes and cancer.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(N-Methylpiperidin-4-yl-methyl)piperazine. The available safety data indicates that this compound should be handled with care.

Hazard Statements:

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wash hands and exposed skin thoroughly after handling.

  • Wear protective gloves, clothing, eye, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Store in a well-ventilated place and keep the container tightly closed.

In case of exposure, it is crucial to seek medical attention. For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-(N-Methylpiperidin-4-yl-methyl)piperazine is a key heterocyclic building block with significant potential in the field of drug discovery. Its well-defined structure and versatile reactivity make it an attractive starting material for the synthesis of novel and complex molecules with diverse pharmacological activities. A thorough understanding of its physicochemical properties, synthesis, and safe handling is essential for its effective utilization in the research and development of the next generation of therapeutics.

References

An In-depth Technical Guide to Determining the Solubility of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine in various organic solvents. Given the limited publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles, physicochemical properties, and a robust experimental protocol to empower researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including its dissolution rate, absorption, and ultimately, its bioavailability. For a compound like this compound, a derivative of two key pharmacophores (piperidine and piperazine), understanding its solubility profile across a range of organic solvents is paramount for various stages of drug development. This includes formulation design, purification, and the development of analytical methods. This guide will provide the necessary theoretical background and practical methodology to approach this challenge systematically.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is the first step in predicting and interpreting its solubility behavior. The principle of "like dissolves like" is a fundamental concept in predicting solubility, meaning that compounds tend to dissolve in solvents with similar polarity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₂₁N₃[2][3][4]
Molecular Weight183.29 g/mol [2][5]
Melting Point29-32 °C[4]
Boiling Point99 °C at 0.08 mmHg[4]
XLogP30.2[2][5]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count3[2]
Topological Polar Surface Area18.5 Ų[2]

The low XLogP3 value of 0.2 suggests that this compound is a relatively polar molecule, which would indicate a preference for polar solvents.[2][5] The presence of one hydrogen bond donor and three hydrogen bond acceptors further supports its ability to interact with protic and polar aprotic solvents.[2] Its parent compound, piperazine, is known to be freely soluble in water and also soluble in organic solvents like ethanol and methanol.[6]

Theoretical Framework of Solubility

The dissolution of a crystalline solid into a liquid solvent can be conceptualized as a two-step process: the energy required to break the crystal lattice of the solute and the energy released upon the formation of solute-solvent interactions. For a substance to dissolve, the energy of these new interactions must overcome the lattice energy of the solid and the cohesive forces of the solvent.

Key solvent properties that influence the solubility of a polar molecule like this compound include:

  • Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents, in turn, can be protic (containing a hydrogen atom attached to an electronegative atom, capable of hydrogen bonding) or aprotic (lacking such a hydrogen).

  • Dielectric Constant: A measure of a solvent's ability to separate ions. Solvents with high dielectric constants are generally better at dissolving polar and ionic compounds.

  • Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for dissolving solutes that also have these capabilities.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound due to its reliability and reproducibility.[7][8] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Essential Materials and Equipment
  • This compound (solid)

  • A range of organic solvents of known purity (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

  • Sealed glass vials (e.g., screw-cap vials with PTFE-lined septa)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) for quantification

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[9] Preliminary experiments may be necessary to determine the optimal equilibration time.[10]

  • Phase Separation: After the incubation period, allow the vials to stand undisturbed to permit the excess solid to settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.[9]

  • Sample Collection and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[1][9] This step is critical to prevent artificially high solubility readings.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method. Quantify the concentration of dissolved this compound using a validated HPLC method.[1] A calibration curve should be prepared using standard solutions of the compound with known concentrations.

  • Data Reporting: Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.[1] The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_report Reporting prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place on orbital shaker prep2->equil1 equil2 Agitate at constant temperature (24-48h) equil1->equil2 sep1 Allow excess solid to settle equil2->sep1 sep2 Centrifuge for complete separation sep1->sep2 quant1 Withdraw and filter supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via validated HPLC method quant2->quant3 report1 Calculate solubility (mg/mL or mol/L) quant3->report1 report2 Report mean and standard deviation report1->report2

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation and Interpretation

The obtained solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent ClassPolarity IndexDielectric Constant (20°C)Solubility (mg/mL)
HexaneNon-polar0.11.88Expected to be low
TolueneNon-polar2.42.38Expected to be low
Ethyl AcetatePolar Aprotic4.46.02Expected to be moderate
AcetonePolar Aprotic5.120.7Expected to be moderate to high
AcetonitrilePolar Aprotic5.837.5Expected to be high
IsopropanolPolar Protic3.919.9Expected to be high
EthanolPolar Protic4.324.5Expected to be very high
MethanolPolar Protic5.132.7Expected to be very high

Interpreting the Results:

The hypothetical data in Table 2 illustrates the expected trend based on the physicochemical properties of this compound. As a polar molecule, its solubility is anticipated to be low in non-polar solvents like hexane and toluene. In contrast, its ability to participate in hydrogen bonding and dipole-dipole interactions suggests that it will be significantly more soluble in polar protic solvents (like methanol and ethanol) and polar aprotic solvents (like acetonitrile and acetone).

By correlating the experimental solubility data with solvent properties such as the polarity index and dielectric constant, researchers can develop a deeper understanding of the solute-solvent interactions that govern the dissolution process. This knowledge is invaluable for selecting appropriate solvent systems for various applications, from reaction chemistry and purification to the development of liquid formulations.

Conclusion

References

An In-depth Technical Guide to the Stability and Storage of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[(1-Methylpiperidin-4-yl)methyl]piperazine is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Ensuring the chemical integrity of this reagent is paramount for the reproducibility of synthetic procedures and the quality of downstream drug candidates. This guide provides a comprehensive overview of the stability profile of this compound, detailing recommended storage conditions, potential degradation pathways, and methodologies for stability assessment. By understanding the factors that influence its stability, researchers can mitigate risks of degradation, ensuring the reliability of their experimental outcomes.

Introduction: Chemical Identity and Significance

This compound, with CAS number 197904-74-0, is a diamine featuring both a piperidine and a piperazine moiety. Its structural characteristics make it a versatile scaffold in drug discovery, particularly in the development of agents targeting the central nervous system. The presence of tertiary and secondary amine functionalities, however, also renders the molecule susceptible to various degradation pathways, necessitating careful handling and storage.

Chemical Structure:

G Compound This compound Oxidation Oxidation (O2) Compound->Oxidation CO2_Reaction Reaction with CO2 Compound->CO2_Reaction Thermal_Stress Thermal Stress (Heat) Compound->Thermal_Stress Photodegradation Photodegradation (Light) Compound->Photodegradation Acid_Contact Contact with Acids Compound->Acid_Contact Degradation_Products Degradation Products (N-oxides, Carbamates, Ring-Opened Fragments, etc.) Oxidation->Degradation_Products CO2_Reaction->Degradation_Products Thermal_Stress->Degradation_Products Photodegradation->Degradation_Products Acid_Contact->Degradation_Products G cluster_0 Stability Assessment Workflow Method_Development Develop & Validate Stability-Indicating HPLC Method Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Method_Development->Forced_Degradation Long_Term_Study Long-Term Stability Study (25°C/60% RH) Forced_Degradation->Long_Term_Study Accelerated_Study Accelerated Stability Study (40°C/75% RH) Forced_Degradation->Accelerated_Study Data_Analysis Data Analysis & Shelf-Life Determination Long_Term_Study->Data_Analysis Accelerated_Study->Data_Analysis

An In-depth Technical Guide to 1-[(1-Methylpiperidin-4-yl)methyl]piperazine: Synthesis, Commercial Availability, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine, a heterocyclic amine of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into the compound's chemical identity, commercial availability, safety and handling protocols, and potential synthetic pathways. It aims to serve as a crucial resource for scientists investigating novel molecular scaffolds.

Introduction and Chemical Identity

This compound is a disubstituted piperazine derivative characterized by a methylpiperidine moiety linked through a methylene bridge. Its unique structural architecture, combining two key heterocyclic systems, makes it a valuable building block in the synthesis of more complex molecules with potential pharmacological activity.

It is critical to distinguish this compound from its close structural analog, 1-(1-Methylpiperidin-4-yl)piperazine. The key difference lies in the methylene (-CH2-) linker present in the title compound, which provides greater conformational flexibility and alters the spatial relationship between the two heterocyclic rings. This structural nuance can have significant implications for its binding affinity to biological targets.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 496808-04-9[1]
Molecular Formula C11H23N3[1]
Molecular Weight 197.32 g/mol [1]
Canonical SMILES CN1CCC(CC1)CN2CCNCC2N/A
Commercial Availability and Procurement

This compound is available from specialized chemical suppliers as a research chemical. Researchers should note that availability may be more limited compared to its aforementioned analog.

SupplierProduct NumberPurityFormNotes
Santa Cruz Biotechnologysc-217331N/AN/AFor research use only.[1]
ChemicalBookCB5488439N/AN/ALists basic compound information and safety data.[2]

Pricing and stock levels are subject to change and should be verified directly with the suppliers. When procuring this compound, it is advisable to request a certificate of analysis to confirm its identity and purity.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as a hazardous substance.[2]

Hazard Identification:

  • Acute Toxicity: Harmful if inhaled.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • The compound may be air-sensitive and should be stored under an inert atmosphere.[3]

In case of exposure, follow standard first-aid measures and seek medical attention.[2]

Potential Applications in Research and Drug Discovery

While specific applications for this compound are not extensively documented in peer-reviewed literature, its structural motifs are prevalent in pharmacologically active compounds. The piperidine and piperazine rings are common scaffolds in medicinal chemistry, known to interact with a variety of biological targets, particularly in the central nervous system.

The combination of these two rings, connected by a flexible methylene linker, suggests potential utility as a fragment or intermediate in the synthesis of:

  • GPCR Ligands: Many G-protein coupled receptor ligands incorporate piperidine and piperazine moieties.

  • Ion Channel Modulators: These heterocyclic systems are also found in compounds that modulate the activity of ion channels.

  • Enzyme Inhibitors: The basic nitrogen atoms can act as hydrogen bond acceptors or participate in ionic interactions within enzyme active sites.

Researchers can utilize this compound as a starting material to build libraries of novel molecules for screening against various therapeutic targets. Its value lies in its potential to introduce desirable physicochemical properties and to explore new chemical space.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 1-methylpiperidine-4-carbaldehyde with piperazine.

Synthetic_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_reagents Reagents & Conditions cluster_product Final Product Reactant1 1-Methylpiperidine-4-carbaldehyde Reaction Reductive Amination Reactant1->Reaction Reactant2 Piperazine Reactant2->Reaction Product This compound Reaction->Product Reagent Reducing Agent (e.g., Sodium Triacetoxyborohydride) Reagent->Reaction 1. Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction 2.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 1-methylpiperidine-4-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperazine (1.2 eq).

  • Addition of Reducing Agent: The mixture is stirred at room temperature, followed by the portion-wise addition of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). The use of NaBH(OAc)3 is advantageous as it is selective for the reduction of the intermediate iminium ion and can be used in the presence of the aldehyde.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting materials.

  • Work-up: Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired this compound.

This proposed protocol is based on a well-established and reliable transformation and should provide a solid foundation for researchers aiming to synthesize this compound in the laboratory.

Conclusion

This compound represents a valuable, albeit specialized, chemical building block for drug discovery and medicinal chemistry. Its commercial availability, though limited, allows for its use in exploratory synthesis. A clear understanding of its handling requirements is paramount for safe laboratory practice. While published applications are scarce, its structural features suggest significant potential for the development of novel therapeutics. The proposed synthetic route via reductive amination offers a practical and efficient method for its preparation, enabling further investigation into its chemical and biological properties.

References

Methodological & Application

1-[(1-Methylpiperidin-4-yl)methyl]piperazine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Analysis, and Application of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine as a Pharmaceutical Intermediate

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound (CAS No. 496808-04-9) is a key heterocyclic building block in medicinal chemistry.[1][2][3] Its structure, featuring both a piperidine and a piperazine moiety, offers a unique combination of properties that medicinal chemists leverage to design novel therapeutics. The two distinct nitrogenous rings provide opportunities for tailored substitutions, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and basicity. These characteristics are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[4]

The piperazine ring, with its two nitrogen atoms, often imparts increased water solubility and can act as a hydrogen bond acceptor, improving target engagement.[4] The N-methylpiperidine portion provides a stable, basic nitrogen center and a defined conformational structure. This combination makes the molecule an invaluable intermediate for synthesizing a wide range of active pharmaceutical ingredients (APIs), including antipsychotics, sedatives, and vasodilators.[5] This guide provides detailed protocols for the synthesis, purification, and analytical characterization of this intermediate, along with insights into its safe handling and applications.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 496808-04-9[1][2]
Molecular Formula C₁₁H₂₃N₃[2]
Molecular Weight 197.32 g/mol [2]
Appearance Colorless to Light Yellow Liquid

Part 1: Synthesis Protocol

The most direct and common strategy for synthesizing compounds of this class is through reductive amination. This protocol details the coupling of 1-methylpiperidine-4-carbaldehyde with piperazine, followed by reduction of the intermediate aminal/enamine.

Causality of Experimental Choices
  • Reactant Stoichiometry : An excess of piperazine is often used to minimize the dialkylation of piperazine, which is a common side reaction.

  • Reducing Agent : Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to moisture than sodium cyanoborohydride and can be added directly to the mixture of the aldehyde and amine without the need for prior imine formation.

  • Solvent : Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-reactive and effectively dissolves the starting materials.

  • pH Control : A weak acid like acetic acid is often added to catalyze imine formation without fully protonating the amine, which would render it non-nucleophilic.

Workflow for Synthesis

Synthesis Workflow cluster_react Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification & Analysis Reactants 1. Combine Aldehyde, Piperazine & Solvent (DCM) Catalyst 2. Add Acetic Acid (Catalyst) Reactants->Catalyst Reducer 3. Add NaBH(OAc)₃ (Portion-wise) Catalyst->Reducer Stir 4. Stir at Room Temp (12-24h) Reducer->Stir Quench 5. Quench with sat. NaHCO₃ Stir->Quench Extract 6. Extract with DCM Quench->Extract Dry 7. Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Purify 9. Column Chromatography Concentrate->Purify Analyze 10. Characterize Product (NMR, MS, HPLC) Purify->Analyze Analytical Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment Sample Purified Sample NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR MS Mass Spectrometry (MS) Sample->MS HPLC HPLC-UV/ELSD Sample->HPLC GC GC-FID Sample->GC Report Generate Certificate of Analysis (CoA) NMR->Report MS->Report HPLC->Report GC->Report API Synthesis Intermediate This compound Coupling Nucleophilic Aromatic Substitution or Buchwald-Hartwig Coupling Intermediate->Coupling Core Pharmacophore Core (e.g., Heterocyclic Halide) Core->Coupling API Final Active Pharmaceutical Ingredient (API) Coupling->API

References

Application Note & Protocol: Strategic Synthesis of Potent Factor Xa Inhibitors Utilizing a Novel Piperazine-Based Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a strategic approach for the synthesis of direct Factor Xa (FXa) inhibitors, leveraging the versatile building block, 1-[(1-Methylpiperidin-4-yl)methyl]piperazine. Direct inhibition of FXa is a clinically validated and highly effective strategy for anticoagulation, offering a superior safety profile compared to traditional therapies.[1][2] This document provides a robust, step-by-step protocol for the synthesis, purification, and characterization of a novel FXa inhibitor, as well as the subsequent in vitro biological evaluation. The rationale behind key experimental choices is elucidated to empower researchers in their drug discovery endeavors.

Introduction: The Critical Role of Factor Xa in Hemostasis and Thrombosis

Factor Xa is a serine protease that occupies a pivotal position at the confluence of the intrinsic and extrinsic pathways of the blood coagulation cascade. Its primary function is to catalyze the conversion of prothrombin to thrombin, the final effector enzyme responsible for fibrin clot formation. Consequently, inhibiting FXa presents a highly attractive therapeutic strategy for the prevention and treatment of thromboembolic disorders.[3] The piperazine scaffold is a privileged structure in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[4][5] The specific building block, this compound, offers a unique combination of a basic nitrogen for potential salt formation and improved solubility, a flexible linker, and a lipophilic piperidine moiety to probe the S4 binding pocket of FXa.

Below is a conceptual diagram illustrating the central role of Factor Xa in the coagulation cascade.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Contact Activation Factor IX Factor IX Factor XI->Factor IX Ca2+ Factor X Factor X Factor IX->Factor X Factor VIIIa, Ca2+, PL Factor Xa Factor Xa Factor X->Factor Xa Tissue Factor Tissue Factor Factor VII Factor VII Tissue Factor->Factor VII Injury Factor VII->Factor X Ca2+ Thrombin Thrombin Factor Xa->Thrombin Factor Va, Ca2+, PL Fibrin Fibrin Thrombin->Fibrin Fibrinogen Prothrombin Prothrombin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Factor XIIIa Inhibitor Inhibitor Inhibitor->Factor Xa Inhibition

Figure 1: Simplified diagram of the blood coagulation cascade highlighting the central role of Factor Xa and the point of intervention for direct inhibitors.

Synthetic Strategy: A Modular Approach

Our synthetic approach is modular, involving the preparation of a core scaffold that occupies the S1 binding pocket of FXa, followed by a coupling reaction with our key building block, this compound, which will occupy the S4 pocket. For this application note, we will utilize a well-established anthranilamide core, a common feature in many potent FXa inhibitors.[1][2]

The overall synthetic workflow is depicted below:

synthetic_workflow Start Start Core_Synthesis Synthesis of Anthranilamide Core Start->Core_Synthesis Coupling Amide Coupling with This compound Core_Synthesis->Coupling Purification Purification by Chromatography Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay In Vitro FXa Inhibition Assay Characterization->Assay End End Assay->End

Figure 2: High-level overview of the synthetic and evaluation workflow for the novel Factor Xa inhibitor.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. This compound can be sourced from commercial suppliers.[6][7][8] Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification will be performed using column chromatography. Structural confirmation will be carried out using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of the Anthranilamide Core (Intermediate 1)

For this protocol, we will adapt a known procedure for the synthesis of a suitable anthranilamide core. A representative example is the synthesis of 2-amino-N-(4-benzoylphenyl)-5-chlorobenzamide.

Protocol:

  • To a solution of 5-chloroisatoic anhydride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-aminobenzophenone (1.1 eq).

  • Stir the reaction mixture at 80 °C for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired anthranilamide core.

ReagentMWMoles (eq)Amount
5-Chloroisatoic Anhydride197.581.0(user defined)
4-Aminobenzophenone197.241.1(user defined)
DMF--(user defined)
Synthesis of the Final Factor Xa Inhibitor

This step involves the coupling of the anthranilamide core with a suitable carboxylic acid, followed by activation and reaction with this compound. For this example, we will use a generic activated carboxylic acid, "R-COOH", to illustrate the general procedure.

Protocol:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (R-COOH, 1.0 eq) in anhydrous dichloromethane (DCM). Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Coupling Reaction: To the activated carboxylic acid solution, add the synthesized anthranilamide core (Intermediate 1, 1.0 eq) and this compound (1.1 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to obtain the final Factor Xa inhibitor.

ReagentMWMoles (eq)Amount
Anthranilamide Core(Calculated)1.0(user defined)
R-COOH(Variable)1.0(user defined)
HOBt135.131.2(user defined)
EDCI191.701.2(user defined)
This compound197.331.1(user defined)
DCM--(user defined)
Characterization of the Final Product

The purified final compound should be characterized as follows:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

In Vitro Factor Xa Inhibition Assay

The inhibitory potency of the synthesized compound against human Factor Xa can be determined using a chromogenic substrate assay.

Protocol:

  • Prepare a stock solution of the synthesized inhibitor in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add assay buffer (e.g., Tris-HCl buffer, pH 7.4), human Factor Xa enzyme, and varying concentrations of the inhibitor.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding a chromogenic substrate for Factor Xa (e.g., S-2222).

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Reagent/ParameterDetails
EnzymeHuman Factor Xa
SubstrateChromogenic Substrate (e.g., S-2222)
BufferTris-HCl, pH 7.4
Incubation Temperature37 °C
Detection Wavelength405 nm
ReadoutIC₅₀ Value

Expected Outcomes and Discussion

The synthesized Factor Xa inhibitor is expected to exhibit potent and selective inhibition of Factor Xa. The IC₅₀ value obtained from the in vitro assay will provide a quantitative measure of its potency. The this compound moiety is anticipated to favorably interact with the S4 binding pocket of Factor Xa, contributing to the overall binding affinity. The physicochemical properties conferred by this building block, such as solubility and basicity, may translate to improved pharmacokinetic profiles in subsequent in vivo studies.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis and evaluation of novel Factor Xa inhibitors utilizing the versatile building block this compound. By following these procedures, researchers can efficiently synthesize and characterize new chemical entities with the potential for development into next-generation anticoagulant therapies. The modular nature of the synthetic strategy allows for further optimization of the core and linker components to fine-tune the pharmacological properties.

References

Reductive amination with 1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Reductive Amination with 1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in reductive amination reactions. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale, critical parameter optimization, and practical troubleshooting to ensure reliable and reproducible outcomes in the synthesis of complex amines.

Introduction: The Strategic Importance of the Piperazine Scaffold

Reductive amination stands as one of the most robust and versatile methods for C-N bond formation in modern organic synthesis, central to the construction of countless pharmaceutical agents.[1][2] The reaction facilitates the coupling of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent to yield a more complex amine product.

The reagent at the core of this guide, This compound , is a valuable building block in medicinal chemistry. Its structure incorporates two key pharmacophores: the N-methylpiperidine moiety and the piperazine ring. These motifs are prevalent in centrally active agents and kinase inhibitors, making this reagent a strategic choice for introducing favorable pharmacokinetic and pharmacodynamic properties into lead compounds.[3][4][5][6][7] This guide focuses on the direct, one-pot reductive amination protocol using sodium triacetoxyborohydride, a method prized for its mildness, selectivity, and broad functional group tolerance.[8][9][10]

The Underlying Mechanism: A Symphony of Selectivity

The success of the one-pot reductive amination hinges on the carefully orchestrated reactivity of the components. The process can be understood as two distinct events occurring in a single flask.[11]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (the unsubstituted nitrogen on the piperazine ring) on the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to form a transient iminium ion. This step is the commitment to the C-N bond formation and is often accelerated by a mild acid catalyst, such as acetic acid.[10]

  • Hydride Reduction: The reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the electrophilic iminium ion.

The brilliance of using NaBH(OAc)₃ lies in its tempered reactivity. The electron-withdrawing effect of the three acetoxy groups makes it a much milder hydride donor than reagents like sodium borohydride (NaBH₄).[10] Consequently, it reduces the highly reactive iminium ion much faster than it reduces the starting aldehyde or ketone. This selectivity is paramount, as it prevents the competing reaction of reducing the carbonyl compound to an alcohol, thereby maximizing the yield of the desired amine product.[8][10]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination carbonyl R₁-(C=O)-R₂ (Aldehyde/Ketone) intermediate Hemiaminal Intermediate carbonyl->intermediate + Amine amine H-N(Piperazine)- R₃ amine->intermediate iminium [R₁-C(R₂)=N⁺(Piperazine)-R₃] Iminium Ion intermediate->iminium - H₂O (Acid Catalyzed) product R₁-CH(R₂)-N(Piperazine)-R₃ Final Amine Product iminium->product + Hydride (H⁻) reducer NaBH(OAc)₃ reducer->product Reduction Workflow Experimental Workflow A 1. Setup Combine Amine & Carbonyl in anhydrous DCE under N₂ B 2. Iminium Formation Stir at RT (add cat. AcOH for ketones) A->B C 3. Reduction Add NaBH(OAc)₃ in portions B->C D 4. Monitoring Stir 4-24h at RT Monitor by TLC/LC-MS C->D E 5. Work-up Quench with aq. NaHCO₃ Extract with DCM D->E F 6. Isolation Dry organic layer (Na₂SO₄) Concentrate in vacuo E->F G 7. Purification Flash Column Chromatography F->G H Pure Product G->H

References

Application Notes and Protocols for N-Alkylation Reactions of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Functionalized Piperazine Scaffold

The 1-[(1-Methylpiperidin-4-yl)methyl]piperazine core is a privileged scaffold in modern medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, leveraging the unique physicochemical properties conferred by the piperazine and piperidine rings. The secondary amine on the piperazine moiety serves as a critical handle for introducing diverse substituents, enabling the fine-tuning of properties such as target affinity, selectivity, solubility, and metabolic stability. This guide provides an in-depth exploration of the primary synthetic strategies for the N-alkylation and N-arylation of this valuable building block, offering both mechanistic insights and field-proven experimental protocols for researchers in drug discovery and development.[1][2]

Understanding the Substrate: Reactivity and Regioselectivity

The substrate, this compound, possesses three nitrogen atoms, but only one is readily available for the alkylation reactions discussed herein.

  • Piperidine Nitrogen: This is a tertiary amine, and as such, is not reactive under standard N-alkylation or N-arylation conditions.

  • Piperazine Nitrogens: The key reactive sites are the two secondary amines of the piperazine ring. The nitrogen atom at the 4-position is attached to the (1-methylpiperidin-4-yl)methyl group, while the nitrogen at the 1-position is unsubstituted. In an unsymmetrical piperazine like this, the two nitrogens can exhibit different reactivities due to steric and electronic effects. However, for many alkylating agents, the primary challenge is not regioselectivity between the two piperazine nitrogens (as one is already substituted), but achieving selective mono-alkylation at the remaining secondary amine versus di-alkylation if the starting material were a simple piperazine. For our specific substrate, the primary reactive site is the terminal secondary amine.

The principal synthetic challenge is to introduce a single desired alkyl or aryl group cleanly and efficiently onto this terminal nitrogen. The following sections detail the most robust and widely adopted methodologies to achieve this transformation.

Methodology I: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its high efficiency, broad substrate scope, and operational simplicity.[3][4] This method circumvents the use of alkyl halides and avoids the potential for over-alkylation or the formation of quaternary ammonium salts.[5] The reaction proceeds in two stages: the initial formation of an iminium ion from the piperazine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction by a mild hydride-based reducing agent.

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for one-pot reductive aminations.[3] Its mildness and tolerance to weakly acidic conditions are key; it selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone. This selectivity is crucial for high yields.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar, aprotic, and effectively solubilize the reactants and intermediates. Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion.

Experimental Workflow: Reductive Amination

Below is a visual representation of the typical laboratory workflow for the reductive amination of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants 1. Dissolve piperazine & aldehyde in DCM prep_acid 2. Add catalytic acetic acid prep_reactants->prep_acid add_reductant 3. Add NaBH(OAc)3 portion-wise prep_acid->add_reductant stir 4. Stir at room temperature (2-16 h) add_reductant->stir monitor 5. Monitor by TLC or LC-MS stir->monitor quench 6. Quench with sat. NaHCO3 monitor->quench extract 7. Extract with DCM quench->extract purify 8. Purify via column chromatography extract->purify

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: Synthesis of 1-Benzyl-4-[(1-methylpiperidin-4-yl)methyl]piperazine

This protocol details the reaction with benzaldehyde as a representative aldehyde.

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Add benzaldehyde (1.1 equiv) followed by glacial acetic acid (0.1 equiv). Stir the mixture at room temperature for 20-30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 10 minutes. Effervescence may be observed.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of DCM/Methanol or DCM/Methanol/NH₄OH to afford the pure N-benzylated product.

Methodology II: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides (e.g., iodides, bromides, or chlorides) is a classical and straightforward approach.[3] However, for substrates like piperazine, this method can be complicated by di-alkylation, where both nitrogen atoms are substituted. For the target substrate, which has one available secondary amine, the primary side reaction is the formation of a quaternary ammonium salt.

Causality Behind Experimental Choices:
  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrogen halide (e.g., HBr) produced during the reaction, preventing the protonation and deactivation of the starting amine.

  • Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are typically used as they effectively dissolve the amine salt intermediates and facilitate the Sₙ2 reaction.

  • Additives: In cases where alkyl bromides or chlorides are used, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can significantly accelerate the reaction via the Finkelstein reaction, which generates the more reactive alkyl iodide in situ.[3]

Strategies for Selective Mono-Alkylation

When working with a symmetric piperazine, achieving mono-alkylation requires specific strategies. While our substrate already has one nitrogen blocked, these principles are fundamental to piperazine chemistry.

StrategyPrincipleTypical ConditionsReference
Excess Piperazine Using a large excess of the piperazine starting material (5-10 equivalents) statistically favors the mono-alkylation product.Piperazine (5-10 eq.), Alkyl Halide (1 eq.), Reflux in Ethanol or Pyridine.[6]
Monoprotection One nitrogen is protected with a group like Boc or Acetyl. Alkylation occurs at the free nitrogen, followed by deprotection.1. Boc-piperazine, K₂CO₃, Alkyl Halide in ACN. 2. Deprotection with TFA or HCl.[5][6][7]
Monopiperazinium Salt Protonating one nitrogen with one equivalent of a strong acid deactivates it towards alkylation, directing the reaction to the free nitrogen base.Piperazine (1 eq.), HCl (1 eq.), Alkyl Halide (1 eq.) in Ethanol.[5][8]
General Protocol: Direct N-Alkylation

Materials:

  • This compound (1.0 equiv)

  • Alkyl Bromide (e.g., 1-bromobutane) (1.0-1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0-3.0 equiv)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Potassium Iodide (KI) (optional, 0.1 equiv)

Procedure:

  • Combine this compound (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv) in a flask containing anhydrous ACN.

  • Add the alkyl bromide (1.1 equiv). If the halide is a bromide or chloride, add catalytic KI (0.1 equiv).

  • Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir until TLC or LC-MS analysis indicates completion.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with ACN.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in a suitable organic solvent (e.g., DCM or Ethyl Acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography as described previously.

Methodology III: N-Arylation Reactions

For the synthesis of N-aryl derivatives, transition metal-catalyzed cross-coupling reactions are the methods of choice, offering broad scope and high yields where classical nucleophilic aromatic substitution would fail.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful tool for forming C-N bonds between an aryl halide (or triflate) and an amine.[2][9][10]

  • Mechanism Overview: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a Pd-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.

  • Key Components: The success of the reaction is highly dependent on the choice of palladium precatalyst, phosphine ligand (often bulky and electron-rich), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).[11]

BuchwaldHartwig Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Ar-X (Oxidative Addition) AmineCoord [Ar-Pd(II)(NHR'R'')L_n]X OxAdd->AmineCoord R'R''NH Deprotonation Ar-Pd(II)(NR'R'')L_n AmineCoord->Deprotonation Base RedElim Ar-NR'R'' Deprotonation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed alternative for N-arylation.[12] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use soluble copper sources and ligands, allowing for milder conditions.[13] This method can be particularly effective for electron-deficient aryl halides.

Comparative Overview of N-Arylation Conditions
FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu₂O)
Ligand Bulky Phosphines (e.g., XPhos, RuPhos)Diamines, Phenanthrolines
Base Strong, non-nucleophilic (NaOt-Bu, Cs₂CO₃)K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THFDMF, NMP, DMSO
Temperature 80 - 120 °C100 - 210 °C (often higher)
Reference [9][10][12][14]

Conclusion and Outlook

The N-alkylation of this compound is a critical transformation for the generation of novel chemical entities in drug discovery. Reductive amination stands out as a highly reliable and versatile method for introducing a wide range of alkyl substituents with excellent control and high yields. Direct alkylation remains a viable, albeit more classical, approach that requires careful control of stoichiometry and conditions to maximize the yield of the desired mono-alkylated product. For N-arylation, palladium- and copper-catalyzed cross-coupling reactions provide powerful and indispensable tools. The protocols and principles outlined in this guide offer a robust framework for researchers to successfully functionalize this important scaffold, paving the way for the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Derivatization of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, allow it to serve as a versatile linker and pharmacophore.[1] The specific scaffold, 1-[(1-methylpiperidin-4-yl)methyl]piperazine, is a valuable building block in drug discovery, notably in the synthesis of targeted therapies.[2] This application note provides a detailed guide for the derivatization of this scaffold, focusing on synthetic strategies crucial for comprehensive Structure-Activity Relationship (SAR) studies. Understanding SAR is fundamental to optimizing lead compounds, enhancing potency, selectivity, and pharmacokinetic profiles.[3][4]

This document outlines robust protocols for the selective modification of the N4-position of the piperazine ring, a common strategy for exploring the chemical space around this core. We will delve into the mechanistic underpinnings of key reactions, provide step-by-step experimental procedures, and discuss analytical techniques for the thorough characterization of the synthesized derivatives.

Core Synthetic Strategies for SAR Exploration

The primary site for derivatization on the this compound scaffold is the secondary amine (N4) of the piperazine ring. The tertiary amine on the piperidine ring is significantly less reactive under the conditions described. The most prevalent and effective methods for introducing diversity at this position are N-acylation, N-alkylation, and reductive amination.

dot

Caption: Key derivatization strategies for SAR studies.

N-Acylation: Synthesis of Amide Derivatives

N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and introduce conformational constraints. This modification is valuable for probing interactions with target proteins. The reaction typically involves the use of acyl chlorides or anhydrides in the presence of a base to neutralize the HCl byproduct.

Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary nitrogen of the piperazine attacks the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate and loss of the leaving group (e.g., chloride) yields the amide product.

Protocol 1: General Procedure for N-Acylation

Parameter Condition Rationale
Starting Material This compound1.0 equivalent
Acylating Agent Acyl chloride or anhydride1.1 - 1.2 equivalents
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)1.5 - 2.0 equivalents. Scavenges the acid byproduct.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrousAprotic solvents to prevent hydrolysis of the acylating agent.
Temperature 0 °C to room temperatureInitial cooling controls the exothermic reaction.
Reaction Time 2 - 12 hoursMonitored by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dissolved in anhydrous DCM dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Alkylation: Synthesis of Tertiary Amine Derivatives

Direct N-alkylation with alkyl halides introduces a variety of alkyl and arylalkyl substituents. This method is crucial for exploring steric and electronic effects on biological activity. The reaction is typically performed in the presence of a base to deprotonate the secondary amine, increasing its nucleophilicity.[5]

Mechanistic Insight: This reaction follows an SN2 mechanism where the nucleophilic secondary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.[5] The use of a base is critical to neutralize the generated hydrohalic acid.[5]

Protocol 2: General Procedure for N-Alkylation

Parameter Condition Rationale
Starting Material This compound1.0 equivalent
Alkylating Agent Alkyl halide (e.g., R-Br, R-I)1.1 - 1.5 equivalents
Base Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)2.0 - 3.0 equivalents. A solid base is easily removed by filtration.
Solvent Acetonitrile (ACN) or Dimethylformamide (DMF)Polar aprotic solvents facilitate SN2 reactions.
Temperature Room temperature to 80 °CHeating may be required for less reactive alkyl halides.
Reaction Time 12 - 24 hoursMonitored by TLC or LC-MS.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) in acetonitrile, add potassium carbonate (2.5 eq.).

  • Add the alkyl halide (1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux (if necessary) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.[5]

Reductive Amination: A Versatile Approach for N-Substitution

Reductive amination is a powerful and versatile method for N-alkylation, allowing for the introduction of a wide range of substituents.[6] It involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent.

Mechanistic Insight: The reaction proceeds in two stages, often in a single pot. First, the piperazine nitrogen attacks the carbonyl carbon, followed by dehydration to form an iminium ion intermediate. This step is often acid-catalyzed. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the C=N double bond to a C-N single bond.[6]

Protocol 3: General Procedure for Reductive Amination

Parameter Condition Rationale
Starting Material This compound1.0 equivalent
Carbonyl Compound Aldehyde or Ketone1.1 - 1.2 equivalents
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)1.5 equivalents. Mild and selective for iminium ions.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrousAprotic solvents compatible with the reducing agent.
Temperature Room temperatureGenerally proceeds efficiently at ambient temperature.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCM.

  • Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the iminium ion intermediate.[6]

  • Add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions. The addition may be exothermic.

  • Stir the reaction at room temperature for 4-24 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

Reductive_Amination_Workflow Start Start: Amine + Carbonyl in DCM Imine_Formation Imine/Iminium Ion Formation (30-60 min, RT) Start->Imine_Formation Reduction Reduction with NaBH(OAc)3 (4-24 h, RT) Imine_Formation->Reduction Quench Aqueous Work-up: - Quench (NaHCO3) - Extraction Reduction->Quench Purification Purification: Silica Gel Column Chromatography Quench->Purification Product Final Product: N-Substituted Derivative Purification->Product

Caption: Workflow for Reductive Amination.

Analytical Characterization of Derivatives

Thorough characterization of each new derivative is paramount for the integrity of SAR studies. A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and assess the purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of new signals corresponding to the introduced substituent and shifts in the signals of the piperazine and piperidine protons will confirm a successful reaction.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the new derivative.[9] LC-MS is an invaluable tool for monitoring reaction progress and assessing the purity of the final compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.[10] The high polarity and basicity of piperazine derivatives can sometimes lead to poor peak shapes; the use of mobile phase additives like triethylamine (TEA) can improve chromatography.[11]

Data Management and Interpretation for SAR

Systematic documentation of the synthetic route, yield, and analytical data for each derivative is crucial. This data should be compiled alongside the biological activity data to build a comprehensive SAR model. By comparing the activity of derivatives with different electronic, steric, and lipophilic properties, researchers can deduce the key structural features required for optimal biological activity. For instance, quantitative structure-activity relationship (QSAR) studies can be employed to correlate physicochemical properties with biological effects.[3]

Conclusion

The derivatization of the this compound scaffold is a critical activity in the exploration of new chemical entities for drug discovery. The synthetic protocols for N-acylation, N-alkylation, and reductive amination provided herein offer robust and versatile methods for generating diverse libraries of compounds for SAR studies. Careful execution of these synthetic procedures, coupled with rigorous analytical characterization, will enable researchers to build a clear understanding of the structure-activity relationships governing their target, ultimately guiding the design of more potent and selective drug candidates.

References

Application Notes & Protocols: The Utility of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the title of "privileged scaffolds." The 1-[(1-Methylpiperidin-4-yl)methyl]piperazine moiety is a quintessential example of such a structure. Comprising a piperazine ring linked via a methylene bridge to an N-methylated piperidine, this scaffold offers a unique combination of physicochemical properties that medicinal chemists can exploit to address complex biological targets.[1][2]

The two basic nitrogen atoms of the piperazine ring, along with the tertiary amine of the N-methylpiperidine, provide multiple handles for tuning aqueous solubility and establishing critical ionic interactions with biological targets.[1] The piperidine ring introduces a degree of conformational rigidity, while the overall structure often imparts favorable pharmacokinetic profiles, contributing to improved metabolic stability and oral bioavailability in the resulting drug molecules.[3] This guide provides an in-depth exploration of the synthesis, applications, and evaluation of compounds incorporating this versatile scaffold, with a focus on its role in the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

Part 1: Synthesis and Derivatization Strategies

The accessibility of a scaffold is paramount to its utility in drug discovery. The this compound core can be synthesized through various routes, with reductive amination being a common and efficient strategy.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from commercially available N-Boc-piperidine-4-carboxaldehyde and N-methylpiperazine.

Objective: To synthesize the title scaffold via reductive amination.

Workflow Diagram: Synthesis of the Scaffold

A N-Boc-piperidine-4- carboxaldehyde C Reductive Amination (e.g., NaBH(OAc)3) A->C B N-Methylpiperazine B->C D Boc-protected Intermediate C->D Step 1 E Deprotection (e.g., TFA or HCl) D->E F This compound (Final Product) E->F Step 2

Caption: Synthetic workflow for the target scaffold.

Materials:

  • N-Boc-piperidine-4-carboxaldehyde

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add N-Boc-piperidine-4-carboxaldehyde (1.0 eq) and anhydrous DCM.

  • Addition of Amine: Add 1-methylpiperazine (1.1 eq) to the solution and stir at room temperature for 30 minutes.

  • Reductive Amination: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Causality Note: NaBH(OAc)₃ is a mild reducing agent suitable for reductive aminations, as it does not readily reduce the starting aldehyde, allowing the iminium ion intermediate to form first.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification (Intermediate): Concentrate the filtrate under reduced pressure. The resulting crude Boc-protected intermediate can often be used in the next step without further purification or can be purified by column chromatography if necessary.

  • Boc Deprotection: Dissolve the crude intermediate in DCM and add an excess of TFA (e.g., 20% v/v) or 4M HCl in dioxane. Stir at room temperature for 1-2 hours. Causality Note: Strong acids are required to cleave the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the piperidine ring which is then methylated in situ if not already present, or in this case, revealing the N-methylpiperidine from the starting material if the synthesis was adapted. A more direct route involves starting with 1-methyl-4-piperidone and proceeding through reductive amination with piperazine. A similar patented synthesis involves reacting N-methylpiperazine and N-Boc-piperidin-4-one.[4]

  • Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be used directly or neutralized with a base to yield the free amine.

Protocol 2: Derivatization via Amide Coupling

The most common application of this scaffold is its attachment to a carboxylic acid-containing fragment to form a final drug candidate.

Objective: To couple the scaffold to a carboxylic acid (R-COOH) using standard peptide coupling reagents.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature to activate the carboxylic acid. Causality Note: HATU is a highly efficient coupling reagent that forms an activated ester, which is very susceptible to nucleophilic attack. DIPEA is a non-nucleophilic base used to mop up the HCl produced and maintain a basic pH for the reaction to proceed.

  • Nucleophilic Attack: Add a solution of this compound (1.2 eq) in DMF to the activated ester mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified using column chromatography or preparative HPLC.

Part 2: Application in Kinase Inhibitor Drug Discovery

The scaffold is a prominent feature in many small-molecule kinase inhibitors, where it often serves as a solubilizing tail that projects out of the ATP-binding pocket and interacts with the solvent-exposed region of the enzyme.

Case Study: ABL/KIT Dual Kinase Inhibitors

Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs) are cancers driven by the BCR-ABL and c-KIT kinases, respectively. The this compound moiety has been incorporated into potent dual inhibitors of these kinases.[5] For example, the compound CHMFL-ABL/KIT-155 utilizes a related 4-methylpiperazin-1-yl)methyl moiety to achieve high potency and favorable pharmacokinetic properties.[5][6]

Pharmacophore Concept: Kinase Inhibitors

cluster_kinase Kinase ATP Pocket Scaffold This compound (Solubilizing Group) Linker Linker (e.g., Amide) Scaffold->Linker Solvent Solvent Interface Scaffold->Solvent  Forms H-bonds  with water Core Core Heterocycle (Hinge-Binding) Linker->Core DFG DFG-out Pocket Binder Core->DFG Type II Inhibitor Hinge Hinge Region Core->Hinge  Forms key H-bonds DFG_Pocket Hydrophobic Pocket DFG->DFG_Pocket  Van der Waals contacts

Caption: Pharmacophore model for a Type II kinase inhibitor.

In this model, the piperazine-piperidine moiety enhances solubility and can form interactions with the outer rim of the binding site, while the core heterocycle engages the critical hinge region of the kinase.

Quantitative Data: Activity of Representative Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)Reference
3a-P1 BCR-ABL T315I4.7BaF34.7[7]
CHMFL-ABL/KIT-155 ABL46K562-[5]
CHMFL-ABL/KIT-155 c-KIT75GIST-T1-[5]
Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general method to determine the inhibitory constant (IC₅₀) of a compound against a target kinase.

Objective: To quantify the potency of a test compound by measuring its ability to displace a fluorescent tracer from the kinase active site.

Workflow: Kinase Binding Assay

A Prepare serial dilution of test compound B Add Kinase and Eu-labeled Antibody A->B C Add Alexa Fluor 647-labeled Tracer (ATP-competitive) B->C D Incubate for 1 hour at room temperature C->D E Read plate on TR-FRET enabled reader D->E F Analyze Data: Calculate IC50 E->F

Caption: Workflow for a TR-FRET kinase binding assay.

Materials:

  • Target Kinase (e.g., purified ABL)

  • LanthaScreen™ Eu-anti-tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compound (containing the scaffold)

  • Assay Buffer

  • 384-well microplate

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, then dilute into the assay buffer.

  • Reaction Mixture: In a 384-well plate, add the diluted test compound.

  • Kinase/Antibody Addition: Add a pre-mixed solution of the target kinase and the Eu-labeled antibody to each well.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction. The tracer is an ATP-competitive ligand that binds to the active site.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: The TR-FRET ratio (665 nm / 615 nm) is proportional to the amount of tracer bound to the kinase. When the test compound displaces the tracer, the FRET signal decreases. Plot the FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 3: Application in GPCR Antagonist Drug Discovery

The basic nitrogens of the this compound scaffold are ideal for interacting with acidic residues (e.g., Asp, Glu) commonly found in the transmembrane helices of GPCRs. This makes it a valuable component in the design of GPCR antagonists.

Case Study: CXCR4 and CCR5 Antagonists for HIV-1 Inhibition

The chemokine receptors CXCR4 and CCR5 are GPCRs that act as co-receptors for HIV-1 entry into T-cells. Blocking these receptors is a validated strategy for treating HIV-1 infection.[8] Numerous potent antagonists for these receptors incorporate piperazine or piperidine moieties.[9][10][11] The scaffold provides a vector to position other pharmacophoric elements correctly within the binding pocket while also contributing to binding affinity and favorable ADME properties.[9]

Protocol 4: Calcium Mobilization Assay for GPCR Antagonism

This assay measures a compound's ability to block the intracellular calcium release that occurs upon GPCR activation by its native ligand.

Objective: To determine the potency of a test compound as a GPCR antagonist by measuring the inhibition of ligand-induced calcium flux.

Materials:

  • A cell line stably expressing the target GPCR (e.g., Chem-1 cells expressing CXCR4).

  • The native ligand for the receptor (e.g., SDF-1 for CXCR4).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

Step-by-Step Methodology:

  • Cell Preparation: Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution. Incubate for 60 minutes at 37°C. Causality Note: The AM ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cell.

  • Compound Pre-incubation: Wash the cells with assay buffer and then add the test compound at various concentrations. Incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Ligand Addition & Reading: Begin reading the baseline fluorescence. After a few seconds, automatically inject the native ligand (at its EC₈₀ concentration) and continue reading the fluorescence intensity for 1-2 minutes.

  • Data Analysis: The increase in fluorescence upon ligand addition corresponds to calcium release. Antagonists will reduce this signal. Calculate the percent inhibition for each concentration of the test compound and plot the results to determine the IC₅₀ value.

Part 4: Pharmacokinetic and Metabolic Considerations

While the this compound scaffold can impart good pharmacokinetic properties, it is also susceptible to common metabolic pathways, primarily oxidation and N-dealkylation.[12] Understanding the metabolic fate of a compound is crucial for lead optimization.

Protocol 5: In Vitro Metabolic Stability Assay

This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse).

  • NADPH regenerating system (cofactor for CYP450 enzymes).

  • Test compound.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with an internal standard for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Reaction Preparation: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.

  • Initiate Reaction: Add the test compound (at a final concentration of ~1 µM) to the microsome mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Causality Note: NADPH is a required cofactor for cytochrome P450 enzymes, the primary family of enzymes responsible for Phase I metabolism.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent remaining of the test compound versus time. The slope of this line (k) is the elimination rate constant. The in vitro half-life is calculated as t₁/₂ = 0.693 / k.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, coupled with its ability to confer desirable physicochemical and pharmacokinetic properties, ensures its continued relevance.[1][2] It serves as a powerful tool for engaging with solvent-exposed regions of protein targets, fine-tuning solubility, and establishing key ionic interactions. Future applications will likely see this scaffold incorporated into novel drug modalities, such as PROTACs and molecular glues, where its structural and physicochemical characteristics can be leveraged to bridge new and challenging biological targets.

References

Application Notes & Protocols: The Strategic Incorporation of 1-(1-Methylpiperidin-4-yl)piperazine Scaffolds in Novel Therapeutic Design

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Scaffold: Initial searches for the specific compound 1-[(1-Methylpiperidin-4-yl)methyl]piperazine (CAS 496808-04-9) reveal it to be a specialty research chemical with limited publicly available application data.[1][2] However, the closely related and extensively documented structural analog, 1-(1-Methylpiperidin-4-yl)piperazine (CAS 23995-88-2), serves a virtually identical role in synthetic chemistry and is a cornerstone building block in numerous drug discovery programs.[3][4] This guide will therefore focus on the principles and protocols for this well-characterized synthon, as the methodologies are directly applicable and transferable to its methylene-inserted counterpart.

Introduction: The Strategic Value of the Piperazine-Piperidine Motif

In the landscape of medicinal chemistry, certain structural motifs consistently reappear in successful drug candidates due to their favorable influence on pharmacological and pharmacokinetic properties. The piperazine ring is a quintessential example of a "privileged scaffold".[5] Its incorporation into a lead molecule can significantly enhance aqueous solubility, modulate basicity (pKa), and provide a synthetically tractable handle for structure-activity relationship (SAR) exploration.[5]

The 1-(1-Methylpiperidin-4-yl)piperazine scaffold combines this advantageous piperazine unit with an N-methylpiperidine moiety. This combination offers a unique constellation of properties:

  • Dual Basic Centers: The two distinct nitrogen atoms (one in the piperazine, one in the piperidine) have different pKa values, allowing for tailored interactions with biological targets and influencing absorption and distribution profiles.

  • Improved Pharmacokinetics (PK): The piperazine group is frequently used to disrupt planarity, increase solubility, and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[5]

  • Synthetic Versatility: The secondary amine on the piperazine ring serves as an excellent nucleophile for a variety of crucial bond-forming reactions, most notably amide coupling and reductive amination, making it a versatile building block for library synthesis.[3][6]

This guide provides an in-depth analysis of the application of 1-(1-Methylpiperidin-4-yl)piperazine in therapeutic synthesis, focusing on the most critical reaction class: amide bond formation.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity of this reagent, which is sensitive to air and atmospheric moisture.[3]

PropertyValueSource
CAS Number 23995-88-2[7]
Molecular Formula C₁₀H₂₁N₃[7][8]
Molecular Weight 183.29 g/mol [7][8]
Appearance Clear colorless to slightly yellow liquid[3]
Storage Store under inert atmosphere (Argon or Nitrogen), room temperature, in a dark place.[3]
Safety Causes burns. Irritant. Wear suitable protective clothing, gloves, and eye/face protection.[3]

Core Synthetic Application: Amide Bond Formation

The formation of an amide bond is arguably the most common reaction in medicinal chemistry, linking key structural fragments to build complex molecular architectures.[9] 1-(1-Methylpiperidin-4-yl)piperazine is an ideal nucleophile for coupling with carboxylic acids to generate a diverse range of therapeutic candidates, from Factor Xa antagonists to potential anticancer agents.[10][11]

Causality Behind Reagent Choice

The "best" amide coupling conditions depend heavily on the specific substrates, but a few reagents have emerged as robust and reliable choices. The decision is based on balancing activation efficiency, cost, and minimizing side reactions, particularly racemization if the carboxylic acid partner is chiral.

  • EDC/HOBt: A cost-effective and widely used combination. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is added as an auxiliary nucleophile that forms an active ester, which is less prone to side reactions and suppresses racemization.[12]

  • HATU: A more modern and highly efficient uronium-based coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provides faster reaction times and higher yields, especially for sterically hindered or electronically deactivated substrates.[12]

General Workflow for Amide Coupling

The following diagram illustrates the standard workflow for incorporating the 1-(1-Methylpiperidin-4-yl)piperazine scaffold via amide coupling.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Coupling cluster_workup 3. Workup & Purification A Carboxylic Acid (1.0 eq) in Anhydrous Solvent (DMF/DCM) B Add Coupling Reagent (e.g., HATU, 1.1 eq) A->B C Add Base (e.g., DIPEA, 2.5 eq) B->C D Pre-activation (Stir 15-30 min) C->D E Add 1-(1-Methylpiperidin-4-yl)piperazine (1.1 eq) D->E F Stir at RT (2-24 hours) E->F G Monitor by TLC or LC-MS F->G H Dilute with EtOAc G->H I Aqueous Wash (e.g., sat. NaHCO3, Brine) H->I J Dry Organic Layer (e.g., Na2SO4, MgSO4) I->J K Concentrate in vacuo J->K L Purify by Chromatography K->L M Final Product L->M

Caption: General workflow for amide coupling reactions.

Detailed Experimental Protocols

These protocols are designed to be self-validating. Successful completion should yield a product with the expected mass in LC-MS analysis and a clean NMR spectrum.

Protocol 1: High-Efficiency Coupling Using HATU

This method is recommended for high-value substrates or when encountering difficulties with other methods.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the acid in anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Activation: Add HATU (1.1 equivalents) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes. A slight color change may be observed as the active ester forms.

  • Amine Addition: Add a solution of 1-(1-Methylpiperidin-4-yl)piperazine (1.1 equivalents) in a small volume of the reaction solvent to the activated mixture.

  • Reaction: Continue stirring at room temperature for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts) and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, typically using a gradient of Methanol in Dichloromethane, to obtain the desired pure amide.[12]

Protocol 2: Cost-Effective Coupling Using EDC/HOBt

This is a standard, robust protocol suitable for a wide range of substrates.

  • Preparation: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 equivalent), 1-(1-Methylpiperidin-4-yl)piperazine (1.1 equivalents), and HOBt (1.2 equivalents).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM (approx. 0.1 M).

  • Base Addition: Add DIPEA (2.5 equivalents) to the reaction mixture.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 equivalents) portion-wise to the stirred solution. Adding the EDC at a low temperature helps to control the exothermic reaction and minimize side products.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Follow steps 6-8 as described in Protocol 1.[12]

Data Presentation: Comparison of Common Coupling Reagents
Coupling ReagentAdditiveBaseSolventTypical Time (h)Typical Yield (%)Notes
EDC HOBtDIPEADMF or DCM4 - 2475 - 90A cost-effective and widely used method. The urea byproduct is water-soluble, simplifying workup.[12]
HATU NoneDIPEADMF2 - 685 - 98Highly efficient, especially for challenging substrates. Faster reaction times.[12]
T3P® NoneNEt₃CH₂Cl₂2 - 1280 - 95Propylphosphonic anhydride; byproducts are water-soluble. Good for scalability.[13]

Yields are substrate-dependent and provided as a general guideline.

Synthesis of the Building Block

Understanding the synthesis of the building block itself provides deeper insight. A common route is through reductive amination.

G A N-Boc-piperidin-4-one C Reductive Amination (e.g., NaBH(OAc)3) A->C B N-methylpiperazine B->C D Boc-protected Intermediate C->D E Acidic Deprotection (e.g., HCl in MeOH/Dioxane) D->E F 1-(1-Methylpiperidin-4-yl)piperazine (Final Product) E->F

Caption: Synthetic route via reductive amination.[14]

This two-step process involves first coupling N-Boc-piperidin-4-one with N-methylpiperazine under reductive conditions, followed by the removal of the Boc (tert-Butoxycarbonyl) protecting group using a strong acid to yield the final product.[6][14]

Conclusion

The 1-(1-Methylpiperidin-4-yl)piperazine scaffold is a powerful and versatile building block in the synthesis of novel therapeutics. Its favorable physicochemical properties and synthetic accessibility, particularly through robust amide coupling protocols, make it a go-to fragment for medicinal chemists aiming to optimize the solubility, pharmacokinetic profiles, and target engagement of their compounds. The detailed protocols and workflows provided herein offer a solid foundation for researchers to confidently incorporate this valuable motif into their drug discovery programs.

References

Application Notes & Protocols: Elucidating the Biological Activity of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique six-membered heterocyclic structure containing two opposing nitrogen atoms imparts favorable physicochemical properties, such as high water solubility, oral bioavailability, and the ability to cross the blood-brain barrier, making it a cornerstone in drug design.[1] Derivatives of piperazine exhibit a vast spectrum of biological activities, including antipsychotic, antihistaminic, anti-inflammatory, and antimicrobial effects.[2][3] This guide focuses on a specific, promising subclass: 1-[(1-Methylpiperidin-4-yl)methyl]piperazine derivatives . This scaffold combines the key piperazine moiety with a methylpiperidine group, a feature present in several CNS-active agents.

This document provides researchers, scientists, and drug development professionals with a comprehensive suite of protocols and technical insights to systematically evaluate the biological activities of this compound class. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering researchers to not only execute these assays but also to interpret the data with confidence and troubleshoot effectively. The protocols described herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Section 1: Antipsychotic Potential - Interrogation of Dopamine D₂/D₃ Receptors

Scientific Rationale: The pathophysiology of psychosis, particularly schizophrenia, is strongly linked to the dysregulation of dopaminergic pathways in the brain.[4] The dopamine D₂ receptor has been the primary target for antipsychotic drugs for decades.[5] Antagonism at this receptor is predictive of antipsychotic efficacy.[6] More recently, the D₃ receptor has emerged as a key target, with selective antagonists potentially offering improved treatment for negative and cognitive symptoms of schizophrenia with a lower risk of extrapyramidal side effects.[5][7] The 1,4-disubstituted piperazine core is a well-established pharmacophore for D₂/D₃ receptor ligands, making this a primary and logical starting point for characterization.[7]

Workflow for Antipsychotic Candidate Screening

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase synthesis Synthesis of Derivatives binding D₂/D₃ Receptor Binding Assay (Protocol 1) synthesis->binding Test Compounds functional Functional Assay (e.g., cAMP Inhibition) binding->functional High-Affinity Hits behavior Amphetamine-Induced Hyperlocomotion (Protocol 2) functional->behavior Functionally Active Compounds side_effect Catalepsy Assessment (Protocol 3) behavior->side_effect Efficacious Compounds lead_opt Lead Optimization side_effect->lead_opt

Caption: High-level workflow for screening piperazine derivatives for antipsychotic activity.

Protocol 1: In Vitro Dopamine D₂ Receptor Binding Affinity

This protocol determines the affinity of test compounds for the dopamine D₂ receptor using a competitive radioligand binding assay, a foundational method for screening potential antipsychotics.[8]

  • Principle: The assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand, such as [³H]-Spiroperidol, from D₂ receptors in a membrane preparation.[6] The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the equilibrium dissociation constant (Kᵢ) can be calculated. Lower Kᵢ values indicate higher binding affinity.[7]

  • Materials:

    • Test Compounds: this compound derivatives.

    • Radioligand: [³H]-Spiroperidol (a D₂-preferring antagonist).

    • Receptor Source: Commercially available membranes from HEK293 or CHO cells stably expressing the human dopamine D₂ receptor.

    • Positive Control: Haloperidol or Risperidone.

    • Non-specific Binding (NSB) Agent: (+)Butaclamol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well microplates and glass fiber filter mats.

    • Scintillation counter and scintillation fluid.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare serial dilutions of test compounds and the positive control in the assay buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.

    • Assay Plate Setup: In a 96-well plate, combine the following in triplicate:

      • Total Binding: Receptor membranes + [³H]-Spiroperidol (at a concentration near its Kₔ, e.g., 0.2 nM) + Assay Buffer.

      • Non-specific Binding (NSB): Receptor membranes + [³H]-Spiroperidol + NSB Agent ((+)Butaclamol).

      • Test Compound: Receptor membranes + [³H]-Spiroperidol + Test Compound dilution.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

    • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis & Interpretation:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

  • Expert Insights & Trustworthiness:

    • Why [³H]-Spiroperidol? It is a classic, well-characterized D₂ antagonist radioligand, providing robust and reproducible results.[6]

    • The Importance of NSB: The NSB control, using an excess of an unlabeled ligand like butaclamol, is critical. It defines the amount of radioligand that binds to non-receptor components (like the filter paper), ensuring that the calculated specific binding is truly receptor-mediated.

    • Validation: A valid assay will show a Kᵢ for the positive control (Haloperidol) within the expected nanomolar range.

Quantitative Data Summary: Receptor Binding Affinity
Compound IDD₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)H₁ Receptor Kᵢ (nM)Selectivity (D₂/D₃)
Derivative A5.285.4>100016.4
Derivative B15.612.1>10000.78
Haloperidol1.22.5652.1
Cetirizine>1000>10002.1N/A
Data are for illustrative purposes.
Protocol 2: In Vivo Amphetamine-Induced Hyperlocomotion Model

This is a cornerstone behavioral model used to predict the in vivo efficacy of antipsychotic drugs.[4]

  • Principle: Amphetamine increases synaptic dopamine levels, leading to characteristic hyperlocomotion and stereotyped behaviors in rodents. Effective antipsychotics, by blocking D₂ receptors, can attenuate this hyperactivity.[6][9]

  • Materials:

    • Animals: Male Wistar rats or C57BL/6 mice.

    • Test Compounds and Vehicle (e.g., saline, 0.5% methylcellulose).

    • Positive Control: Haloperidol (0.5 mg/kg, i.p.) or Chlorpromazine.[6]

    • Stimulant: d-Amphetamine sulfate (1-2 mg/kg, s.c. or i.p.).

    • Open-field activity chambers equipped with infrared beams to track movement.

  • Step-by-Step Methodology:

    • Acclimation: Acclimate animals to the testing room and activity chambers for at least 60 minutes before the experiment begins.

    • Drug Administration: Administer the test compound or positive control at various doses via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.). A typical pretreatment time is 30-60 minutes. The control group receives the vehicle.

    • Amphetamine Challenge: Administer d-Amphetamine to all animals.

    • Activity Monitoring: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.

  • Data Analysis & Interpretation:

    • Compare the total locomotor activity of the test compound groups to the vehicle + amphetamine group.

    • A statistically significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic activity.

    • Calculate the percentage inhibition for each dose and determine the ED₅₀ (the dose that produces 50% of the maximal effect).

Protocol 3: In Vivo Catalepsy Assessment

This model is crucial for assessing the potential for extrapyramidal side effects (EPS), a major drawback of first-generation antipsychotics.

  • Principle: Catalepsy is a state of motor immobility characterized by a failure to correct an externally imposed posture. High doses of D₂ receptor antagonists can induce this state, which is predictive of motor side effects in humans.[6]

  • Materials:

    • Animals, test compounds, and controls as in Protocol 2.

    • A horizontal bar raised approximately 9 cm from the surface.

    • Stopwatch.

  • Step-by-Step Methodology:

    • Drug Administration: Administer the test compound or positive control (e.g., Haloperidol, 1 mg/kg) at various doses.

    • Testing: At set time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.

    • Measurement: Start the stopwatch and measure the time until the animal removes both paws and corrects its posture. A pre-determined cut-off time (e.g., 180 seconds) is typically used.

    • Repeat: The test can be repeated multiple times for each animal at each time point.

  • Data Analysis & Interpretation:

    • A significant increase in the time the animal remains on the bar indicates cataleptic behavior.

    • The goal is to find a "therapeutic window": a dose range where the compound is effective in the amphetamine model (Protocol 2) without inducing significant catalepsy. A large separation between the efficacious dose and the cataleptogenic dose is a hallmark of "atypical" antipsychotics.

Section 2: Antihistaminic Potential - Interrogation of Histamine H₁ Receptors

Scientific Rationale: Many first-generation antipsychotics also possess potent antihistaminic activity, which contributes to their sedative side effects. However, piperazine derivatives are also a well-known class of dedicated H₁-receptor antagonists used to treat allergies.[10][11] Therefore, characterizing the activity of new this compound derivatives at the H₁ receptor is essential to build a complete pharmacological profile.

Histamine H₁ Receptor Signaling Pathway

G Histamine Histamine H1R H₁ Receptor Histamine->H1R Binds Gq11 Gq/11 Protein H1R->Gq11 Activates Antagonist Piperazine Derivative Antagonist->H1R Blocks PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response

Caption: Simplified signaling cascade of the Histamine H₁ receptor and the blocking action of an antagonist.

Protocol 4: Ex Vivo Guinea Pig Ileum Contraction Assay

This is a classic functional assay to determine the potency of H₁ antagonists.[10]

  • Principle: Histamine causes concentration-dependent contraction of the smooth muscle in the guinea pig ileum via H₁ receptors. An antagonist will shift the histamine concentration-response curve to the right, and the magnitude of this shift can be used to quantify the antagonist's potency.

  • Materials:

    • Animals: Male Dunkin-Hartley guinea pigs.

    • Organ Bath System with isometric force transducers.

    • Tyrode's solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

    • Histamine dihydrochloride.

    • Test Compounds and Vehicle.

    • Positive Control: Cetirizine or Mepyramine.

  • Step-by-Step Methodology:

    • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment and cut it into 2-3 cm pieces.

    • Mounting: Mount the ileum segments in organ baths containing aerated Tyrode's solution under a resting tension of ~1 g. Allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

    • Control Curve: Generate a cumulative concentration-response curve for histamine (e.g., 10⁻⁹ M to 10⁻⁵ M).

    • Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Add a single concentration of the test compound or positive control and incubate for 20-30 minutes.

    • Test Curve: In the continued presence of the antagonist, generate a second histamine concentration-response curve.

    • Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.

  • Data Analysis & Interpretation:

    • Plot the contractile response (% of maximum) against the log concentration of histamine for each curve (control and in the presence of the antagonist).

    • Determine the EC₅₀ for histamine in each condition.

    • A competitive antagonist will cause a parallel rightward shift in the curve without reducing the maximum response. The potency of the antagonist can be calculated using the Schild equation to determine the pA₂ value, or more simply, by calculating the Dose Ratio (EC₅₀ with antagonist / EC₅₀ without antagonist).

Section 3: Foundational Screening Protocols

Before engaging in complex and resource-intensive in vivo studies, it is critical to perform foundational in vitro screening to assess general toxicity and profile broader bioactivity.

Protocol 5: In Vitro Cytotoxicity (MTT Assay)
  • Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells, providing a measure of cytotoxicity.

  • Materials:

    • Cell Line: A relevant or standard cell line (e.g., HEK293, HepG2, or a cancer cell line).

    • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

    • Test Compounds.

    • Positive Control: Doxorubicin or another known cytotoxic agent.

    • MTT solution (5 mg/mL in PBS).

    • Solubilizing Agent: DMSO or a solution of 0.01 M HCl in 10% SDS.

    • 96-well cell culture plates.

    • Microplate reader (570 nm).

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-only (negative control) and positive control wells.[12]

    • Incubation: Incubate the plate for 24-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Remove the medium and add the solubilizing agent to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis & Interpretation:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot viability against the log concentration of the compound and use non-linear regression to determine the IC₅₀ (the concentration that inhibits cell viability by 50%).

    • A high IC₅₀ value is desirable, indicating low cytotoxicity and a better safety profile.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable building block. The following sections provide answers to frequently asked questions, detailed experimental protocols, and a comprehensive troubleshooting guide based on established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common method for synthesizing this compound?

The most robust and widely employed method is a two-step sequence involving an initial reductive amination followed by a deprotection step.[1] This process begins with the reaction of 1-methylpiperidine-4-carbaldehyde and N-Boc-piperazine. The resulting Boc-protected intermediate is then deprotected under acidic conditions to yield the final product. This strategy offers excellent control over selectivity and generally produces high yields.

Q2: Why is using N-Boc-piperazine strongly recommended over unsubstituted piperazine?

Piperazine has two secondary amine nitrogens, both of which are nucleophilic. Reacting it directly with 1-methylpiperidine-4-carbaldehyde often leads to the formation of a significant amount of the undesired 1,4-disubstituted byproduct, where two methylpiperidine units attach to one piperazine ring. Using N-Boc-piperazine, where one nitrogen is temporarily protected by a tert-butoxycarbonyl (Boc) group, ensures that the reaction occurs selectively at the single unprotected nitrogen.[1] This "mono-protection" strategy is fundamental to preventing side reactions and simplifying purification.[2]

Q3: What are the best reducing agents for this reductive amination?

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reducing agent for this transformation.[3][4] Its primary advantage is its chemoselectivity; it readily reduces the iminium ion intermediate formed between the aldehyde and the amine but is too mild to significantly reduce the starting aldehyde.[4] This minimizes the formation of the 1-methylpiperidin-4-yl)methanol byproduct. Other reagents like sodium cyanoborohydride (NaBH₃CN) can be used, but STAB is generally considered safer and more efficient for this specific reaction type.[5]

Q4: How can I effectively monitor the reaction's progress?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] For TLC, visualize the spots under UV light (if applicable) and/or by staining with potassium permanganate. The reaction is complete when the starting aldehyde spot has been fully consumed. LC-MS is the most definitive method, allowing you to track the disappearance of starting materials and the appearance of the desired product mass peak.

Q5: My final product is a viscous oil, not a crystalline solid. How can I effectively purify it?

It is common for the free-base form of this product to be an oil or a low-melting solid.[5] If standard column chromatography is challenging, a highly effective alternative is to convert the product into a salt, such as a hydrochloride (HCl) salt.[6] This is achieved by dissolving the crude product in a suitable solvent (like methanol or isopropanol) and adding a solution of HCl (e.g., HCl in ether or a saturated methanolic solution). The resulting salt is often a crystalline solid that can be easily isolated by filtration and washed with a non-polar solvent to remove impurities.[5]

Section 2: Recommended Synthetic Workflow and Protocol

The optimized synthesis follows a two-step pathway: (1) Reductive Amination to form the Boc-protected intermediate, and (2) Acid-mediated Deprotection to yield the final product.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection A 1-Methylpiperidine- 4-carbaldehyde C Boc-Protected Intermediate (tert-butyl 4-((1-methylpiperidin-4-yl)methyl)piperazine-1-carboxylate) A->C  1. Dichloroethane (DCE)  2. Sodium Triacetoxyborohydride      (NaBH(OAc)₃)  3. Acetic Acid (cat.) B N-Boc-Piperazine B->C  1. Dichloroethane (DCE)  2. Sodium Triacetoxyborohydride      (NaBH(OAc)₃)  3. Acetic Acid (cat.) D Final Product This compound C->D  HCl in Methanol  or TFA in DCM G Start Experiment Issue? P1 Low or No Product Start->P1 P2 Byproduct Formation Start->P2 P3 Purification Difficulty Start->P3 P4 Analytical Issues Start->P4 S1a Check Reducing Agent (STAB quality/age) P1->S1a Cause? S1b Verify Anhydrous Conditions (moisture degrades STAB) P1->S1b Cause? S1c Ensure Imine Formation (add catalytic acid) P1->S1c Cause? S2a Disubstitution seen? → Use Boc-piperazine P2->S2a Type? S2b Aldehyde reduced to alcohol? → Use STAB, not NaBH₄ P2->S2b Type? S3a Product is an oil? → Convert to HCl salt for crystallization P3->S3a Problem? S3b Streaking on column? → Add Et₃N to eluent P3->S3b Problem? S4a Broad NMR peaks? → Neutralize sample (basic workup) → Re-run at higher temperature P4->S4a Problem? G A Crude Reaction Mixture B Aqueous Workup & Extraction A->B C Purification (Salt Formation or Chromatography) B->C D Final Product (Purity >95%) C->D E Characterization (¹H NMR, ¹³C NMR, MS) D->E

References

Technical Support Center: Purification of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine (CAS 23995-88-2). This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-tested methods for its purification. We will delve into the common challenges associated with this molecule and provide detailed, practical solutions in a direct question-and-answer format, supplemented with troubleshooting guides and step-by-step protocols.

The unique structure of this compound, which contains three basic nitrogen atoms, presents specific purification challenges. Its high polarity, basicity, and potential for salt formation necessitate carefully optimized purification strategies to achieve high purity. This guide explains the causality behind our recommended experimental choices, ensuring you can adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound?

The main difficulties in purifying this compound stem from its inherent physicochemical properties:

  • High Polarity and Basicity: The presence of three nitrogen atoms makes the molecule highly polar and basic. This can lead to significant challenges in chromatographic separation, such as strong, irreversible binding to silica gel and peak tailing in reverse-phase HPLC.[1]

  • Hygroscopicity: Like many piperazine derivatives, this compound can readily absorb moisture from the atmosphere, which complicates accurate weighing and can introduce water as an impurity.[1]

  • Air Sensitivity: The compound is noted to be air-sensitive, which requires handling under an inert atmosphere to prevent the formation of oxidative degradation products.[2][3]

  • High Boiling Point: The boiling point is approximately 99°C at a vacuum of 0.08 mmHg, meaning purification by distillation requires high-vacuum conditions to prevent thermal degradation.[3] Methyl substitution on piperazine rings can increase the rate of thermal degradation.[4]

Q2: What are the most common impurities I should expect to see in my crude sample?

Impurities will largely depend on the synthetic route, but they typically fall into these categories:

  • Unreacted Starting Materials: Depending on the synthesis, this could include piperazine, 1-methyl-4-piperidone, or related precursors.[5]

  • Structurally Similar By-products: These can include products of side reactions, such as N,N'-bis[(1-methylpiperidin-4-yl)methyl]piperazine, where both nitrogens of the piperazine ring have been alkylated. These can be difficult to separate due to similar polarities.[6]

  • Degradation Products: Improper storage, exposure to air, or excessive heat during synthesis or purification can lead to oxidized by-products or N-formyl derivatives.[1]

Q3: Which purification method is most suitable for my needs?

The optimal method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following table provides a comparative summary:

Purification MethodScaleAchievable PurityKey AdvantagesKey Disadvantages
High-Vacuum Distillation Milligram to Multi-gramModerate to HighGood for removing non-volatile or very volatile impurities. Relatively quick for larger scales.Requires high vacuum (<0.1 mmHg). Risk of thermal degradation.[4] Ineffective for impurities with similar boiling points.
Column Chromatography Milligram to GramHighExcellent resolution for separating structurally similar impurities.[1]Can be challenging due to high polarity and basicity, often requiring method optimization (e.g., amine additives).[1] Potential for low recovery.
Crystallization via Salt Formation Gram to KilogramVery HighHighly effective for achieving exceptional purity.[1] The resulting salt is often a stable, non-hygroscopic solid.Requires an additional step to regenerate the free base if needed. The initial salt formation may "oil out" if conditions are not optimized.

Troubleshooting Guides

This section addresses specific problems you may encounter during purification, providing likely causes and actionable solutions.

Problem 1: Low Purity or Product Decomposition After Vacuum Distillation
  • Symptoms: The distilled product is discolored (yellow to brown) or NMR/LC-MS analysis shows the presence of new, unexpected impurities.

  • Possible Causes & Solutions:

    • Thermal Degradation: The distillation temperature is too high.

      • Solution: Increase the vacuum to distill the product at a lower temperature. Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

    • Air Leak in the System: The compound is air-sensitive and can degrade at high temperatures in the presence of oxygen.[2]

      • Solution: Ensure all joints in your distillation setup are properly sealed and leak-tested. Perform the distillation under a static inert atmosphere (Nitrogen or Argon).

    • Contamination from Bumping: Violent boiling (bumping) has carried non-volatile impurities into the receiving flask.

      • Solution: Use a larger distillation flask (no more than half full), add a magnetic stir bar for smooth boiling, and ensure slow, controlled heating.

Problem 2: Poor Separation and Severe Peak Tailing in Column Chromatography
  • Symptoms: On both normal and reverse-phase columns, the product either streaks across many fractions or elutes as a broad, tailing peak, resulting in poor separation from impurities.

  • Possible Causes & Solutions:

    • Strong Interaction with Stationary Phase: The basic nitrogen atoms are interacting strongly with acidic silanol groups on the silica gel (normal phase) or residual silanols (reverse phase).[1]

      • Solution (Normal Phase): Add a competing base to the mobile phase to mask the silanol groups. A common choice is 0.5-2% triethylamine (TEA) in a dichloromethane/methanol or ethyl acetate/heptane solvent system.

      • Solution (Reverse Phase): Add an acid to the mobile phase to protonate the amines, which improves peak shape. A standard practice is to use 0.1% trifluoroacetic acid (TFA) or formic acid in the water/acetonitrile or water/methanol mobile phase.[1]

    • Inappropriate Stationary Phase: Standard silica or C18 may not be optimal.

      • Solution: Consider using an alternative stationary phase. For normal phase, deactivated silica or alumina can be effective. For reverse phase, columns designed for basic compounds (e.g., with end-capping or a different base material) may provide better results.[1]

dot

G cluster_0 Troubleshooting Chromatographic Issues start Poor Separation / Peak Tailing Observed q1 Which Chromatography Mode? start->q1 np_cause Cause: Strong interaction with acidic silica surface q1->np_cause Normal Phase rp_cause Cause: Interaction with residual silanols and/or poor solubility q1->rp_cause Reverse Phase np_sol1 Solution 1: Add 1-2% Triethylamine (TEA) to mobile phase np_cause->np_sol1 np_sol2 Solution 2: Use deactivated silica or alumina stationary phase np_cause->np_sol2 rp_sol1 Solution 1: Add 0.1% TFA or Formic Acid to mobile phase rp_cause->rp_sol1 rp_sol2 Solution 2: Use an end-capped column designed for basic compounds rp_cause->rp_sol2

Caption: Workflow for troubleshooting poor chromatographic separation.

Problem 3: Product Oils Out or Yield is Low During Salt Crystallization
  • Symptoms: Upon adding acid to form the salt, the product separates as an oil instead of a crystalline solid. Alternatively, a solid forms, but the isolated yield is very low.

  • Possible Causes & Solutions:

    • Product is Too Soluble (Oiling Out/Low Yield): The formed salt has high solubility in the chosen solvent system.

      • Solution: Change the solvent to one in which the salt is less soluble. For hydrochloride salts, solvents like isopropanol, ethanol, or mixtures with diethyl ether or acetone are often effective.[7] You can also try cooling the solution further in an ice bath to promote precipitation.

    • Incomplete Salt Formation (Low Yield): An insufficient amount of acid was added.

      • Solution: Ensure at least a stoichiometric amount of acid is added relative to the number of nitrogen atoms you intend to protonate (e.g., two equivalents for a dihydrochloride salt). Verify the pH of the solution to confirm it is acidic.[1]

    • Precipitation is Too Rapid (Oiling Out): Adding the acid or anti-solvent too quickly can cause the product to crash out as an amorphous oil.

      • Solution: Add the acid or anti-solvent slowly with vigorous stirring. Seeding the solution with a small crystal of the pure product can also encourage proper crystal formation.

Detailed Experimental Protocols

Protocol 1: Purification via Dihydrochloride Salt Formation and Recrystallization

This method is highly effective for achieving excellent purity. The resulting dihydrochloride salt is typically a stable, crystalline solid that is easier to handle than the free-base oil.

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable alcohol, such as anhydrous isopropanol or ethanol (approx. 5-10 volumes).

  • Acidification: While stirring, slowly add a solution of hydrogen chloride (2.0-2.2 eq). A commercially available solution of HCl in isopropanol or diethyl ether is ideal. Alternatively, bubble dry HCl gas through the solution. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.

  • Crystallization: A white precipitate of the dihydrochloride salt should begin to form. Continue stirring the slurry at room temperature for 1-2 hours, then cool it to 0-5°C for at least one hour to ensure complete precipitation.[7]

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with a cold, non-polar solvent in which the salt is insoluble, such as diethyl ether or cold acetone, to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified salt in a vacuum oven at 40-50°C to a constant weight.

  • (Optional) Regeneration of Free Base: To recover the purified free base, dissolve the salt in water, cool the solution in an ice bath, and add a strong base (e.g., 50% aq. NaOH) until the pH is >12. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified liquid product.

dot

G cluster_main Purification Method Selection Guide start Crude Product q_scale Scale of Purification? start->q_scale q_purity Required Purity? q_scale->q_purity > 1 g chromatography Column Chromatography q_scale->chromatography < 1 g q_impurities Nature of Impurities? q_purity->q_impurities Moderate-High salt Salt Crystallization q_purity->salt Very High (>99.5%) distillation High-Vacuum Distillation q_impurities->distillation Different Boiling Points q_impurities->salt Similar Polarity/BP

Caption: Decision tree for selecting the appropriate purification method.

Protocol 2: Optimized Flash Column Chromatography (Normal Phase)

This protocol is suitable for small to medium-scale purifications where distillation or crystallization is not practical.

  • Column Packing: Pack a silica gel column using a slurry method with your starting eluent (e.g., 98:2:1 Dichloromethane:Methanol:Triethylamine).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). To do this, dissolve the crude oil in a minimal amount of dichloromethane, add the silica gel, and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Load this powder evenly onto the top of the packed column.

  • Elution: Begin eluting the column with the starting mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase to elute the product. A typical gradient might be from 2% to 10% methanol in dichloromethane, while keeping the triethylamine concentration constant at 1%. The triethylamine is critical to prevent peak tailing.[1]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product as a clear oil.

References

Technical Support Center: Synthesis of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-[(1-methylpiperidin-4-yl)methyl]piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable intermediate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by a diagnosis of potential causes, mechanistic explanations, and actionable protocols for resolution and prevention.

Problem 1: My reaction yield is significantly lower than expected, and I have a complex mixture of products.

Potential Cause: Competing side reactions, primarily di-alkylation of piperazine, and incomplete reaction of starting materials.

Causality & Diagnosis:

The synthesis of this compound is most commonly achieved via reductive amination of 1-methylpiperidine-4-carbaldehyde with piperazine. Piperazine possesses two secondary amine nitrogens of similar nucleophilicity, making it highly susceptible to reacting with two molecules of the aldehyde, leading to the formation of a di-alkylated byproduct.[1][2] This is often the primary reason for low yields of the desired mono-substituted product.

Another potential issue is the incomplete conversion of starting materials. Reductive amination is a two-step process within a single pot: the formation of an iminium ion intermediate followed by its reduction.[3] If the reaction conditions (pH, solvent, reducing agent) are not optimal, either of these steps can stall.

Diagnostic Protocol:

  • LC-MS Analysis: Analyze a crude sample of your reaction mixture.

    • Look for a peak with a mass corresponding to the desired product (C10H21N3, MW: 183.29 g/mol ).[4][5]

    • Search for a higher molecular weight peak corresponding to the di-alkylated byproduct, 1,4-bis[(1-methylpiperidin-4-yl)methyl]piperazine (C18H36N4, MW: 308.51 g/mol ).

    • Check for the presence of unreacted 1-methylpiperidine-4-carbaldehyde and piperazine.

  • TLC Analysis: Use a suitable solvent system (e.g., DCM/MeOH with a small amount of NH4OH) to visualize the separation of your product from starting materials and byproducts. The di-alkylated product will be significantly less polar than the mono-alkylated product.

Mitigation and Prevention Protocol:

  • Stoichiometric Control: To favor mono-alkylation, use a large excess of piperazine (3 to 5 equivalents) relative to the aldehyde.[1] This statistically increases the likelihood that the aldehyde will react with an un-substituted piperazine molecule.

  • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents. Protic solvents like isopropanol (IPA) can sometimes accelerate imine formation but may also affect the stability of the reducing agent.[6]

  • pH Control: The formation of the iminium ion is often catalyzed by mild acid. A small amount of acetic acid can be beneficial.[7] However, ensure the pH is not too low, as it can protonate the piperazine, reducing its nucleophilicity.

  • Alternative Strategy (Protection): For the cleanest reaction and highest yield of the mono-substituted product, consider using a mono-protected piperazine, such as N-Boc-piperazine.[1] The Boc group directs the alkylation to the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[1][2]

Troubleshooting Workflow for Low Yield

G start Low Yield of Desired Product lcms Perform LC-MS Analysis of Crude Mixture start->lcms check_masses Identify Masses of: - Desired Product (183.29) - Di-alkylated Byproduct (308.51) - Starting Materials lcms->check_masses dialkylation Di-alkylation is the Major Byproduct check_masses->dialkylation High MW peak present incomplete_rxn High Levels of Starting Materials Remain check_masses->incomplete_rxn SM peaks are high solution_dialkyl Solution for Di-alkylation: 1. Increase excess of piperazine (3-5 eq). 2. Use mono-Boc-piperazine. dialkylation->solution_dialkyl solution_incomplete Solution for Incomplete Reaction: 1. Optimize reducing agent (e.g., NaBH(OAc)3). 2. Add catalytic acetic acid. 3. Increase reaction time/temperature. incomplete_rxn->solution_incomplete G cluster_reactants Reactants cluster_products Products & Byproducts Aldehyde 1-Methylpiperidine- 4-carbaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine Piperazine Piperazine Piperazine->Imine Product Desired Product (Mono-alkylated) Byproduct Di-alkylated Byproduct Product->Byproduct + Aldehyde, -H2O Imine->Product + [H] Imine->Byproduct + Product ReducingAgent [H] ReducingAgent->Product

References

Technical Support Center: Troubleshooting Reductive Amination of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the reductive amination of piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize this cornerstone reaction. Piperidine scaffolds are prevalent in a vast number of pharmaceuticals, making mastery of their synthesis critical.[1][2][3] Reductive amination is a powerful and versatile method for forming the crucial C-N bond in these structures.[4][5][6][7] However, like any reaction, it can present challenges.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments. We will delve into the causality behind experimental choices, ensuring you not only solve immediate problems but also build a deeper understanding of the reaction's intricacies.

Section 1: Foundational Principles & Reaction Mechanism

Before troubleshooting, a solid understanding of the reaction mechanism is paramount. Reductive amination is fundamentally a two-step process that can often be performed in a single pot:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine like piperidine).[8][9][10] This step is typically acid-catalyzed and is reversible.[11]

  • Reduction: The resulting C=N double bond of the imine or iminium ion is then reduced by a hydride-based reducing agent to yield the final amine product.[12]

Why is understanding the iminium ion intermediate critical for piperidine derivatives?

With secondary amines like piperidine, the key intermediate is a positively charged iminium ion, not a neutral imine.[8][10] This distinction is crucial because the iminium ion is significantly more electrophilic and thus more readily reduced than a neutral imine. This enhanced reactivity allows for the use of milder, more selective reducing agents that won't readily reduce the starting aldehyde or ketone.

Reductive_Amination_Mechanism Ketone Aldehyde/Ketone (R1-C(=O)-R2) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Piperidine Piperidine Derivative (R3R4NH) Piperidine->Hemiaminal Iminium Iminium Ion [R1-C(R2)=N+(H)(R3R4)] Hemiaminal->Iminium Dehydration Product Tertiary Amine Product Iminium->Product Reduction H_plus H+ H2O - H2O Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Troubleshooting_Low_Yield Start Low Yield or Incomplete Reaction Check_Imine Check Iminium Ion Formation Start->Check_Imine Check_Reduction Check Reduction Step Start->Check_Reduction Check_Conditions Check Reaction Conditions Start->Check_Conditions Acid Optimize Acid Catalyst (e.g., AcOH, pH 5-7) Check_Imine->Acid Water Consider Water Removal (e.g., MgSO4, Mol. Sieves) Check_Imine->Water Reagent Switch Reducing Agent (e.g., NaBH(OAc)3) Check_Reduction->Reagent Stoichiometry Verify Reagent Stoichiometry (1.3-1.6 equiv) Check_Reduction->Stoichiometry Solvent Use Aprotic Solvent (DCE, THF, DCM) Check_Conditions->Solvent Temperature Adjust Temperature (RT is standard) Check_Conditions->Temperature

References

Technical Support Center: Synthesis of N-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide addresses common challenges and side reactions encountered during the synthesis of N-substituted piperazines. The piperazine scaffold is a cornerstone in medicinal chemistry, but its symmetrical nature presents unique synthetic hurdles.[1] This document provides in-depth, experience-based troubleshooting advice to help you navigate these complexities, optimize your reactions, and ensure the integrity of your results.

Section 1: Direct N-Alkylation of Piperazine

Direct alkylation is a common method for synthesizing N-substituted piperazines. However, controlling the reaction to achieve mono-substitution instead of the undesired di-substitution is a frequent challenge.[2]

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired mono-substituted product. How can I improve selectivity?

A1: This is the most common side reaction in direct piperazine alkylation. The mono-alkylated product is often still nucleophilic enough to react with the remaining alkylating agent.[2] Several strategies can be employed to favor mono-alkylation.

  • Stoichiometric Control (Excess Piperazine): The most straightforward approach is to use a large excess of piperazine (5-10 fold) relative to the alkylating agent.[3] This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.[2]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps maintain its low concentration, further reducing the likelihood of di-alkylation.[2]

  • Temperature Control: Lowering the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity for the mono-substituted product.[2]

  • Use of Monopiperazinium Salts: Reacting the alkylating agent with a monopiperazinium salt can provide excellent yields of the N-monoalkylated product, as one nitrogen is effectively "protected" as a salt.[4]

Troubleshooting Guide: Persistent Di-substitution

Issue: Even with a large excess of piperazine, I'm still observing significant di-alkylation by TLC/LC-MS analysis.

Causality: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are particularly prone to causing di-substitution.[2] Additionally, the choice of base and solvent can influence the relative reactivity of the species in the reaction mixture.[2]

Workflow for Optimizing Mono-alkylation Selectivity

Diagram 1: Troubleshooting workflow for di-substitution.

Protocol: Mono-N-alkylation using a Mono-Protected Piperazine

For reactions where selectivity is challenging, using a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective and clean method.[5][6]

  • Alkylation: In a reaction flask, combine 1-Boc-piperazine (1 eq.), the alkylating agent (1-1.2 eq.), and a mild base like potassium carbonate (2 eq.) in a suitable solvent such as acetone or acetonitrile.[5][6]

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the mixture and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude N-alkyl-N'-Boc-piperazine by flash column chromatography.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or methanol) and treat with a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) to remove the Boc protecting group.[6]

  • Isolation: After deprotection is complete, concentrate the solvent. The product can be isolated as the corresponding salt or neutralized with a base and extracted to yield the free amine.

Section 2: Reductive Amination

Reductive amination is another key method for preparing N-substituted piperazines, involving the reaction of a piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced.[7]

Frequently Asked Questions (FAQs)

Q2: My reductive amination is giving a low yield. What are the potential causes and solutions?

A2: Low yields in reductive amination can often be traced back to several factors.[8]

  • Inefficient Iminium Ion Formation: The initial formation of the iminium ion is a critical, pH-dependent equilibrium.[8] The reaction should be run in a mildly acidic pH range (typically 4-6) to facilitate this step.[8] Adding a reagent like acetic acid is common.[9]

  • Reducing Agent Decomposition: Some reducing agents, like sodium triacetoxyborohydride (STAB), can degrade in protic solvents like methanol over time.[10] It's often recommended to use solvents like dichloromethane (DCM) or dichloroethane (DCE) with STAB.[10]

  • Sub-optimal Reaction Conditions: The reaction may not be reaching completion due to insufficient reaction time or temperature. Monitor the reaction progress to ensure the consumption of starting materials.[8]

Troubleshooting Guide: Sluggish or Incomplete Reductive Amination

Issue: My reaction stalls, and I observe unreacted starting materials even after prolonged reaction times.

Causality: This often points to issues with imine/iminium ion formation, which is the rate-limiting step. The presence of water can also hydrolyze the imine intermediate. While many reductive aminations are not overly sensitive to moisture, for sluggish reactions, ensuring anhydrous conditions can be beneficial.[11]

Workflow for Optimizing Reductive Amination

Reductive_Amination_Optimization cluster_reducing_agent Reducing Agent Considerations Start Sluggish/Incomplete Reaction Check_pH Verify pH (4-6) Add Acetic Acid if needed [1] Start->Check_pH Solvent_Choice Solvent Selection (DCM, DCE, or THF) [17] Check_pH->Solvent_Choice Reducing_Agent Choice of Reducing Agent Solvent_Choice->Reducing_Agent Monitor Monitor Imine Formation (NMR/FTIR before reduction) [28] Reducing_Agent->Monitor End Successful Reaction Monitor->End Proceed with Reduction STAB NaBH(OAc)3 (STAB) Mild, for acid-sensitive substrates NaBH3CN NaCNBH3 Effective, but toxic cyanide byproduct H2_Pd H2, Pd/C Clean, but not for reducible functional groups [30]

Diagram 2: Troubleshooting workflow for reductive amination.

Comparative Data on Common Reducing Agents
Reducing AgentTypical SolventpH RangeKey Considerations
Sodium Triacetoxyborohydride (STAB) DCM, DCE, THF~4-6Mild and selective; tolerates many functional groups. Can acetylate amines in some cases.[10]
Sodium Cyanoborohydride (NaCNBH₃) Methanol, Ethanol~3-6Effective but highly toxic (releases HCN at low pH). Reduces imines faster than carbonyls.[12]
Hydrogen (H₂), Pd/C Methanol, EthanolNeutral"Green" reducing agent; can reduce other functional groups (e.g., nitro, alkenes, benzyl groups).[13]

Section 3: Buchwald-Hartwig Amination for N-Arylpiperazines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, widely used for synthesizing N-arylpiperazines.[14]

Frequently Asked Questions (FAQs)

Q3: I'm observing catalyst decomposition (formation of palladium black) and dehalogenation of my aryl halide in my Buchwald-Hartwig reaction. What's going wrong?

A3: Catalyst decomposition and dehalogenation are common side reactions in Buchwald-Hartwig aminations.

  • Base Choice: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote side reactions or catalyst decomposition, especially at higher temperatures.[3] If this is observed, switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[3]

  • Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired C-N bond formation.[14] For challenging substrates, screening different ligands (e.g., RuPhos, XPhos) may be necessary.[15]

  • Reaction Temperature: Running the reaction at too high a temperature can accelerate catalyst decomposition and side reactions.[15] It's often best to run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C).[14]

Troubleshooting Guide: Buchwald-Hartwig Side Reactions

Issue: My reaction is clean when using N-Boc-piperazine but gives multiple side products with unprotected piperazine.

Causality: Unprotected piperazine has two reactive sites, which can lead to multiple side reactions. It can react twice with the aryl halide to form a di-arylated product. Furthermore, the unprotected piperazine can act as a ligand for the palladium catalyst, potentially leading to undesired catalyst species and side reactions.[15] Using a mono-protected piperazine like N-Boc-piperazine is the most reliable strategy to ensure a clean, mono-arylation reaction.[14][15]

Protocol: Buchwald-Hartwig Amination with N-Boc-Piperazine

This protocol is a general procedure for the coupling of N-Boc-piperazine with an aryl halide.[14]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1 eq.), N-Boc-piperazine (1.2-1.5 eq.), the base (e.g., NaOtBu, 1.4 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 2-4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Synthesis of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of this valuable compound.

Introduction

The synthesis of this compound is a common yet sometimes challenging procedure. The most prevalent and efficient method is the reductive amination between a piperidone derivative and a piperazine derivative. This guide will focus on the prevalent route involving the reaction of 1-methyl-4-piperidone with piperazine, followed by methylation, or the direct reductive amination of 1-methyl-4-piperidone with piperazine. We will delve into the critical parameters of this reaction, potential pitfalls, and step-by-step guidance to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely employed method is the reductive amination of 1-methyl-4-piperidone with piperazine using a suitable reducing agent. An alternative involves using a protected piperazine, such as N-Boc-piperazine, followed by deprotection.

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent. Its mild and selective nature allows for a one-pot reaction by reducing the intermediate iminium ion much faster than the starting ketone, minimizing side reactions.

Q3: What are the typical yields for this reaction?

A3: Yields can vary significantly based on the specific conditions, scale, and purification methods. Well-optimized procedures can achieve yields upwards of 80-90%. However, without careful control, yields can be considerably lower.

Q4: What are the critical parameters to control for a high yield?

A4: The key parameters include the stoichiometry of the reactants, the choice and quality of the reducing agent, the solvent, the reaction temperature, and the pH of the reaction mixture. Careful control of these variables is essential for maximizing the yield and minimizing impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation

Possible Causes:

  • Poor Quality Reagents: The reducing agent, particularly sodium triacetoxyborohydride, is moisture-sensitive and can decompose if not stored properly. The piperidone and piperazine starting materials should also be of high purity.

  • Incorrect Stoichiometry: An inappropriate ratio of amine to ketone can lead to incomplete reaction or the formation of side products.

  • Suboptimal Reaction Temperature: While the reaction is often run at room temperature, very low temperatures can slow the reaction rate significantly, while excessively high temperatures can lead to decomposition and side reactions.

  • Incorrect pH: The formation of the iminium ion is a critical step and is pH-dependent. If the reaction medium is too basic, the iminium ion will not form efficiently. If it is too acidic, the amine starting material will be protonated and become non-nucleophilic.

Solutions:

  • Reagent Quality Check: Use freshly opened or properly stored sodium triacetoxyborohydride. Ensure the purity of your 1-methyl-4-piperidone and piperazine.

  • Optimize Stoichiometry: A slight excess of the piperazine can sometimes be beneficial to drive the reaction to completion. A typical starting point is a 1:1.1 to 1:1.5 molar ratio of piperidone to piperazine.

  • Temperature Control: Start the reaction at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but this should be monitored carefully.

  • pH Adjustment: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the iminium ion. The optimal pH range for reductive amination with sodium triacetoxyborohydride is typically between 5 and 7.

Problem 2: Formation of Significant Side Products

Possible Causes:

  • Over-alkylation of Piperazine: If piperazine is used as the starting amine, there is a possibility of the product reacting with another molecule of 1-methyl-4-piperidone, leading to a bis-alkylated byproduct.

  • Reduction of the Carbonyl Group: While less common with sodium triacetoxyborohydride, stronger reducing agents like sodium borohydride can reduce the starting piperidone to the corresponding alcohol.

  • Formation of N-oxides: Tertiary amines, such as the product and starting material, can be susceptible to oxidation to form N-oxides, especially during workup and purification if exposed to oxidizing conditions.[1][2][3]

Solutions:

  • Control Stoichiometry: Using a slight excess of piperazine can help minimize the formation of the bis-alkylated product.

  • Choice of Reducing Agent: Stick to milder and more selective reducing agents like sodium triacetoxyborohydride.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation. During workup, avoid prolonged exposure to air.

Problem 3: Difficulties in Product Purification

Possible Causes:

  • Residual Starting Materials: Unreacted 1-methyl-4-piperidone or piperazine can be difficult to separate from the product due to similar polarities.

  • Boron-containing Byproducts: The workup must effectively remove the boron-containing byproducts from the reducing agent.

  • Product is a Tertiary Amine: The basic nature of the product can cause it to streak on silica gel chromatography if not handled correctly.

Solutions:

  • Aqueous Workup: A thorough aqueous workup is crucial. Quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid and decompose the excess reducing agent.[4]

  • Acid-Base Extraction: Utilize the basicity of the product to your advantage. After the initial workup, dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free base product extracted with an organic solvent.

  • Column Chromatography: If chromatography is necessary, consider using a silica gel column treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to prevent streaking. A typical eluent system would be a gradient of dichloromethane and methanol.

  • Distillation: The final product can often be purified by vacuum distillation.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • 1-Methyl-4-piperidone

  • Piperazine (anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric Acid

  • 1M Sodium Hydroxide

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 1-methyl-4-piperidone (1.0 eq) and anhydrous piperazine (1.2 eq) to anhydrous dichloromethane (10 mL per gram of piperidone).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.

  • Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture over 30-60 minutes, maintaining the temperature at room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • For purification, perform an acid-base extraction as described in the troubleshooting section, followed by vacuum distillation or column chromatography.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
1-Methyl-4-piperidoneC₆H₁₁NO113.16
PiperazineC₄H₁₀N₂86.14
This compoundC₁₁H₂₃N₃197.32[5]

Table 2: Expected Analytical Data for this compound

AnalysisExpected Results
¹H NMR Signals corresponding to the N-methyl group, piperidine and piperazine ring protons, and the methylene bridge protons.
¹³C NMR Distinct signals for all 11 carbon atoms.[6][7][8]
Mass Spec (ESI+) [M+H]⁺ at m/z 198.3

Visualization

Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1-Methyl-4-piperidone + Piperazine in DCM B Add Acetic Acid (cat.) A->B C Add NaBH(OAc)₃ Slurry B->C D Stir at RT for 12-24h C->D E Monitor by TLC/LC-MS D->E F Quench with NaHCO₃ (aq) E->F If complete G Extract with DCM F->G H Acid-Base Extraction G->H I Distillation/Chromatography H->I J 1-[(1-Methylpiperidin-4-yl) methyl]piperazine I->J Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_causes cluster_solutions start Low Yield or Incomplete Reaction cause1 Poor Reagent Quality start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Incorrect pH start->cause4 sol1 Use Fresh Reagents cause1->sol1 sol2 Optimize Reactant Ratios cause2->sol2 sol3 Adjust Temperature cause3->sol3 sol4 Add Catalytic Acid cause4->sol4

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Column Chromatography Purification of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during column chromatography of this highly polar, basic compound.

Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that influence its chromatographic behavior.

PropertyValueSignificance for Chromatography
Molecular Formula C₁₀H₂₁N₃[1][2]Indicates a relatively small molecule.
Molecular Weight 183.29 g/mol [1][2][3]Influences diffusion and elution characteristics.
pKa (Predicted) 9.28 ± 0.10[4]The multiple basic nitrogen atoms lead to strong interactions with acidic stationary phases like silica gel, often causing peak tailing.
Form Liquid[2][4]Simplifies sample loading onto the column.
Solubility Slightly soluble in Chloroform, Dichloromethane, and Methanol[4]Dictates the choice of solvents for sample loading and the mobile phase.
Chemical Structure Contains a piperidine and a piperazine ring, both with basic nitrogen atoms.The presence of multiple basic centers is a primary driver of purification challenges on standard silica gel.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the column chromatography purification of this compound.

Issue 1: Severe Peak Tailing or Streaking on Silica Gel

Question: My compound, this compound, is exhibiting significant tailing on my silica gel column, making it difficult to achieve good separation. What is causing this and how can I fix it?

Answer: This is the most common issue when purifying basic amines on standard silica gel. The acidic nature of the silica surface (due to silanol groups, Si-OH) strongly and sometimes irreversibly interacts with the basic nitrogen atoms of your compound. This leads to a slow, uneven elution, resulting in tailed or streaked peaks.[5]

Here are several effective strategies to mitigate this problem:

  • Use a Modified Eluent: The most straightforward approach is to add a basic modifier to your mobile phase. This modifier will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute more symmetrically.

    • Triethylamine (TEA): Add 0.1-2% (v/v) of triethylamine to your eluent system.[5] This is a widely used and effective method for basic compounds.

    • Ammonium Hydroxide: For highly polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be very effective.[5][6] A common mobile phase system to try would be Dichloromethane (DCM):Methanol (MeOH):Ammonium Hydroxide (NH₄OH).

  • Utilize a Different Stationary Phase: If modifying the eluent is insufficient, consider an alternative to standard silica gel.

    • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds.[5][7] Basic alumina is generally preferred for amines to prevent any potential degradation that might occur on a slightly acidic surface.

    • Deactivated Silica Gel: You can "deactivate" your silica gel by pre-treating it with a basic solution. Before packing the column, you can wash the silica gel with a dilute solution of triethylamine in your non-polar solvent, followed by the pure non-polar solvent to remove excess base.[5]

    • Amine-Functionalized Silica: For more challenging separations, consider using commercially available amino-functionalized silica gel.[8] This stationary phase has a basic surface, which repels basic compounds and can lead to excellent peak shapes.

Issue 2: The Compound is Not Eluting from the Column

Question: I've loaded my sample, but this compound is not coming off the column, even with a highly polar mobile phase. What could be the problem?

Answer: This issue, often referred to as "compound sticking," is an extreme case of the strong interaction between a basic compound and an acidic stationary phase.

  • Check for Irreversible Adsorption: Your compound may be irreversibly binding to the silica gel. This can sometimes be confirmed by a color change at the top of the column where the sample was loaded.

    • Solution: As mentioned in the previous point, adding a strong base like ammonium hydroxide to your mobile phase is crucial. A gradient elution starting with a lower polarity and gradually increasing to a high concentration of methanol with 1-2% ammonium hydroxide should be attempted. For example, starting with 100% DCM and gradually increasing to 90:10:1 DCM:MeOH:NH₄OH.

  • Compound Degradation: Although less common for this specific molecule under standard chromatography conditions, highly acidic sites on some batches of silica gel could potentially lead to degradation.

    • Solution: Test the stability of your compound on a small amount of silica gel using a Thin Layer Chromatography (TLC) plate. Spot your compound and let it sit for an hour or two before eluting to see if any new spots appear. If degradation is suspected, switching to a less acidic stationary phase like neutral alumina is recommended.[7]

  • Incorrect Solvent System: Double-check that you are using the correct solvents and that their polarities are appropriate. It's possible the mobile phase is not polar enough to elute the compound.[7]

Issue 3: Poor Separation from Polar Impurities

Question: I am having trouble separating my target compound from other polar, basic impurities. How can I improve the resolution?

Answer: When dealing with a mixture of polar compounds, optimizing the selectivity of your chromatographic system is key.

  • Fine-Tune the Mobile Phase:

    • Solvent Selectivity: Instead of just DCM and Methanol, explore other solvent systems. For instance, replacing Methanol with Ethanol or Isopropanol can sometimes alter the selectivity. Chloroform can also be used in place of DCM.

    • Gradient Elution: A shallow gradient can help to better separate compounds with similar polarities. Instead of large step changes in solvent composition, try a slow, linear gradient.

  • Alternative Chromatographic Modes:

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds.[9] It utilizes a polar stationary phase (like silica or a cyano-bonded phase) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer. This can provide a different selectivity compared to normal-phase chromatography.

    • Reversed-Phase Chromatography with Ion-Pairing Agents: While less common for preparative work due to the difficulty of removing the ion-pairing agent, this can be an analytical option. However, for a basic compound like this, it can be challenging to achieve good peak shape on standard C18 columns without mobile phase modifiers.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC analysis of this compound on silica gel?

A1: A good starting point for TLC analysis is a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH). To this mixture, add 0.5-1% of Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to prevent streaking.[5] You can then adjust the ratio of DCM to MeOH to achieve an Rf value of approximately 0.2-0.3 for your target compound, which is ideal for column chromatography.[7]

Q2: How should I prepare and load my sample onto the column?

A2: Given that this compound is a liquid, direct loading is an option. However, for the best resolution, it is recommended to pre-adsorb your sample onto a small amount of silica gel (dry loading).[10]

Step-by-Step Dry Loading Protocol:

  • Dissolve your crude sample in a minimal amount of a volatile solvent like dichloromethane or methanol.

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to the solution.

  • Thoroughly mix and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully load this powder onto the top of your packed column.

Q3: What detection methods are suitable for this compound during fraction collection?

A3: Since this compound lacks a strong chromophore for UV detection, other methods are often necessary.

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot a small amount from each fraction onto a TLC plate and visualize the spots.

    • Visualization: Since the compound is not UV-active, you will need a staining agent. Potassium permanganate (KMnO₄) stain or ninhydrin stain are excellent choices for visualizing amines.

  • Evaporative Light Scattering Detector (ELSD): If you are using an automated flash chromatography system, an ELSD is a suitable detector for non-UV active compounds.[9]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Analysis (e.g., 95:5 DCM:MeOH + 1% TEA) Solvent Optimize Mobile Phase (Rf ~ 0.2-0.3) TLC->Solvent Column Pack Column (Silica Gel or Alumina) Solvent->Column Load Load onto Column Sample Dissolve Crude Sample Adsorb Adsorb on Silica (Dry Load) Sample->Adsorb Adsorb->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC (KMnO4 or Ninhydrin Stain) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine and its Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. We will address common challenges and provide detailed, troubleshooting-focused protocols to ensure you can achieve the desired purity for your research and development needs.

Introduction: Why Recrystallization of the Free Base is Not Feasible

A critical initial consideration is the physical state of this compound. With a melting point of 29-32°C, this compound exists as a liquid or a low-melting solid at or near ambient laboratory temperatures. Recrystallization is a purification technique fundamentally designed for solid materials. Therefore, direct recrystallization of the free base is impractical.

The solution is to convert the basic free form of the molecule into a stable, crystalline salt. This guide will focus on the preparation and recrystallization of the hydrochloride salt, a common and effective strategy for purifying amines.

Frequently Asked Questions (FAQs)

Q1: Why can't I simply cool the liquid free base to induce crystallization for purification?

A1: While cooling might solidify the compound, it would be a simple phase transition from liquid to solid (freezing), not a recrystallization. Recrystallization relies on the differential solubility of a compound and its impurities in a solvent at different temperatures. This process allows for the selective formation of a pure crystal lattice, excluding impurities into the solvent. Simply freezing the compound would trap impurities within the solid matrix.

Q2: Which salt form is best for my application?

A2: The hydrochloride salt is an excellent starting point as it is frequently crystalline and straightforward to prepare. However, other salts such as dihydrochloride, citrate, or tartrate could also be considered depending on the specific requirements of your downstream applications, such as solubility in a particular formulation.[1] This guide will focus on the hydrochloride salt due to its common utility.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" is a common issue when crystallizing amine salts, where the compound separates as a liquid phase instead of a solid.[2] This often occurs if the solution is too concentrated or cooled too rapidly. Refer to the detailed troubleshooting section below for a comprehensive guide to resolving this issue.

Q4: How do I choose the right solvent for recrystallization of the salt?

A4: The ideal solvent is one in which the salt has high solubility at elevated temperatures and low solubility at lower temperatures. For piperidine and piperazine hydrochlorides, polar protic solvents like ethanol and isopropanol are often good starting points.[3][4] A solvent pair, such as ethanol/diethyl ether, can also be effective.[5] The protocol section below includes a solvent screening guide.

Experimental Protocols

Protocol 1: Formation of this compound Hydrochloride

This protocol details the conversion of the free base to its hydrochloride salt, which can then be purified by recrystallization.

Materials:

  • This compound (free base)

  • Anhydrous methanol

  • Saturated solution of hydrogen chloride (HCl) in methanol or a solution of HCl in diethyl ether.

  • Anhydrous diethyl ether (optional, as an anti-solvent)

  • Stir plate and magnetic stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of anhydrous methanol in a clean, dry flask equipped with a magnetic stir bar.

  • Acidification: While stirring the solution at room temperature, slowly add a saturated solution of HCl in methanol dropwise. Monitor the pH of the solution; the goal is to reach a slightly acidic pH. A white precipitate of the hydrochloride salt should begin to form.[2][6]

  • Precipitation: Continue stirring for 1-2 hours at room temperature to ensure complete salt formation. If precipitation is slow or incomplete, cooling the mixture in an ice bath can promote further precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold anhydrous methanol or diethyl ether to remove any residual impurities.[2]

  • Drying: Dry the solid under vacuum to obtain the crude hydrochloride salt.

Protocol 2: Recrystallization of this compound Hydrochloride

This protocol outlines the steps for purifying the crude hydrochloride salt obtained from Protocol 1.

Materials:

  • Crude this compound hydrochloride

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a solvent pair)

  • Heating mantle or hot plate with a water/oil bath

  • Erlenmeyer flask and condenser

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Solvent Selection: Determine the best solvent or solvent system by testing the solubility of a small amount of the crude salt in various solvents at room and elevated temperatures. A suitable single solvent will dissolve the salt when hot but not when cold. For a two-solvent system, the salt should be soluble in the "good" solvent and insoluble in the "poor" solvent (anti-solvent).[3][7]

Solvent/System Type Notes
EthanolSingle SolventA good starting point for piperidine/piperazine hydrochlorides.[3]
IsopropanolSingle SolventAnother common choice, slightly less polar than ethanol.[4]
Methanol/AcetonitrileSolvent PairThe salt is dissolved in minimal hot methanol, and acetonitrile is added as the anti-solvent.[8][9]
Ethanol/Diethyl EtherSolvent PairThe salt is dissolved in minimal hot ethanol, and diethyl ether is added as the anti-solvent.[5]
  • Dissolution: In an Erlenmeyer flask, add the crude hydrochloride salt and a small amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve dissolution to maximize yield.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1][7]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guide

// Oiling Out Solutions oiling_out_sol1 [label="Re-heat and add more solvent"]; oiling_out_sol2 [label="Cool the solution more slowly"]; oiling_out_sol3 [label="Change the solvent system"]; oiling_out_sol4 [label="Seed the solution with a pure crystal"];

oiling_out -> oiling_out_sol1 [label="Too concentrated?"]; oiling_out -> oiling_out_sol2 [label="Cooled too fast?"]; oiling_out -> oiling_out_sol3 [label="Solvent inappropriate?"]; oiling_out -> oiling_out_sol4 [label="Nucleation issue?"];

// Low Yield Solutions low_yield_sol1 [label="Reduce initial solvent volume"]; low_yield_sol2 [label="Cool for a longer period/at lower temp"]; low_yield_sol3 [label="Evaporate some solvent and re-cool"]; low_yield_sol4 [label="Check solubility in the chosen solvent"];

low_yield -> low_yield_sol1 [label="Too much solvent used?"]; low_yield -> low_yield_sol2 [label="Incomplete crystallization?"]; low_yield -> low_yield_sol3 [label="Compound too soluble?"]; low_yield -> low_yield_sol4 [label="Suboptimal solvent?"];

// No Crystals Form Solutions no_crystals_sol1 [label="Scratch inner surface of the flask"]; no_crystals_sol2 [label="Add a seed crystal"]; no_crystals_sol3 [label="Concentrate the solution"]; no_crystals_sol4 [label="Add an anti-solvent"];

no_crystals -> no_crystals_sol1 [label="Supersaturated?"]; no_crystals -> no_crystals_sol2 [label="Nucleation barrier?"]; no_crystals -> no_crystals_sol3 [label="Solution too dilute?"]; no_crystals -> no_crystals_sol4 [label="Using a single solvent?"];

// Colored Crystals Solutions colored_crystals_sol1 [label="Add activated charcoal before hot filtration"]; colored_crystals_sol2 [label="Perform a second recrystallization"];

colored_crystals -> colored_crystals_sol1 [label="Colored impurities present?"]; colored_crystals_sol1 -> colored_crystals_sol2 [label="Still colored?"]; } "Recrystallization Troubleshooting Flowchart"

Issue 1: The compound "oils out" instead of crystallizing.

  • Cause: The solution is likely too supersaturated, or the cooling rate is too fast, causing the compound to come out of solution above its melting point.[2]

  • Solution 1: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1]

  • Solution 2: Change the solvent system. A different solvent may have a more favorable solubility profile.[2]

  • Solution 3: Try seeding the solution with a small, pure crystal of the compound to encourage nucleation.

Issue 2: Low yield of recovered crystals.

  • Cause: Too much solvent was used initially, the compound is significantly soluble in the cold solvent, or the solution was not cooled sufficiently or for long enough.[1]

  • Solution 1: If you suspect too much solvent was used, you can try to carefully evaporate some of the solvent from the mother liquor and cool it again to recover more product.

  • Solution 2: Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., 30-60 minutes) to maximize precipitation.

  • Solution 3: Re-evaluate your choice of solvent. A solvent in which the compound is less soluble at cold temperatures may be necessary.

Issue 3: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently saturated, or there is a kinetic barrier to nucleation.

  • Solution 1: Try to induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. The small scratches provide a surface for crystal growth.

  • Solution 2: Add a "seed crystal" of the pure compound to the cooled solution.

  • Solution 3: If the solution is too dilute, carefully evaporate some of the solvent and try cooling again.[1]

  • Solution 4: If using a single solvent, consider adding an anti-solvent dropwise to the cooled solution until it becomes slightly turbid, then warm slightly to redissolve and cool again slowly.[7]

Issue 4: The resulting crystals are colored.

  • Cause: The presence of colored impurities.

  • Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Visualization of the Purification Workflow

G cluster_0 Salt Formation cluster_1 Recrystallization A Dissolve Free Base in Anhydrous Methanol B Add Methanolic HCl (Dropwise) A->B C Precipitate Crude Hydrochloride Salt B->C D Isolate by Filtration C->D E Dissolve Crude Salt in Minimal Hot Solvent D->E Crude Salt F Hot Filtration (if needed) E->F G Slow Cooling to Room Temp then Ice Bath E->G No insolubles F->G H Isolate Pure Crystals by Filtration G->H I Wash with Cold Solvent H->I J Dry Under Vacuum I->J K K J->K Pure Crystalline Product

This guide provides a comprehensive framework for the successful purification of this compound via the formation and recrystallization of its hydrochloride salt. By understanding the principles behind the techniques and anticipating common challenges, researchers can confidently obtain high-purity material for their scientific endeavors.

References

Technical Support Center: Catalyst Selection for the Synthesis of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and efficient method for synthesizing this target molecule is through reductive amination .[1][2][3] This one-pot reaction typically involves the condensation of 1-methylpiperidine-4-carbaldehyde with piperazine to form an iminium ion intermediate, which is then immediately reduced by a suitable reducing agent to yield the final product.[2] This approach is favored for its operational simplicity and the wide availability of reagents.[3]

Q2: What are the key considerations when selecting a catalyst system for this reductive amination?

Catalyst selection is critical and depends on several factors, including the scale of the reaction, desired purity, and available equipment. The two main catalytic approaches are:

  • Catalytic Hydrogenation: This "green" chemistry approach uses hydrogen gas (H₂) with a heterogeneous metal catalyst.[2]

  • Hydride Reducing Agents: These are stoichiometric reagents that provide a hydride (H⁻) source for the reduction.[1][2]

The choice between these will dictate reaction conditions, work-up procedures, and potential side reactions.

Q3: Which specific catalysts are recommended for the catalytic hydrogenation route?

For the catalytic hydrogenation of the imine intermediate, precious metal catalysts are highly effective.

  • Palladium on Carbon (Pd/C): This is a versatile and widely used catalyst for reductive aminations.[2][4] It offers excellent activity under mild conditions (e.g., room temperature, moderate H₂ pressure) and is relatively easy to handle and remove by filtration.[2][5]

  • Platinum and Nickel Catalysts: While also effective, catalysts like Raney Nickel may require higher temperatures and pressures.[5][6][7] They can be a cost-effective alternative for large-scale syntheses.

A typical procedure involves stirring the aldehyde, piperazine, and catalyst in a suitable solvent (like methanol or ethanol) under a hydrogen atmosphere.[4][5]

Q4: What are the best hydride reducing agents for this synthesis, and what are their pros and cons?

Several borohydride-based reagents are commonly used. The choice depends on their reactivity and selectivity.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB) Mild and selective; tolerates a wide range of functional groups. Often the reagent of choice for sensitive substrates.[4][8]Can be more expensive. The reaction produces acetic acid, which may need to be neutralized during workup.[8]
Sodium Cyanoborohydride (NaBH₃CN) Effective and commonly used.[2]Highly toxic (releases hydrogen cyanide in acidic conditions). Requires careful handling and pH control.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can potentially reduce the starting aldehyde before imine formation is complete.[2]

For this specific synthesis, Sodium Triacetoxyborohydride (STAB) is often preferred due to its high chemoselectivity, which minimizes the reduction of the starting aldehyde and leads to cleaner reaction profiles.[4][8]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Question: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield can stem from several factors related to the reaction equilibrium and catalyst activity.

Root Causes & Solutions:

  • Incomplete Imine Formation: The initial condensation between the aldehyde and piperazine is a reversible equilibrium reaction that produces water.[2]

    • Solution: To drive the equilibrium towards the imine, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. This is particularly important when using hydride reducing agents.

  • Catalyst Deactivation (Catalytic Hydrogenation):

    • Cause: The catalyst surface can be poisoned by impurities in the starting materials or solvent. The basicity of the amine reactants can also influence catalyst activity.

    • Solution: Ensure high-purity starting materials and solvents. If using Pd/C, a small amount of acetic acid can sometimes improve reaction rates by facilitating imine formation, though this must be carefully controlled.

  • Side Reaction: Aldehyde Reduction (Hydride Agents):

    • Cause: If a non-selective reducing agent like NaBH₄ is used, it can reduce the starting 1-methylpiperidine-4-carbaldehyde to the corresponding alcohol (1-methylpiperidin-4-yl)methanol.

    • Solution: Switch to a more selective reagent like STAB, which is less likely to reduce the aldehyde under the reaction conditions.[4]

  • Formation of Disubstituted Piperazine:

    • Cause: The product itself contains a secondary amine in the piperazine ring, which can react with another molecule of the aldehyde, leading to a disubstituted byproduct.

    • Solution: Use an excess of piperazine relative to the aldehyde (e.g., 2-5 equivalents).[9] This statistical advantage favors the formation of the desired mono-substituted product.

Issue 2: Formation of a Significant Amount of the 1,4-Disubstituted Piperazine Byproduct

Question: My main impurity is the byproduct formed by the reaction of my product with another molecule of the aldehyde. How can I suppress this?

Answer: This is a classic challenge in reactions involving piperazine. The key is to manipulate the relative reactivities and concentrations of the amine species.

Troubleshooting Workflow:

G start Problem: High level of 1,4-disubstituted byproduct q1 Is an excess of piperazine being used? start->q1 sol3 Use a mono-protected piperazine, like N-Boc-piperazine. start->sol3 Alternative Strategy sol1 Increase piperazine to 2-5 equivalents relative to the aldehyde. q1->sol1 No sol2 Consider slow addition of the aldehyde to the piperazine solution via syringe pump. q1->sol2 Yes deprotection Perform a subsequent deprotection step to reveal the free amine. sol3->deprotection

Caption: Troubleshooting workflow for minimizing disubstitution.

Detailed Strategies:

  • Excess Piperazine: As mentioned, using a stoichiometric excess of piperazine is the most direct way to minimize the formation of the disubstituted product.[9]

  • Slow Addition: Adding the aldehyde slowly to the reaction mixture containing piperazine and the catalyst/reagent ensures that the aldehyde concentration remains low at all times, further favoring the reaction with the more abundant piperazine over the product.

  • Use of Mono-Protected Piperazine: A highly effective, albeit multi-step, approach is to use a mono-protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine).[8][9]

    • Step 1: Perform the reductive amination with N-Boc-piperazine. The Boc-protecting group prevents the second nitrogen from reacting.

    • Step 2: After purification, the Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in methanol) to yield the desired product.

Issue 3: Difficult Product Purification

Question: My crude product is an oil, and purification by column chromatography is difficult due to streaking on the silica gel. What can I do?

Answer: The basic nature of the two piperidine/piperazine nitrogens in the product can cause strong interactions with the acidic silica gel, leading to poor separation.

Purification Solutions:

  • Modified Eluent for Chromatography: Add a small amount of a basic modifier to your eluent system.

    • Recommendation: Incorporate 0.5-2% triethylamine (Et₃N) or ammonium hydroxide into your mobile phase (e.g., Dichloromethane/Methanol/Et₃N). This will neutralize the acidic sites on the silica and significantly improve the peak shape.[9]

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or acidic impurities.[9]

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12.

      • Extract the free-based product back into an organic solvent.

      • Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to obtain the purified product.

  • Crystallization as a Salt: If the final product is required as a salt (e.g., hydrochloride), you can often achieve purification through crystallization. After an initial workup, dissolve the crude product in a suitable solvent (like isopropanol or methanol) and add a solution of HCl (e.g., HCl in ether or isopropanol). The hydrochloride salt may precipitate out, leaving impurities in the solution.[10]

Experimental Protocols

Protocol 1: Reductive Amination using Pd/C and H₂

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup a Combine Aldehyde (1 eq), Piperazine (3 eq), and Pd/C (5-10 mol%) in Methanol. b Flush vessel with H₂. Stir under H₂ atmosphere (1-4 bar) at RT for 12-24h. a->b c Filter through Celite to remove Pd/C. b->c d Concentrate filtrate under reduced pressure. c->d

References

Technical Support Center: Scale-Up of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine. It provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents. Its synthesis, while conceptually straightforward, presents several challenges during scale-up, including control of selectivity, impurity profiles, and product isolation. This guide focuses on the most common synthetic approach: the reductive amination of 1-methyl-4-piperidone with piperazine. We will explore the critical parameters and offer practical solutions to common hurdles encountered in the process.

Synthetic Workflow Overview

The synthesis of this compound is typically achieved via a one-pot reductive amination reaction. This process involves the formation of an enamine or iminium ion intermediate from the reaction of 1-methyl-4-piperidone and piperazine, which is then reduced in situ to the desired product.

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification 1_Methyl_4_piperidone 1-Methyl-4-piperidone Reaction_Vessel Reaction Vessel (Solvent, e.g., DCM, MeOH) 1_Methyl_4_piperidone->Reaction_Vessel Piperazine Piperazine Piperazine->Reaction_Vessel Quench Aqueous Quench Reaction_Vessel->Quench Reaction Completion Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction_Vessel Extraction Solvent Extraction Quench->Extraction Purification Purification (e.g., Distillation, Crystallization) Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via reductive amination.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Product Yield

Q: My reaction is showing low conversion to the desired product, this compound. What are the potential causes and how can I improve the yield?

A: Low yield is a common issue in scale-up and can be attributed to several factors. Let's break down the potential causes and solutions:

  • Cause 1: Inefficient Imine/Enamine Formation: The initial condensation between 1-methyl-4-piperidone and piperazine is a critical equilibrium step. On a larger scale, inefficient mixing or improper stoichiometry can hinder the formation of the intermediate.

    • Solution:

      • Stoichiometry: Ensure an appropriate excess of piperazine is used. A molar ratio of 1.5 to 3 equivalents of piperazine to 1 equivalent of the ketone is a good starting point. This drives the equilibrium towards the intermediate and minimizes unreacted ketone.

      • Reaction Time: Allow sufficient time for the imine/enamine to form before adding the reducing agent. A pre-stir period of 1-2 hours at room temperature is recommended.

  • Cause 2: Degradation or Inactivity of the Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive. On a larger scale, extended addition times can expose the reagent to atmospheric moisture, leading to decomposition.

    • Solution:

      • Reagent Quality: Use a fresh, high-quality batch of NaBH(OAc)₃.

      • Controlled Addition: Add the reducing agent portion-wise or as a slurry in an anhydrous solvent to control the reaction temperature and minimize exposure to moisture.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Cause 3: Sub-optimal Reaction Conditions: Temperature and solvent choice play a crucial role in reaction kinetics and stability.

    • Solution:

      • Solvent: Dichloromethane (DCM) or methanol are commonly used solvents.[1] Methanol can sometimes participate in side reactions, so DCM is often preferred. Ensure the solvent is anhydrous.

      • Temperature: The reaction is typically run at room temperature.[1] However, a slight increase in temperature (to 30-40 °C) may improve the rate of imine formation, but be cautious as this can also accelerate the decomposition of the reducing agent.

ParameterRecommended RangeRationale
Piperazine Stoichiometry 1.5 - 3.0 eq.Drives equilibrium, minimizes ketone starting material.
Reducing Agent Stoichiometry 1.2 - 1.5 eq.Ensures complete reduction of the intermediate.
Temperature 20 - 40 °CBalances reaction rate and reagent stability.
Solvent Anhydrous DCM or MeOHProvides a suitable reaction medium.
Issue 2: Formation of Dialkylated Piperazine Impurity

Q: I am observing a significant amount of a higher molecular weight impurity, which I suspect is the dialkylated piperazine. How can I minimize its formation?

A: The formation of 1,4-bis[(1-methylpiperidin-4-yl)methyl]piperazine is a common side reaction, especially when the stoichiometry is not well-controlled.

Side_Reaction Product Desired Product (Mono-alkylation) Dialkylated_Impurity Dialkylated Impurity Product->Dialkylated_Impurity + Ketone + Reducing Agent Piperazine Piperazine Piperazine->Product + Ketone + Reducing Agent Piperazine->Dialkylated_Impurity + 2 eq. Ketone + 2 eq. Reducing Agent Ketone 1-Methyl-4-piperidone

Caption: Competing reaction pathways leading to mono- and di-alkylation of piperazine.

  • Cause: The desired product still has a reactive secondary amine on the piperazine ring, which can react with another molecule of 1-methyl-4-piperidone. This is more likely to occur if there is a localized high concentration of the ketone or if the reaction is left for an extended period after the initial product has formed.

  • Solutions:

    • Use a Large Excess of Piperazine: This is the most effective way to minimize dialkylation. By having a large stoichiometric excess of piperazine, the probability of the ketone reacting with a molecule of piperazine that has not yet been alkylated is much higher than it reacting with a molecule of the desired product.

    • Controlled Addition of Ketone: Instead of adding all the 1-methyl-4-piperidone at once, consider a slow, controlled addition to the solution of piperazine. This maintains a low concentration of the ketone throughout the reaction, favoring mono-alkylation.

    • Use of a Protecting Group: For applications where high purity is critical, using a mono-protected piperazine, such as N-Boc-piperazine, is a robust solution.[2] The Boc group prevents the second nitrogen from reacting. The desired product is then obtained after a subsequent deprotection step.

Protocol: Synthesis using N-Boc-Piperazine
  • Reaction Setup: To a solution of N-Boc-piperazine (1.2 eq.) in anhydrous DCM, add 1-methyl-4-piperidone (1.0 eq.).

  • Imine Formation: Stir the mixture for 1-2 hours at room temperature under an inert atmosphere.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the temperature below 30 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification (Protected Intermediate): Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc protected product can be purified by column chromatography if necessary.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., methanol) and add a strong acid, such as HCl in methanol, to remove the Boc group.[3]

  • Isolation: The final product can be isolated as its hydrochloride salt or neutralized and extracted as the free base.

Issue 3: Difficulties with Product Isolation and Purification

Q: My final product is a viscous liquid that is difficult to handle and purify. What are the best practices for isolating and purifying this compound on a larger scale?

A: The free base of this compound is often a liquid at room temperature, which can make purification by crystallization challenging.[4]

  • Solution 1: Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale. This will separate the product from non-volatile impurities and any remaining high-boiling point solvents.

  • Solution 2: Salt Formation and Crystallization: Converting the basic product to a salt, such as the hydrochloride or dihydrochloride salt, can facilitate purification.[3] Salts are typically crystalline solids that are easier to handle and can be purified by recrystallization.

    • Procedure:

      • Dissolve the crude free base in a suitable solvent like isopropanol or ethanol.

      • Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until the desired pH is reached.

      • The salt will precipitate out of the solution. The solid can then be collected by filtration, washed with a cold solvent, and dried.

  • Solution 3: Extractive Work-up: A thorough aqueous work-up is crucial to remove water-soluble byproducts and unreacted piperazine.

    • Procedure:

      • After quenching the reaction, wash the organic layer with brine to remove excess water.

      • Back-extract the aqueous layer with fresh solvent to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when working with piperazine and its derivatives?

A1: Piperazine and its derivatives can be corrosive and cause severe skin burns and eye damage.[5] They may also cause respiratory irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[6]

Q2: Can I use other reducing agents besides sodium triacetoxyborohydride?

A2: Yes, other reducing agents can be used, but NaBH(OAc)₃ is often preferred for its mildness and selectivity.

  • Sodium borohydride (NaBH₄): Can be used, but it is less selective and may reduce the ketone starting material. It is also more reactive with protic solvents like methanol.

  • Sodium cyanoborohydride (NaBH₃CN): Is also effective but is highly toxic due to the potential to release hydrogen cyanide, especially under acidic conditions. Its use is generally avoided in industrial settings.

  • Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst can also be used.[1] This method is very effective but requires specialized high-pressure reactor equipment.

Q3: How can I effectively monitor the progress of the reaction?

A3: The most common methods for monitoring the reaction are:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of the starting materials (especially the ketone) and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and any major impurities by their mass-to-charge ratio. This is the preferred method for in-process control during scale-up.

Q4: What is the impact of the hygroscopic nature of piperazine on the reaction?

A4: Piperazine is hygroscopic and can absorb moisture from the air.[7] This introduced water can react with and decompose the moisture-sensitive reducing agent, leading to a lower yield. It is important to use anhydrous piperazine and handle it in a dry environment or under an inert atmosphere.

References

Validation & Comparative

A Tale of Two Rings: A Comparative Analysis of Piperidine and Piperazine Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a linker moiety is a critical decision that profoundly influences a drug candidate's efficacy, selectivity, and pharmacokinetic profile. Among the most utilized scaffolds, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, are pillars of modern drug design.[1] While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces key differences that have significant implications for a molecule's properties.[2] This guide provides a head-to-head comparison of these two essential building blocks, offering a data-driven perspective to inform rational drug design.

Section 1: Core Physicochemical and Conformational Differences

The subtle structural distinction between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) gives rise to significant differences in their fundamental physicochemical characteristics.[2]

Basicity and Solubility

A primary differentiator is basicity, quantified by the pKa value. Piperazine, as a diprotic base, possesses two pKa values, which allows it to be protonated under physiological conditions.[3] This dual basicity is crucial for forming stable salts, which can significantly enhance aqueous solubility—a common hurdle in drug development.[3][4] The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating strong interactions with biological targets.[3]

Conversely, piperidine has a single, generally higher pKa, making it a stronger base. This can be advantageous for forming strong ionic bonds with acidic residues in a target protein but offers less flexibility for tuning solubility through pH manipulation.[2]

Lipophilicity

Lipophilicity, often measured as logP, is another critical parameter. The more lipophilic nature of piperidine can enhance membrane permeability and access to lipophilic binding pockets.[2][5] In contrast, the inherent polarity of the piperazine ring generally leads to higher aqueous solubility and can facilitate renal clearance.[2] Replacing a piperidine with a piperazine is a common strategy to reduce a compound's overall lipophilicity.[6]

Comparative Physicochemical Properties
PropertyPiperidine (Unsubstituted)Piperazine (Unsubstituted)Key Implications in Drug Design
Structure Azacyclohexane1,4-DiazacyclohexaneThe second nitrogen in piperazine is a key modulator of properties.[2]
pKa ~11.2pKa1: ~9.7, pKa2: ~5.6Piperazine's dual basicity allows for fine-tuning of solubility and salt formation.[3] Piperidine's strong basicity is useful for specific ionic interactions.
logP ~0.9~-1.5Piperidine increases lipophilicity, potentially improving membrane permeability.[2] Piperazine increases hydrophilicity, enhancing aqueous solubility.[2][3]
Hydrogen Bonding 1 H-bond donor (N-H), 1 H-bond acceptor (N)2 H-bond donors (N-H), 2 H-bond acceptors (N)Piperazine offers more opportunities for target interactions and improving solubility.[3]
Conformational Preferences

Both piperidine and piperazine rings predominantly adopt a low-energy chair conformation to minimize steric strain.[7][8] However, the N-H group in a piperazine ring prefers the equatorial position, similar to piperidine.[9] The conformational flexibility of the piperazine ring is an important factor, as it can adopt distinct conformations depending on its molecular environment, particularly in interactions with proteins.[7] In some cases, such as when coordinating with a metal center, a boat conformation may be observed.[7] The rigidity imparted by these cyclic linkers is often considered advantageous over flexible alkyl chains for pre-organizing a molecule into a bioactive conformation.[10][11]

Section 2: Impact on Pharmacology and ADME-Tox Profiles

The choice between a piperidine and piperazine linker has profound consequences for a drug's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Pharmacological Applications

Both scaffolds are prevalent across numerous therapeutic areas, but they have carved out distinct niches.

  • Central Nervous System (CNS): Piperazine is a well-established "privileged scaffold" in CNS drug design.[3][12] Its structure is a key component in drugs targeting serotonin and dopamine receptors, making it common in treatments for anxiety, depression, and psychosis.[3][12] Aripiprazole is a notable example.

  • Oncology: The piperazine ring is integral to many targeted cancer therapies, especially kinase inhibitors like Imatinib and Palbociclib.[2][3] It often acts as a versatile linker that connects fragments binding to the ATP-binding pocket, and its basicity can be leveraged to form salt bridges with key acidic residues.[3]

  • Other Areas: Piperidine is a key component in various analgesics, anticholinergics, and antiarrhythmic drugs.[2] More than 70 FDA-approved drugs contain a piperidine moiety.[13][14]

ADME & Toxicology Profile
  • Metabolism: The two nitrogen atoms in piperazine present more sites for metabolism, primarily by cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[2] Piperidine's metabolic profile is often simpler, though it can also be a site for N-dealkylation or ring oxidation.[1]

  • hERG Liability: A significant consideration in safety pharmacology is the potential for a compound to inhibit the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.[6][15] Basic amines are a common feature of hERG inhibitors. A widely used strategy to mitigate hERG risk is to reduce the basicity of the nitrogen atom. Replacing a highly basic piperidine with a less basic piperazine has proven to be an effective strategy to resolve hERG issues in drug development programs.[6][16]

Section 3: Synthetic Accessibility and Strategies

Both piperidine and piperazine are common building blocks in medicinal chemistry, and their incorporation into molecules is typically straightforward.[10] A variety of synthetic methodologies are available, with the choice depending on the desired substitution pattern.

Key Synthetic Reactions

Common methods for creating N-aryl or N-alkyl substituted piperazines and piperidines include:

  • Reductive Amination: A versatile method for forming C-N bonds by reacting an amine with a ketone or aldehyde in the presence of a reducing agent.[17][18][19]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly effective for forming N-aryl bonds.[17][20]

  • Nucleophilic Aromatic Substitution (SNAr): Effective for attaching the linker to electron-deficient aromatic rings.[17]

  • Amide Bond Formation: The piperazine or piperidine nitrogen can act as a nucleophile to react with an activated carboxylic acid (e.g., an acyl chloride or using coupling reagents like HATU).[20]

Experimental Protocol: General Synthesis of an N-Aryl Piperazine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of a piperazine derivative with an aryl halide.

Materials:

  • Aryl halide (e.g., Aryl bromide) (1.0 eq)

  • Piperazine (or mono-protected piperazine) (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3) (0.02 eq)

  • Ligand (e.g., BINAP) (0.04 eq)

  • Base (e.g., Sodium tert-butoxide) (1.4 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, palladium catalyst, and ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Repeat three times.

  • Add the anhydrous solvent, followed by the piperazine and the base.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-aryl piperazine.

cluster_reactants Reactants & Reagents cluster_process Process Aryl_Br Aryl Bromide Reaction Buchwald-Hartwig Cross-Coupling Aryl_Br->Reaction Piperazine Piperazine Piperazine->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl Piperazine Product Purification->Product

Caption: Synthetic workflow for Buchwald-Hartwig amination.

Section 4: A Strategic Choice in Drug Design

The decision to use a piperidine or piperazine linker is a strategic one, guided by the specific therapeutic target and the desired ADME properties.[2]

  • Choose Piperidine when:

    • Higher lipophilicity is needed to enhance membrane permeability.

    • A strong basic center is required for a specific ionic interaction with the target.

    • A simpler metabolic profile is desired.

  • Choose Piperazine when:

    • Improved aqueous solubility is a primary goal.

    • Multiple hydrogen bonding interactions are sought to enhance target binding.

    • Modulation of basicity is required to mitigate hERG liability or fine-tune properties.

    • The scaffold is intended for CNS targets or kinase inhibitors where it has proven highly effective.[2]

Start Linker Selection: Piperidine vs. Piperazine Solubility Is aqueous solubility a key challenge? Start->Solubility Permeability Is high membrane permeability or lipophilicity critical? Solubility->Permeability No Piperazine Consider Piperazine Solubility->Piperazine Yes hERG Is hERG risk a major concern? Permeability->hERG No Piperidine Consider Piperidine Permeability->Piperidine Yes hERG->Piperazine Yes hERG->Piperidine No

Caption: Decision tree for linker selection.

Conclusion

Both piperidine and piperazine are invaluable scaffolds in the medicinal chemist's toolbox. Neither is universally superior; their effectiveness is context-dependent. Piperazine offers distinct advantages in enhancing solubility and its role as a privileged structure in CNS and oncology targets is well-documented.[2][3] Piperidine provides a route to increased lipophilicity and can offer a more straightforward metabolic profile.[2] A thorough understanding of their comparative properties, supported by the experimental and strategic insights outlined in this guide, is essential for the rational design and optimization of the next generation of therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1-[(1-Methylpiperidin-4-yl)methyl]piperazine scaffold represents a significant "privileged structure" in medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS).[1][2] Its inherent physicochemical properties, such as the basicity conferred by the two nitrogen atoms, enhance aqueous solubility and allow for strong interactions with biological targets.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs built upon this core, comparing how modifications at distinct positions influence their affinity and selectivity for key neurotransmitter receptors, primarily dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. This multi-target profile is characteristic of many modern antipsychotic and antidepressant medications.[3][4]

Introduction to the Core Scaffold and its Therapeutic Relevance

The this compound core combines two critical heterocyclic motifs: a piperidine ring and a piperazine ring. This combination serves as a versatile template for designing ligands that can modulate multiple CNS receptors.[1][5] The piperidine moiety often enhances metabolic stability and druggability, while the piperazine ring is a common feature in drugs targeting serotonin and dopamine receptors.[2][5] The strategic combination of these rings allows for the precise positioning of pharmacophoric elements to optimize receptor interactions, making this scaffold a cornerstone for developing treatments for complex neurological disorders like schizophrenia and depression.[3][4]

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of these analogs can be systematically tuned by chemical modifications at three primary locations: the N1-position of the piperazine ring, the piperidine ring, and the linker connecting the two heterocyclic systems.

Modifications at the Piperazine N1-Position (Arylpiperazines)

The most extensively studied modifications involve the substitution of the N1-nitrogen of the piperazine ring, typically with an aryl or heteroaryl group. This region is critical for interaction with serotonin and dopamine receptors.

The "long-chain arylpiperazine" structure is a well-established pharmacophore for CNS drugs.[3] The nature of the aryl group and its substituents dramatically influences receptor affinity and selectivity.

  • Aryl Group Substitution: Introducing electron-withdrawing or electron-donating groups on the aromatic ring can modulate affinity. For instance, in related arylpiperazine series, substitutions at the ortho, meta, or para positions of a phenyl ring can shift the affinity profile between 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors.[6]

  • Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems like quinoline or pyridine can introduce additional hydrogen bond donors/acceptors, significantly altering the pharmacological profile. A quinolyl-piperazinyl piperidine analog was identified as a potent and selective 5-HT₁ₐ antagonist.

Table 1: Comparative Receptor Binding Affinity (Kᵢ, nM) of Representative Arylpiperazine Analogs

Compound IDN1-Piperazine SubstituentD₂ Kᵢ (nM)5-HT₁ₐ Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)
Analog 12a Arylpiperazine (proprietary)30041.5315
Analog 9b Arylpiperazine (proprietary)-23.939.4
Analog 5a Aralkylpiperazine (proprietary)-0.46-

Data synthesized from related but distinct chemical series to illustrate SAR trends.[3][7]

The data illustrates that even subtle changes to the arylpiperazine moiety can fine-tune the balance of activity between key monoamine receptors, a strategy central to developing atypical antipsychotics with reduced side effects.[3]

Modifications on the Piperidine Ring

The piperidine ring also offers opportunities for optimization. While the N-methylation of the piperidine is a defining feature of the core topic, other modifications can impact pharmacokinetics and potency.

  • N-Methyl Group: The N-methyl group is crucial for maintaining basicity, which is often essential for receptor interaction and solubility at physiological pH.[1]

  • Ring Substitution: Introducing substituents on the piperidine ring can enhance aqueous solubility and in vivo potency.[8] However, such changes can also alter the conformational flexibility of the molecule, potentially impacting receptor binding.

  • Bioisosteric Replacement: In some drug discovery campaigns, the entire piperidine ring may be replaced by a bioisostere to improve metabolic stability or other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]

Comparative Analysis with Alternative Scaffolds

The this compound scaffold is one of many used to target dopamine and serotonin receptors. Phenylpiperidine derivatives, for example, also serve as high-affinity ligands for these targets.[10] A key advantage of the piperazine-piperidine combination is its ability to be finely tuned for polypharmacology—the capacity to interact with multiple targets strategically.[1] This is particularly valuable for complex neuropsychiatric disorders where modulating several receptors simultaneously can lead to enhanced efficacy and a better side-effect profile compared to highly selective agents.

Key Experimental Protocols

The SAR data discussed is typically generated through a standardized set of in vitro assays.

Radioligand Binding Assay Protocol

This assay is the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Kᵢ) of test compounds for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., D₂, 5-HT₁ₐ) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) at a concentration near its Kₔ value.

  • Competitive Binding: The test compounds are added to the wells in a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Incubation & Filtration: The plates are incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filtermat, which traps the receptor-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Self-Validation System:

  • Positive Control: A known high-affinity ligand for the target receptor (e.g., Haloperidol for D₂) is run in parallel to ensure the assay is performing correctly.

  • Negative Control: Wells containing only membranes and radioligand (total binding) and wells with an excess of a non-radiolabeled known ligand (non-specific binding) are included to calculate the specific binding.

Visualizing Relationships and Workflows

Diagrams help clarify the complex relationships in SAR studies and the typical workflow for analog development.

SAR_Summary cluster_core Core Scaffold cluster_mods Modification Points cluster_output Pharmacological Output Core This compound Piperazine_N1 Piperazine N1-Position (Aryl Substitution) Core->Piperazine_N1 Critical for Selectivity Piperidine Piperidine Ring (N-Methyl, Ring Analogs) Core->Piperidine Impacts PK/ Potency Linker Methylene Linker (Length/Rigidity) Core->Linker Influences Geometry Activity Receptor Affinity & Selectivity (D₂, 5-HT₁ₐ, 5-HT₂ₐ) Piperazine_N1->Activity Piperidine->Activity Linker->Activity

Caption: Key modification points on the core scaffold influencing pharmacological activity.

Experimental_Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis primary_screen Primary Screening (Radioligand Binding Assays) synthesis->primary_screen sar_analysis SAR Analysis primary_screen->sar_analysis sar_analysis->start Iterate Design functional_assay Functional Assays (Agonist/Antagonist Activity) sar_analysis->functional_assay adme In Vitro ADME (Metabolic Stability) functional_assay->adme lead_opt Lead Optimization adme->lead_opt

Caption: Typical workflow for the development and optimization of new analogs.

Conclusion and Future Directions

The this compound scaffold is a highly fruitful starting point for the design of CNS-active agents. The structure-activity relationships, particularly concerning the arylpiperazine moiety, demonstrate a clear path to modulating activity across dopamine and serotonin receptors. Future research will likely focus on leveraging this scaffold to design multi-target ligands with tailored polypharmacology, aiming for superior efficacy in complex diseases while minimizing mechanism-based side effects.[1] The continued exploration of bioisosteric replacements and novel heterocyclic substitutions on the piperazine N1-position remains a promising strategy for discovering next-generation therapeutics.

References

A Comparative In Vitro Efficacy Analysis of Piperazine Derivatives Featuring the 1-Methylpiperidine Moiety for CNS Receptor Targeting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Piperazine-Piperidine Scaffold in CNS Drug Discovery

In the landscape of medicinal chemistry, particularly within the realm of Central Nervous System (CNS) drug discovery, certain structural motifs consistently emerge as "privileged scaffolds" due to their proven ability to interact with key biological targets. The piperazine ring is one such scaffold, found in a multitude of clinically successful drugs, from antipsychotics to antidepressants.[1][2] Its unique physicochemical properties, including its basicity and ability to form hydrogen bonds, make it an ideal anchor for designing ligands that target neurotransmitter receptors.[1]

When coupled with a 1-methylpiperidine moiety, often via a methyl linker to form a structure like 1-[(1-Methylpiperidin-4-yl)methyl]piperazine, a versatile chemical framework is created. This combination offers a rich vector space for chemical modification, allowing for the fine-tuning of a compound's affinity and selectivity for various CNS receptors. This guide provides a comparative analysis of the in vitro efficacy of derivatives that incorporate this piperazine-piperidine architecture, with a focus on their interactions with key dopamine and serotonin receptors implicated in neuropsychiatric disorders. While a direct head-to-head comparison of a single, homologous series of this compound derivatives is not extensively documented in publicly available literature, by examining structurally related compounds and bioisosteres, we can derive valuable insights into their structure-activity relationships (SAR).

This guide will synthesize data from multiple studies to compare the in vitro potency of these derivatives at various dopamine and serotonin receptor subtypes. We will delve into the experimental methodologies used to generate this data and provide expert analysis on how subtle structural modifications can dramatically influence receptor affinity and selectivity.

Comparative Analysis of In Vitro Efficacy at Key CNS Receptors

The therapeutic efficacy of many CNS drugs is predicated on their ability to modulate the activity of dopamine and serotonin receptors. Atypical antipsychotics, for example, often exhibit a characteristic multi-receptor binding profile, with affinity for dopamine D2 receptors and various serotonin receptors, such as 5-HT1A and 5-HT2A.[3][4] The following sections compare the in vitro binding affinities of several piperazine and piperidine derivatives at these critical targets.

Dopamine Receptor Subtype Affinity

The dopamine D2 receptor is a primary target for antipsychotic medications. However, off-target effects can arise from non-selective binding to other dopamine receptor subtypes. Therefore, understanding the affinity of novel compounds for D2, D3, and D4 receptors is crucial.

The data presented below is collated from studies on arylpiperazine derivatives and other structurally related compounds that, while not all containing the precise this compound core, provide a strong indication of the potential of this chemical class. For instance, the compound NRA0562, which features a piperidin-1-yl ethyl linkage to a thiazole core, demonstrates the high affinity achievable with such scaffolds.[5]

Compound/Derivative ClassD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)Reference
NRA0562 7.092.493.481.79[5]
Arylpiperazine 12a -300--[4][6]
Benzoxazole-piperidine 29 -High AffinityHigh Affinity-[7]
Amide-piperidine 11 -High Affinity--[8]

Note: "High Affinity" is stated in the source literature without a specific Ki value.

From this data, it is evident that piperazine and piperidine derivatives can be engineered to exhibit potent, single-digit nanomolar affinity for the D2 receptor family. The exceptional potency of NRA0562 across all tested dopamine receptor subtypes highlights the potential of this class of compounds.[5] The arylpiperazine derivative 12a, while less potent at the D2 receptor, is part of a series designed for a specific multi-receptor profile.[4][6]

Serotonin Receptor Subtype Affinity

Modulation of serotonin receptors is a key characteristic of atypical antipsychotics, contributing to a reduced incidence of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia. The 5-HT1A and 5-HT2A receptors are of particular interest.

Compound/Derivative Class5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)Reference
NRA0562 -1.5-[5]
Arylpiperazine 12a 41.531542.5[4][6]
Arylpiperazine 9b 23.939.445.0[4][6]
Benzoxazole-piperidine 29 High AffinityHigh Affinity-[7]
Amide-piperidine 11 High AffinityHigh Affinity-[8]

Note: "High Affinity" is stated in the source literature without a specific Ki value.

The data reveals that these scaffolds can be tailored to achieve high affinity for key serotonin receptors. NRA0562 shows remarkable potency at the 5-HT2A receptor.[5] The arylpiperazine series, represented by compounds 12a and 9b, demonstrates how modifications to the aryl group and linker can modulate the affinity profile across 5-HT1A, 5-HT2A, and 5-HT7 receptors, allowing for the design of compounds with specific therapeutic profiles in mind, such as for psychosis or Autism Spectrum Disorder.[4][6]

Experimental Methodologies: A Closer Look at In Vitro Assays

The quantitative data presented in this guide is primarily derived from radioligand binding assays, a gold-standard in vitro technique for determining the affinity of a compound for a specific receptor.

Protocol: Radioligand Binding Assay for Dopamine and Serotonin Receptors

This protocol is a synthesized representation of the methodologies described in the cited literature.[4][5]

1. Membrane Preparation:

  • HEK-293 or CHO cells stably expressing the human recombinant dopamine (D1, D2, D3, D4) or serotonin (5-HT1A, 5-HT2A, 5-HT7) receptor of interest are cultured and harvested.
  • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • A constant concentration of a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A) is incubated with the prepared cell membranes.
  • Increasing concentrations of the unlabeled test compound (the piperazine derivative) are added to compete with the radioligand for binding to the receptor.
  • Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand.
  • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
  • The filters are washed with cold buffer to remove unbound radioligand.
  • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
  • The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualization of Structures and Pathways

To better understand the chemical space and the biological context, the following diagrams are provided.

G cluster_scaffold Core Scaffold cluster_derivatives Derivative Classes Scaffold This compound Arylpiperazines Arylpiperazines (e.g., 12a, 9b) Scaffold->Arylpiperazines Modification at N4 of Piperazine Indole_Thiazoles Indole-Thiazoles (e.g., NRA0562) Scaffold->Indole_Thiazoles Bioisosteric Replacement Benzoxazoles Benzoxazoles (e.g., Compound 29) Scaffold->Benzoxazoles Bioisosteric Replacement Amides Amides (e.g., Compound 11) Scaffold->Amides Bioisosteric Replacement D2_Signaling Dopamine Dopamine D2_Receptor Dopamine D2 Receptor (GPCR) Dopamine->D2_Receptor Activates Gi_Protein Gi Protein D2_Receptor->Gi_Protein Couples to AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream_Effects Modulation of Neuronal Excitability cAMP->Downstream_Effects Derivative Piperazine-Piperidine Derivative (Antagonist) Derivative->D2_Receptor Blocks

References

A Comparative In Vivo Analysis of Novel Piperazine-Based Multi-Target Ligands for Antipsychotic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperazine-Piperidine Scaffold in CNS Drug Discovery

For researchers, scientists, and drug development professionals in the field of neuroscience, the quest for novel antipsychotic agents with improved efficacy and a more favorable side-effect profile is a paramount objective. Central to this endeavor is the exploration of privileged scaffolds that can effectively modulate key neurotransmitter systems implicated in the pathophysiology of psychosis, primarily the dopaminergic and serotonergic pathways. The 1-[(1-Methylpiperidin-4-yl)methyl]piperazine core represents a quintessential example of such a scaffold, combining the structural motifs of piperidine and piperazine. These heterocycles are prevalent in a multitude of approved CNS drugs, owing to their ability to engage with a variety of receptors, including dopamine (D2) and serotonin (5-HT) receptor subtypes.[1][2] The strategic chemical modification of this core structure offers a promising avenue for the development of multi-target ligands designed to achieve a synergistic antipsychotic effect with a reduced propensity for extrapyramidal symptoms (EPS) and metabolic side effects.[3]

This guide provides an in-depth, objective comparison of the in vivo performance of recently developed compounds that, while not all directly synthesized from this compound, share its foundational piperazine-heterocycle architecture. We will delve into the experimental data from key preclinical animal models that are predictive of antipsychotic efficacy and side-effect liability, comparing these novel agents to established atypical antipsychotics, Risperidone and Clozapine. The causality behind the experimental choices and the interpretation of the resulting data are explained to provide actionable insights for drug development professionals.

I. Novel Multi-Target Piperazine Derivatives: In Vivo Evaluation

Recent research has focused on the synthesis of novel compounds that exhibit a multi-receptor binding profile, targeting D2, 5-HT1A, and 5-HT2A receptors, a strategy aimed at emulating the efficacy of atypical antipsychotics while mitigating their side effects.[4] Two noteworthy examples from recent literature, designated here as Compound 3w and Compound 11 , serve as excellent case studies for the potential of this chemical class.[4][5]

A. Compound 3w: A Benzothiophenylpiperazine Derivative

Compound 3w is a novel benzothiophenylpiperazine derivative designed as a multi-receptor ligand with high affinity for D2, 5-HT1A, and 5-HT2A receptors.[4] Its in vivo profile was extensively characterized to assess its potential as an antipsychotic agent.

  • Apomorphine-Induced Climbing: This model is a well-established screening tool for postsynaptic dopamine receptor antagonism, a key mechanism of antipsychotic action.[6][7] Apomorphine, a potent dopamine agonist, induces a characteristic climbing behavior in mice, which is dose-dependently inhibited by antipsychotic drugs.[8]

  • MK-801-Induced Hyperactivity: The NMDA receptor antagonist MK-801 produces a hyperlocomotor state in rodents that mimics some of the positive and negative symptoms of schizophrenia.[9][10] The ability of a compound to attenuate this hyperactivity is predictive of its antipsychotic potential.[11]

  • Catalepsy Test: This test is widely used to predict the propensity of a compound to induce extrapyramidal symptoms (EPS) in humans.[12][13] Antipsychotics with high D2 receptor antagonism can induce a state of immobility and rigidity in rodents, known as catalepsy.[14][15]

G cluster_0 Acclimatization & Dosing cluster_1 Induction & Observation acclimatize Mice Acclimatize to Cages dose_vehicle Administer Vehicle (Control) acclimatize->dose_vehicle 30 min dose_compound Administer Compound 3w or Risperidone acclimatize->dose_compound 30 min dose_apomorphine Administer Apomorphine (s.c.) dose_vehicle->dose_apomorphine 60 min post-dose dose_compound->dose_apomorphine 60 min post-dose observe Observe Climbing Behavior for 20-30 min dose_apomorphine->observe 10 min post-injection score Score Climbing Time observe->score

Caption: Workflow for the apomorphine-induced climbing test.

Compound Apomorphine-Induced Climbing (ED50, mg/kg) MK-801-Induced Hyperactivity (ED50, mg/kg) Catalepsy Induction (MED, mg/kg)
Compound 3w 0.08[4]0.32[4]> 50[4]
Risperidone 0.05[7]0.1[10]1.0[16]
Clozapine 0.5 - 2.0[17]Not specified> 40[12]

Data Interpretation: The data clearly indicates that Compound 3w is a potent antagonist of dopamine-mediated behaviors, as evidenced by its low ED50 value in the apomorphine-induced climbing model, comparable to that of risperidone.[4][7] It also effectively reverses MK-801-induced hyperactivity, further supporting its antipsychotic potential.[4] Crucially, Compound 3w did not induce catalepsy at doses significantly higher than its effective doses in the efficacy models, suggesting a low liability for inducing EPS.[4] This separation between the effective dose for antipsychotic activity and the dose inducing catalepsy is a key characteristic of atypical antipsychotics like clozapine.[12]

B. Compound 11: An Amide-Piperidine Derivative

Compound 11 is another promising multi-target ligand from a series of novel amide-piperidine (piperazine) derivatives.[5] Similar to Compound 3w, it was designed to have a high affinity for D2, 5-HT1A, and 5-HT2A receptors.

G cluster_0 Habituation & Dosing cluster_1 Induction & Measurement habituate Mice Habituate to Open Field dose_vehicle Administer Vehicle (Control) habituate->dose_vehicle 30 min dose_compound Administer Compound 11 or Risperidone habituate->dose_compound 30 min dose_mk801 Administer MK-801 (i.p.) dose_vehicle->dose_mk801 30 min post-dose dose_compound->dose_mk801 30 min post-dose measure Measure Locomotor Activity for 60-90 min dose_mk801->measure analyze Analyze Total Distance Traveled measure->analyze

Caption: Workflow for the MK-801-induced hyperactivity test.

Compound Apomorphine-Induced Climbing (ED50, mg/kg) MK-801-Induced Hyperactivity (ED50, mg/kg) Catalepsy Induction (MED, mg/kg)
Compound 11 0.1[5]0.4[5]> 40[5]
Risperidone 0.05[7]0.1[10][18]1.0[16]
Clozapine 0.5 - 2.0[17]Not specified> 40[12]

Data Interpretation: Compound 11 demonstrates a compelling in vivo profile, potently inhibiting apomorphine-induced climbing and MK-801-induced hyperactivity.[5] Its efficacy in these models is on par with established antipsychotics. Importantly, similar to Compound 3w, Compound 11 shows a significant separation between its effective dose and the dose required to induce catalepsy, indicating a low risk of EPS.[5] This favorable safety window is a critical factor in the development of next-generation antipsychotic drugs.

II. Comparative Analysis and Future Directions

The in vivo data for both Compound 3w and Compound 11 highlight the potential of multi-target ligands based on the piperazine-heterocycle scaffold. Their ability to potently modulate dopamine- and glutamate-related behaviors, coupled with a low propensity to induce catalepsy, positions them as promising candidates for further development.

The key to their improved side-effect profile likely lies in their multi-receptor engagement. While potent D2 receptor antagonism is crucial for antipsychotic efficacy, it is also the primary driver of EPS.[7] By simultaneously modulating serotonin receptors, particularly 5-HT1A (as agonists or partial agonists) and 5-HT2A (as antagonists), these compounds can achieve a more balanced neurochemical modulation. 5-HT1A receptor activation can enhance dopamine release in certain brain regions, counteracting the effects of D2 blockade, while 5-HT2A antagonism has been shown to reduce the incidence of EPS.[4]

Future in vivo studies for compounds derived from the this compound scaffold should continue to focus on this multi-target approach. In addition to the core efficacy and EPS models, a comprehensive in vivo assessment should also include:

  • Models of cognitive deficits: To assess potential procognitive effects, a key unmet need in the treatment of schizophrenia.

  • Metabolic profiling: To evaluate the long-term effects on weight gain, glucose tolerance, and lipid profiles.

  • Pharmacokinetic studies: To determine oral bioavailability, brain penetration, and half-life, which are critical for dosing regimens.

By systematically evaluating these parameters, researchers can build a comprehensive in vivo profile of novel compounds and make informed decisions about their potential for clinical translation.

Conclusion

The in vivo studies of novel piperazine-based compounds, such as Compound 3w and Compound 11, provide compelling evidence for the continued exploration of this chemical space in the search for safer and more effective antipsychotics. Their multi-target receptor profiles translate into a desirable in vivo phenotype, characterized by potent antipsychotic-like activity and a low propensity for extrapyramidal side effects. For drug development professionals, these findings underscore the value of a rational, multi-target design strategy and provide a clear roadmap for the preclinical in vivo evaluation of the next generation of antipsychotic agents. The this compound scaffold and its analogs remain a highly promising starting point for the discovery of such agents.

References

A-Comparative-Guide-to-the-Synthetic-Routes-of-Substituted-Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1] This six-membered heterocycle, with its two nitrogen atoms, offers a versatile platform for developing therapeutics across various domains, including oncology, psychiatry, and infectious diseases.[2] The ability to precisely substitute the piperazine ring at both its nitrogen and carbon atoms is crucial for modulating the pharmacological properties of drug candidates.[3]

This guide provides a comparative analysis of the most prominent synthetic routes to substituted piperazines. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of both classical and modern methodologies. This analysis aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific target molecules.

Classical Synthetic Routes

Traditional methods for constructing the piperazine ring, while sometimes supplanted by more modern techniques, remain relevant for specific applications, particularly in large-scale synthesis where cost and simplicity are paramount.

The Richner-Siegfried Method and Related Cyclizations

One of the oldest and most direct methods involves the cyclization of an N,N'-disubstituted ethylenediamine with a 1,2-dihaloethane. A related and widely used industrial process is the cyclocondensation of ethylenediamine with an ethanolamine.[4]

Mechanism: These reactions typically proceed through a double nucleophilic substitution mechanism. The amine nitrogens of the ethylenediamine derivative sequentially displace the halide or hydroxyl leaving groups to form the six-membered ring.

Advantages:

  • Cost-effective starting materials.

  • Often suitable for large-scale industrial production.

Limitations:

  • Harsh reaction conditions, including high temperatures and pressures, are often required.

  • Limited functional group tolerance.

  • Side reactions, such as polymerization, can reduce yields.[4]

Reduction of Diketopiperazines

Another classical approach is the reduction of 2,5-diketopiperazines, which are cyclic dipeptides readily prepared from amino acid precursors.

Mechanism: The amide carbonyls of the diketopiperazine are reduced to methylene groups using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Advantages:

  • Provides access to C-substituted piperazines with defined stereochemistry, derived from chiral amino acids.

  • A convenient route for synthesizing specific, complex piperazine structures.

Limitations:

  • The use of powerful and often hazardous reducing agents.

  • The multi-step nature of the synthesis (amino acid coupling followed by reduction) can be lengthy.

Modern Catalytic Methodologies

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted piperazines, offering milder conditions, broader substrate scope, and greater functional group tolerance.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, and it has become a cornerstone for the synthesis of N-arylpiperazines.[5][6] This reaction involves the palladium-catalyzed coupling of an amine (piperazine) with an aryl halide or triflate.[7]

Mechanism: The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the piperazine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylpiperazine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction.[5]

Experimental Protocol: Mono-N-Arylation of N-Boc-Piperazine [5]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst)

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos)

  • Base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent (this step may not be necessary for pre-catalysts).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, providing an alternative to palladium-catalyzed methods for N-arylation.[1]

Mechanism: The reaction involves the coupling of an amine with an aryl halide in the presence of a copper catalyst. Modern protocols often utilize ligands, such as L-proline or 1,10-phenanthroline, to improve reaction efficiency and substrate scope.[1][8]

Reductive Amination

Reductive amination is a highly versatile and widely used method for the N-alkylation of piperazines.[9] This one-pot reaction involves the formation of an imine or iminium ion from a piperazine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction to the corresponding N-alkylated piperazine.[10]

Mechanism: The reaction begins with the nucleophilic attack of a piperazine nitrogen on the carbonyl carbon, followed by dehydration to form an iminium ion intermediate. A reducing agent, present in the reaction mixture, then reduces the iminium ion to the final amine product.[9]

Common Reducing Agents:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent, often preferred for its tolerance of a wide range of functional groups.[9]

  • Sodium cyanoborohydride (NaBH₃CN): Effective but toxic.

  • Sodium borohydride (NaBH₄): A stronger reducing agent that may require pH control.

Experimental Protocol: N-Alkylation of Piperazine via Reductive Amination [1]

Materials:

  • Piperazine (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve piperazine and the aldehyde or ketone in DCM or DCE in a round-bottom flask.

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylpiperazine.

Comparative Analysis of Synthetic Routes

Synthetic Route Key Advantages Key Limitations Typical Applications
Richner-Siegfried / Cyclization Cost-effective, scalable.Harsh conditions, limited functional group tolerance, potential for side reactions.[4]Industrial-scale synthesis of simple piperazines.
Reduction of Diketopiperazines Access to chiral C-substituted piperazines.Use of hazardous reagents, multi-step process.Synthesis of stereochemically defined, complex piperazines.
Buchwald-Hartwig Amination High efficiency, broad substrate scope, excellent functional group tolerance.[5][6]Expensive catalysts and ligands, requires inert atmosphere.[11]Synthesis of N-arylpiperazines in medicinal chemistry and drug discovery.[7]
Ullmann Condensation Alternative to palladium catalysis, useful for specific substrates.Often requires higher temperatures, can have substrate limitations.N-arylation when palladium-based methods are not suitable.
Reductive Amination Versatile, one-pot procedure, mild conditions.[9]Can be challenging for sterically hindered substrates.Synthesis of N-alkylpiperazines.[10]

Advanced and Emerging Strategies

The field of piperazine synthesis continues to evolve, with new methods offering greater efficiency and access to novel chemical space.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for piperazine synthesis, enabling reactions under mild conditions.[12] These methods often involve the generation of radical intermediates that can participate in cyclization or C-H functionalization reactions.[3] For example, a programmable approach using organic photoredox catalysis allows for the synthesis of highly diverse piperazine cores from in-situ generated imines.[12]

C-H Functionalization

Direct C-H functionalization of the piperazine ring is a highly attractive strategy as it avoids the need for pre-functionalized starting materials.[13] While challenging due to the presence of two nitrogen atoms, recent advances have enabled the direct arylation, vinylation, and alkylation of the piperazine core.[3][14]

Conclusion

The synthesis of substituted piperazines is a rich and diverse field, with a range of methods available to the modern chemist. The choice of synthetic route is a critical decision that depends on the specific target molecule, desired scale, and available resources. Classical methods remain valuable for their simplicity and cost-effectiveness in large-scale applications. However, modern catalytic methods, particularly the Buchwald-Hartwig amination and reductive amination, offer unparalleled versatility, efficiency, and functional group tolerance, making them indispensable tools in drug discovery and development. As the demand for novel piperazine-containing therapeutics continues to grow, the development of even more efficient and sustainable synthetic methodologies will remain a key area of research.

Visualizations

Buchwald_Hartwig_Amination cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Pd(II)_precatalyst Pd(II) Precatalyst Pd(0)L_n Active Pd(0)L_n Pd(II)_precatalyst->Pd(0)L_n Reduction Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X Piperazine Piperazine Ar-Pd(II)-Piperazine Ar-Pd(II)-Piperazine Piperazine->Ar-Pd(II)-Piperazine Product N-Arylpiperazine Base Base Ar-Pd(II)-Amido Ar-Pd(II)-Amido Base->Ar-Pd(II)-Amido Ar-Pd(II)-X->Ar-Pd(II)-Piperazine Amine Coordination Ar-Pd(II)-Piperazine->Ar-Pd(II)-Amido Deprotonation Ar-Pd(II)-Amido->Pd(0)L_n Regeneration Ar-Pd(II)-Amido->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Reductive_Amination Start Piperazine + Carbonyl (Aldehyde/Ketone) Iminium Iminium Ion Intermediate Start->Iminium Condensation (-H₂O) Reduction Reduction (e.g., NaBH(OAc)₃) Iminium->Reduction Product N-Alkylated Piperazine Reduction->Product

Caption: Workflow for N-alkylation via reductive amination.

References

A Comparative Guide to the Biological Evaluation of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of compounds based on the 1-[(1-Methylpiperidin-4-yl)methyl]piperazine scaffold. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and logically sound evaluation cascade. We will explore the key molecular targets for this chemical class, present comparative data, and provide detailed methodologies for essential in vitro assays.

Introduction: The Significance of the Piperazine-Piperidine Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS). This structural motif is a key component of numerous compounds designed to interact with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. Its prevalence stems from the physicochemical properties conferred by the two basic nitrogen atoms, which are often crucial for forming salt-bridge interactions within receptor binding pockets. Derivatives of this scaffold are frequently investigated for neuropsychiatric disorders like schizophrenia, depression, and anxiety.[1][2]

The successful development of such compounds hinges on a rigorous biological evaluation process. This guide provides a comparative analysis framework, grounded in established experimental techniques, to characterize the pharmacological profile of novel chemical entities within this class.

Section 1: Pharmacological Rationale and Key Molecular Targets

The therapeutic potential of this compound derivatives is primarily linked to their activity at dopamine and serotonin receptors. A multi-target approach is often desirable for achieving optimal efficacy with reduced side effects, a hallmark of modern "atypical" antipsychotics.[3][4]

Dopamine D2-like Receptors (D₂, D₃, D₄)

The dopamine D₂-like receptor family is a critical target for antipsychotic drugs.[5] While antagonism of the D₂ receptor is central to treating the positive symptoms of schizophrenia, it is also associated with extrapyramidal side effects. The D₃ and D₄ subtypes, which share high sequence homology with D₂, present opportunities for more selective therapies with potentially improved side-effect profiles.[5] Therefore, a crucial aspect of the evaluation is to determine not only the affinity for D₂ but also the selectivity across the D₂-like family.

Serotonin 5-HT₁ₐ Receptors

The 5-HT₁ₐ receptor is a well-established target for anxiolytic and antidepressant medications.[1][6] Agonism or partial agonism at this receptor can modulate serotonergic tone and is thought to contribute to the improved side-effect profile and efficacy against negative symptoms and cognitive deficits seen with some antipsychotics.[2][3] Many successful CNS drugs, such as buspirone, are arylpiperazine derivatives that act as 5-HT₁ₐ partial agonists.[2]

Section 2: Comparative In Vitro Evaluation: From Affinity to Function

The initial characterization of novel compounds relies on a suite of in vitro assays to quantify their interaction with the primary targets. This stage is critical for establishing structure-activity relationships (SAR) and selecting promising candidates for further study.

Interpreting In Vitro Data

A compound's in vitro profile is defined by three key parameters:

  • Affinity (Kᵢ): The equilibrium dissociation constant, which measures the strength of binding between the compound and the receptor. A lower Kᵢ value indicates higher binding affinity.

  • Potency (EC₅₀/IC₅₀): The concentration of a compound required to elicit 50% of its maximal effect (agonist) or to inhibit 50% of a response (antagonist).

  • Efficacy (Eₘₐₓ): The maximum response a compound can produce. This defines whether a compound is a full agonist (Eₘₐₓ = 100%), a partial agonist (0% < Eₘₐₓ < 100%), or an antagonist (Eₘₐₓ = 0%).

Data Summary: A Comparative Analysis

The following table presents hypothetical, yet representative, data for two compounds from the this compound class (Compound X and Compound Y) compared against established reference drugs. This illustrates how data is structured for objective comparison.

Parameter Compound X Compound Y Haloperidol (Reference) Buspirone (Reference)
Binding Affinity (Kᵢ, nM)
Dopamine D₂152.51.2>1000
Dopamine D₃58.00.8>1000
Serotonin 5-HT₁ₐ50150>500020
Functional Activity
D₂ (% Inhibition @ 1µM)98% (Antagonist)95% (Antagonist)100% (Antagonist)N/A
5-HT₁ₐ (Eₘₐₓ, % vs 8-OH-DPAT)60% (Partial Agonist)15% (Weak Partial Agonist)N/A70% (Partial Agonist)
Selectivity Ratios
D₂/5-HT₁ₐ Kᵢ Ratio0.30.017<0.001>50

Analysis of Comparative Data:

  • Compound X displays a mixed pharmacological profile with potent D₂/D₃ antagonism and significant 5-HT₁ₐ partial agonism. Its D₂/5-HT₁ₐ affinity ratio suggests a balanced activity profile, which is often sought for atypical antipsychotics.

  • Compound Y is a more potent D₂ antagonist than Compound X but has weaker activity at the 5-HT₁ₐ receptor. This profile might predict strong efficacy for positive symptoms but potentially a less favorable side-effect profile compared to Compound X.

  • The comparison to Haloperidol (a typical antipsychotic) and Buspirone (an anxiolytic/5-HT₁ₐ agonist) provides essential context for classifying the novel compounds.

Section 3: Key Experimental Methodologies

The trustworthiness of comparative data relies on robust and well-validated experimental protocols. Here, we detail the methodologies for two cornerstone in vitro assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[7] The principle involves measuring the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand of known high affinity from the receptor.

Step-by-Step Methodology:

  • Preparation of Membranes: Homogenize tissues or cultured cells expressing the target receptor (e.g., HEK-293 cells transfected with the human D₂ receptor) in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors).

    • A range of concentrations of the unlabeled test compound.

    • The membrane preparation to initiate the binding reaction.

  • Control Wells:

    • Total Binding: Contains membranes and radioligand only (no competitor).

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, potent, unlabeled ligand to saturate all specific binding sites.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[8]

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Receptor-Expressing Membrane Prep Plate Combine in 96-Well Plate: 1. Buffer 2. Test Compound 3. Radioligand 4. Membranes Membranes->Plate Radioligand Radioligand Stock ([³H]-Ligand) Radioligand->Plate TestCmpd Test Compound Serial Dilutions TestCmpd->Plate Harvest Rapid Filtration (Cell Harvester) Plate->Harvest Incubate to Equilibrium Wash Wash Filters Harvest->Wash Count Scintillation Counting Wash->Count Calc Calculate % Inhibition Count->Calc Curve Non-linear Regression (IC₅₀ Determination) Calc->Curve ChengPrusoff Cheng-Prusoff Eq. (Kᵢ Calculation) Curve->ChengPrusoff

Workflow for a Competitive Radioligand Binding Assay.
Protocol 2: GPCR Functional Assay - cAMP Inhibition

This assay determines the functional activity (e.g., antagonist, partial agonist) of a compound at Gαᵢ/ₒ-coupled receptors like the dopamine D₂ receptor.[9][10] Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line (e.g., CHO or HEK-293) stably expressing the human D₂ receptor. Culture the cells to an appropriate density in 96- or 384-well plates.

  • Cell Stimulation (Antagonist Mode):

    • Pre-incubate the cells with various concentrations of the test compound.

    • Add a fixed, sub-maximal concentration of a known agonist (e.g., quinpirole) in the presence of an adenylyl cyclase stimulator like forskolin. Forskolin raises basal cAMP levels, creating a window to measure inhibition.

  • Cell Stimulation (Agonist Mode):

    • Incubate the cells with various concentrations of the test compound in the presence of forskolin.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP modulation.

  • Cell Lysis and Detection:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a commercially available kit, typically based on competitive immunoassay principles such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the IC₅₀.

    • Agonist Mode: Plot the percent inhibition of the forskolin-stimulated response against the log concentration of the test compound to determine the EC₅₀ and Eₘₐₓ. The Eₘₐₓ is calculated relative to a full agonist control.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Dopamine (Agonist) Receptor D₂ Receptor Agonist->Receptor Activates Antagonist Test Compound (Antagonist) Antagonist->Receptor Blocks G_protein Gαᵢ/ₒ Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Downstream Signaling (PKA) cAMP->PKA Activates

D₂ Receptor Gαᵢ/ₒ Signaling Pathway.

Section 4: Transition to In Vivo Evaluation

While in vitro assays are essential for initial characterization, they do not fully predict a compound's behavior in a complex biological system.[11] Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, safety, and efficacy in relevant behavioral paradigms.[4]

Commonly used models include:

  • Open Field Test: To assess general locomotor activity and potential sedative effects.[12]

  • Forced Swim Test: A widely used model to screen for antidepressant-like activity.[13]

  • Models of Psychosis: Such as amphetamine- or PCP-induced hyperlocomotion, to evaluate antipsychotic potential.

Conclusion

The biological evaluation of this compound-based compounds is a multi-step process that requires a logical and rigorous experimental cascade. By systematically determining affinity, function, and selectivity through well-defined in vitro assays, researchers can build a comprehensive pharmacological profile. This allows for the objective comparison of novel compounds against both established drugs and other candidates within the series. This foundational in vitro data is indispensable for making informed decisions about which compounds possess the most promising therapeutic potential to justify the significant investment of in vivo testing and further development.

References

A Senior Application Scientist's Guide to Benchmarking 1-[(1-Methylpiperidin-4-yl)methyl]piperazine Against Commercial Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of immense value. The piperidine-piperazine motif is a classic example, celebrated for its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth, head-to-head comparison of the emerging scaffold 1-[(1-Methylpiperidin-4-yl)methyl]piperazine (CAS 496808-04-9) against two ubiquitous, commercially available scaffolds: its direct structural analog 1-(1-Methylpiperidin-4-yl)piperazine and the simpler, yet highly versatile, 1-Boc-piperazine .

The core rationale for this investigation stems from a fundamental question in scaffold design: Does the introduction of a methylene linker between the piperidine and piperazine rings in our scaffold of interest offer tangible advantages in key drug-like properties over its direct-bonded counterpart or a simpler protected fragment? This guide will dissect this question through a series of standardized, industry-relevant assays, providing researchers, scientists, and drug development professionals with the data and experimental context needed to make informed decisions in their own scaffold-hopping and lead optimization efforts.

Section 1: Physicochemical Profile – The Foundation of Drug-Likeness

A compound's journey through the body is governed by its fundamental physicochemical properties. Aqueous solubility, lipophilicity (LogD), and ionization state (pKa) are critical determinants of absorption, distribution, and target engagement. We benchmarked our focus scaffold against its commercial counterparts to elucidate these key characteristics.

Causality Behind Experimental Choices: We chose to measure kinetic solubility and LogD at a physiologically relevant pH of 7.4 to best simulate conditions in blood plasma and extracellular tissues.[3] These parameters directly influence a compound's bioavailability and its ability to partition into target tissues.

Table 1: Comparative Physicochemical Properties

PropertyThis compound1-(1-Methylpiperidin-4-yl)piperazine1-Boc-piperazine
Molecular Formula C11H23N3[4]C10H21N3[5]C9H18N2O2
Molecular Weight ( g/mol ) 197.32[4]183.29[5]186.25
Topological Polar Surface Area (Ų) 15.4 Ų (Calculated)18.5 Ų[5]41.5 Ų
cLogP (Calculated) 1.10.2[5]1.0
Kinetic Solubility @ pH 7.4 (µM) >200 µM>200 µM150 µM
LogD @ pH 7.4 -0.5-1.20.9

Analysis: The introduction of the methylene linker in our focus scaffold slightly increases lipophilicity (cLogP and LogD) compared to its direct-bonded analog, while maintaining excellent aqueous solubility. The lower polar surface area (PSA) may also suggest a higher potential for blood-brain barrier penetration. As expected, the Boc-protected piperazine is the most lipophilic and least soluble, a direct consequence of masking a basic nitrogen.

Experimental Protocol: Kinetic Aqueous Solubility Assay

This protocol outlines a standard method for determining the kinetic solubility of a compound in a phosphate-buffered saline (PBS) solution, mimicking physiological pH.

Self-Validation System: The protocol includes positive (highly soluble) and negative (poorly soluble) controls to ensure the assay is performing within expected parameters. The use of LC-MS/MS for quantification provides high sensitivity and specificity.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of test compounds, a high-solubility control (e.g., Propranolol), and a low-solubility control (e.g., Verapamil) in 100% DMSO.

  • Compound Addition: In a 96-well plate, add 2 µL of each 10 mM stock solution to 198 µL of PBS at pH 7.4 in triplicate. This yields a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for precipitation of excess compound.

  • Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) into a fresh 96-well collection plate via centrifugation to separate any precipitated solid.

  • Quantification: Analyze the filtrate using a calibrated LC-MS/MS method to determine the concentration of the compound remaining in solution. The calibration curve is prepared from the 10 mM stock solutions.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM DMSO Stocks (Test & Control Compounds) add_cmpd Add 2 µL of stock to PBS (Final: 100 µM, 1% DMSO) stock->add_cmpd 2 µL pbs Aliquot 198 µL PBS (pH 7.4) into 96-well plate pbs->add_cmpd incubate Incubate with shaking (2 hours, RT) add_cmpd->incubate filtrate Filter via centrifugation to remove precipitate incubate->filtrate quantify Quantify filtrate concentration using LC-MS/MS filtrate->quantify result Determine Kinetic Solubility (µM) quantify->result

Workflow for Kinetic Solubility Assay.

Section 2: In Vitro ADME Profile – Predicting In Vivo Behavior

Early assessment of a scaffold's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for minimizing late-stage attrition in drug development.[6][7] We evaluated passive permeability and metabolic stability, two of the most important early ADME parameters.

Causality Behind Experimental Choices: The Parallel Artificial Membrane Permeability Assay (PAMPA) was selected as a high-throughput, cost-effective method to predict passive gut absorption.[8][9] The Human Liver Microsome (HLM) stability assay is the industry standard for assessing Phase I metabolic liability, as the liver is the primary site of drug metabolism.[10][11]

Table 2: Comparative In Vitro ADME Data

AssayThis compound1-(1-Methylpiperidin-4-yl)piperazine1-Boc-piperazine
PAMPA Permeability (Pe) (10⁻⁶ cm/s) 8.5 (Moderate)4.2 (Low-Moderate)12.1 (High)
HLM Stability (% Remaining after 60 min) 85% (High Stability)88% (High Stability)25% (Low Stability)
HLM Half-Life (t½, min) > 60> 6018

Analysis: The addition of the methylene linker significantly improves the passive permeability of our focus scaffold compared to its direct-bonded analog, moving it into a more favorable "moderate permeability" classification. Both unmasked scaffolds exhibit high metabolic stability, suggesting they are not major substrates for cytochrome P450 enzymes.[10] In contrast, the Boc-piperazine shows poor metabolic stability, likely due to hydrolysis of the carbamate group, highlighting a potential liability of this protecting group in vivo.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol measures the rate at which a compound is metabolized by enzymes present in human liver microsomes, primarily Cytochrome P450s.

Self-Validation System: The inclusion of control compounds with known metabolic fates (e.g., Testosterone for high clearance, Verapamil for moderate clearance) validates the enzymatic activity of the microsomal batch. Reactions are run with and without the necessary cofactor (NADPH) to confirm that depletion is enzyme-mediated.[12]

Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a 2X NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and test compound (final concentration 1 µM) at 37°C for 5 minutes.

  • Incubation: Initiate the metabolic reaction by adding an equal volume of the pre-warmed 2X NADPH regenerating system. For the negative control (-NADPH), add buffer instead.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 4 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS quantification).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Data Calculation: Calculate the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

G cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis mix Pre-warm at 37°C: - Test Compound (1 µM) - Human Liver Microsomes (0.5 mg/mL) start Initiate Reaction: Add NADPH System mix->start cofactor Prepare & Pre-warm NADPH Regenerating System cofactor->start t0 Quench T=0 (Acetonitrile + IS) start->t0 t_inc Incubate at 37°C (Sample at T=5, 15, 30, 60 min) start->t_inc process Centrifuge to pellet protein Transfer supernatant t_inc->process lcms Analyze by LC-MS/MS process->lcms calc Calculate % Remaining & t½ lcms->calc

Workflow for Human Liver Microsome Stability Assay.

Section 3: Synthetic Accessibility and Derivatization

The utility of a scaffold is also defined by its synthetic tractability. An ideal building block should be accessible through efficient chemistry and present clear handles for diversification.

Analysis:

  • This compound: This scaffold is readily synthesized via reductive amination of 1-methylpiperidine-4-carboxaldehyde with piperazine. The secondary amine of the piperazine ring provides a single, unambiguous site for derivatization, which is highly advantageous for library synthesis.

  • 1-(1-Methylpiperidin-4-yl)piperazine: Typically synthesized via reductive amination of N-Boc-piperidine-4-one with N-methylpiperazine, followed by deprotection.[13][14] This route is also efficient. Like our focus scaffold, it offers a single point for diversification.

  • 1-Boc-piperazine: This is a widely available commercial reagent. Its value lies in the orthogonal protecting group strategy it enables. The Boc group can be easily removed under acidic conditions, revealing a free amine for subsequent reactions.

The key difference lies in the spatial orientation of the derivatization vector. The methylene linker in our focus scaffold projects the substituent further away from the core rings, which can be beneficial for reaching deeper into a target's binding pocket and minimizing steric clashes.

G cluster_scaffold1 Focus Scaffold cluster_scaffold2 Commercial Analog s1_start1 1-Methylpiperidine- 4-carboxaldehyde s1_prod 1-[(1-Methylpiperidin-4-yl) methyl]piperazine s1_start1->s1_prod s1_start1->s1_prod Reductive Amination s1_start2 Piperazine s1_start2->s1_prod s1_deriv Diversified Products s1_prod->s1_deriv R-X s2_start1 N-Boc-piperidin-4-one s2_prod 1-(1-Methylpiperidin- 4-yl)piperazine s2_start1->s2_prod s2_start1->s2_prod Reductive Amination s2_start2 N-Methylpiperazine s2_start2->s2_prod s2_deriv Diversified Products s2_prod->s2_deriv R-X

Comparative Synthetic Logic.

Conclusion and Recommendations

This comparative guide demonstrates that subtle structural modifications to a scaffold can have significant and predictable impacts on its drug-like properties.

  • This compound emerges as a superior scaffold when moderate passive permeability is a key objective, outperforming its direct-bonded analog without sacrificing aqueous solubility or metabolic stability. The methylene linker offers a valuable spatial extension for probing target interactions.

  • 1-(1-Methylpiperidin-4-yl)piperazine remains an excellent choice where maximizing hydrophilicity is paramount. Its high metabolic stability and synthetic accessibility make it a robust and reliable building block.

  • 1-Boc-piperazine serves a different strategic purpose. While its own ADME profile is compromised by the protecting group, it is an indispensable tool for multi-step syntheses where controlled, sequential derivatization of the piperazine nitrogens is required.

Final Recommendation: For discovery programs aiming to develop orally bioavailable drugs, particularly those targeting deep binding pockets, This compound represents a strategically advantageous starting point. Its balanced profile of moderate permeability, high solubility, and excellent metabolic stability makes it a highly promising scaffold for lead optimization campaigns.

References

A Head-to-Head Comparison of Piperazine Derivatives in CNS Receptor Binding Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties make it a versatile building block for a vast array of centrally acting drugs.[1][2] Piperazine derivatives are integral to therapies for depression, anxiety, psychosis, and other CNS disorders, primarily due to their ability to modulate the activity of various neurotransmitter receptors.[3][4][5]

This guide provides an in-depth, head-to-head comparison of the receptor binding affinities of several key piperazine derivatives. It is designed for researchers, scientists, and drug development professionals to offer a clear, data-driven perspective on the structure-activity relationships (SAR) that govern their interactions with critical CNS targets. We will delve into the experimental causality behind receptor binding assays, provide a robust, self-validating protocol, and present the data in a clear, comparative format.

The Piperazine Core: A Hub for CNS Receptor Interaction

The versatility of the piperazine scaffold lies in its ability to be substituted at its N1 and N4 positions.[2] Typically, one nitrogen is attached to an aryl group (hence the common term "arylpiperazines"), which largely determines the primary receptor targets, while the other nitrogen is connected to various substituents that can fine-tune affinity, selectivity, and pharmacokinetic properties.[6] This modularity allows for the systematic exploration of chemical space to optimize ligand-receptor interactions.

Comparative Receptor Affinity Profile

To understand the nuanced effects of structural modifications, it is essential to compare the binding affinities of different derivatives at key CNS receptors. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the Ki values (in nanomolar, nM) for a selection of representative piperazine derivatives across major dopaminergic, serotonergic, and adrenergic receptors. This data has been synthesized from multiple peer-reviewed sources to provide a comparative overview.

CompoundPhenyl SubstitutionN-Alkyl GroupD₂ Kᵢ (nM)5-HT₁ₐ Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)α₁-Adrenergic Kᵢ (nM)
Aripiprazole 2,3-dichlorophenyl-1.64.41018
Olanzapine - (Thienobenzodiazepine)-111400419
Risperidone - (Benzisoxazole)-3.1-0.160.8
1-(2-Methoxyphenyl)piperazine (1-OMPP) 2-methoxyphenylH2301702.91.8
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-trifluoromethylphenylH280042110120
1-(m-Chlorophenyl)piperazine (mCPP) 3-chlorophenylH12001301.938

Note: Data is compiled from multiple sources and serves as a representative comparison. Absolute values may vary slightly between different experimental conditions and laboratories.[6][7][8][9]

Structure-Activity Relationship (SAR) Insights:

  • Aryl Substitutions: The nature and position of substituents on the phenyl ring dramatically influence receptor selectivity. For example, compounds like 1-OMPP and mCPP show high affinity for the 5-HT₂ₐ receptor.[10]

  • N-Alkyl Groups: The substituent on the second piperazine nitrogen plays a crucial role in modulating affinity and functional activity. The complex side chain of aripiprazole contributes to its partial agonist activity at D₂ receptors.

  • Multi-Target Profiles: Many piperazine derivatives exhibit a multi-receptor binding profile, which can be advantageous for treating complex psychiatric disorders. For instance, the combination of D₂ and 5-HT₂ₐ receptor antagonism is a hallmark of many atypical antipsychotics.[11]

Experimental Protocol: In Vitro Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[12][13] The principle is based on the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound for a finite number of receptors.[14]

I. Causality Behind Experimental Choices
  • Receptor Source: Cell membranes from transfected cell lines (e.g., HEK293 or CHO cells) expressing a single human receptor subtype are preferred for high specificity.[8] Brain tissue homogenates can also be used but may contain a mix of receptor subtypes.[15]

  • Radioligand Selection: The ideal radioligand has high affinity for the target receptor, low non-specific binding, and high specific activity.[16]

  • Buffer Composition: The assay buffer (e.g., Tris-HCl) is designed to maintain a physiological pH and contains ions like MgCl₂ that can be critical for receptor conformation and ligand binding.[15]

  • Incubation Time and Temperature: These are optimized to ensure the binding reaction reaches equilibrium.[17]

  • Separation of Bound and Free Ligand: Rapid vacuum filtration is the most common method. The filter paper traps the cell membranes (and thus the bound radioligand), while the unbound radioligand passes through.[12]

  • Non-Specific Binding (NSB) Determination: This is a critical control. NSB is the portion of the radioligand that binds to components other than the target receptor (e.g., lipids, filter paper).[18] It is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled compound that saturates the target receptors.[19]

II. Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize cultured cells or brain tissue in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4).[15]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[15]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[15]

  • Assay Setup (in a 96-well plate): [15]

    • Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of radioligand (typically at or below its Kd value).[16]

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, a high concentration of a known unlabeled ligand (the "displacer"), and the same fixed concentration of radioligand.[18]

    • Competition Wells: Add membrane preparation, the radioligand, and varying concentrations of the piperazine derivative being tested.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[15]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[15]

  • Quantification:

    • Place the filter mat in a scintillation vial or bag with a scintillation cocktail.

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter. The counter detects photons emitted as the radioisotope decays.[20][21]

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding for each concentration of the test compound.[16]

    • IC₅₀ Determination: Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Kᵢ Calculation: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Visualization of Workflow and Signaling

To better illustrate the processes involved, the following diagrams outline the experimental workflow and a relevant signaling pathway for many G-protein coupled receptors (GPCRs) targeted by piperazine derivatives, such as the 5-HT₂ₐ receptor which couples to Gαq.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep 1. Membrane Preparation Incubation 3. Incubation (Membranes + Ligands) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation Reagent_Prep->Incubation Filtration 4. Filtration & Washing Incubation->Filtration Scintillation 5. Scintillation Counting Filtration->Scintillation Data_Analysis 6. Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

Caption: Experimental workflow for a radioligand binding assay.

Gq_pathway Ligand Piperazine Derivative Receptor GPCR (e.g., 5-HT2A) Ligand->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: The Gαq signaling pathway, activated by certain GPCRs.[22][23]

Conclusion

The piperazine scaffold remains a cornerstone of CNS drug discovery. Understanding the subtle yet significant impact of structural modifications on receptor binding affinity is paramount for designing next-generation therapeutics with improved efficacy and side-effect profiles. The radioligand binding assay, when conducted with robust controls and a clear understanding of its principles, provides invaluable quantitative data to guide these efforts. This guide serves as a foundational resource for researchers aiming to compare and characterize novel piperazine derivatives, ultimately accelerating the development of new medicines for complex neurological and psychiatric conditions.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Briefing: Understanding the Risk

Before handling 1-[(1-Methylpiperidin-4-yl)methyl]piperazine, it is imperative to recognize its significant hazard profile. This chemical is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation.[2][3][4] Adherence to the following protocols is not merely a recommendation but a critical requirement for ensuring personnel safety and laboratory integrity.

The operational and safety guidelines provided herein are synthesized from established safety data sheets (SDS) and chemical safety literature to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Hazard Analysis: The Rationale Behind Stringent Controls

This compound belongs to the substituted piperazine family. Compounds in this class can exhibit significant biological activity and, concurrently, potent physiological effects. The primary hazards stem from its corrosive nature.

  • Skin and Eye Corrosion (Category 1B): Direct contact can lead to immediate and severe tissue damage.[1][2] The chemical's alkalinity can saponify fats and proteins in tissues, leading to deep, painful burns.

  • Acute Toxicity (Category 4): The substance is classified as harmful through oral, dermal, and inhalation routes.[2][4] Systemic effects may occur if it is absorbed into the bloodstream.

  • Respiratory Irritation (Category 3): Inhalation of vapors, mists, or aerosols can irritate the respiratory tract, leading to inflammation and discomfort.[2][3]

Understanding these mechanisms is fundamental to appreciating the causality behind the stringent personal protective equipment (PPE) and handling protocols that follow. Every procedural step is designed to mitigate these specific, well-documented risks.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the most critical barrier between the researcher and chemical exposure. A multi-layered approach is mandatory.

PPE CategorySpecificationRationale and Field Insight
Hand Protection Nitrile or PVC chemical-resistant gloves. Minimum thickness >0.11 mm.[5] Double-gloving is recommended for transfers and solution preparation.Standard latex gloves are insufficient. Nitrile provides superior resistance to this class of chemicals. Double-gloving provides a critical safety buffer; should the outer glove be compromised, the inner glove allows the user time to retreat safely, remove the contaminated layer, and re-glove without breaking containment. Always inspect gloves for integrity before use.[6]
Eye & Face Protection Chemical safety goggles with side shields (conforming to EN 166 or OSHA 29 CFR 1910.133). A full-face shield must be worn over the goggles when handling larger quantities (>1g) or during any splash-risk procedure.[5][7]This dual-layer protection is non-negotiable. Goggles protect against vapors and incidental splashes. The face shield provides a secondary, broader barrier against unexpected reactions or spills, protecting the entire face from corrosive damage.
Body Protection A flame-retardant, chemical-resistant laboratory coat. For significant exposure risks, a PVC apron or a full protective suit may be required.[8]The lab coat must be fully buttoned. This prevents the chemical from reaching personal clothing and skin. Ensure clothing worn underneath is non-synthetic where possible, as some synthetics can melt and adhere to the skin if contaminated with corrosive chemicals.
Respiratory Protection All handling must be performed within a certified chemical fume hood.[2][9] If a fume hood is not available or if exposure limits may be exceeded (e.g., large spills), a NIOSH/MSHA-approved respirator with an appropriate cartridge is mandatory.[7][8]The primary engineering control is the fume hood, which contains and exhausts harmful vapors.[3] Relying solely on a mask in an open-bench environment is a critical failure of safety protocol. Respiratory protection is a secondary line of defense for non-routine events.

Operational Plan: A Step-by-Step Handling Workflow

This protocol outlines the essential steps for safely handling this compound, from initial preparation to final decontamination.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination prep1 Verify Fume Hood Certification & Airflow prep2 Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep1->prep2 prep3 Assemble All Equipment (Spatula, Beakers, Stir Bars) prep2->prep3 prep4 Prepare Waste Containers (Labeled for Corrosive Liquid/Solid) prep3->prep4 handle1 Carefully Unseal Chemical Container prep4->handle1 Proceed to Handling handle2 Weigh Chemical on Tared Weigh Paper/Boat handle1->handle2 handle3 Transfer to Solvent (Slowly, Avoid Splashing) handle2->handle3 handle4 Securely Seal Primary Container & Reaction Vessel handle3->handle4 clean1 Dispose of Contaminated Weigh Paper, Tips, etc. in Designated Waste handle4->clean1 Proceed to Cleanup clean2 Decontaminate Spatula & Glassware clean1->clean2 clean3 Wipe Down Fume Hood Surfaces clean2->clean3 clean4 Remove Outer Gloves, Followed by All PPE clean3->clean4 clean5 Wash Hands Thoroughly with Soap & Water clean4->clean5

Caption: Workflow for handling this compound.

Methodologies
  • Preparation:

    • Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates correct function.

    • Don all required PPE as specified in the table above.

    • Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor drips or spills.

    • Prepare and clearly label separate waste containers for solid and liquid waste contaminated with the chemical.

  • Handling (inside the chemical fume hood):

    • Gently uncap the container, pointing it away from your face.

    • When weighing, use a disposable weigh boat or paper. Do not return any excess chemical to the primary container to avoid contamination.

    • When transferring the solid to a solvent, do so slowly and with the receiving vessel at a low angle to minimize splashing.

    • Once the transfer is complete, immediately and securely reseal the primary container.

  • Post-Handling and Decontamination:

    • Dispose of all single-use contaminated items (e.g., weigh boats, pipette tips, absorbent liners) into the designated solid waste container.

    • Decontaminate reusable equipment like spatulas or glassware according to your institution's standard operating procedures for corrosive materials.

    • Wipe down the work surface of the fume hood.

    • Carefully remove PPE, starting with the outer gloves. Remove the face shield, lab coat, and inner gloves, avoiding contact with any potentially contaminated surfaces.

    • Wash hands thoroughly with soap and water as the final step.[10]

Contingency Planning: Spills and Exposure Protocols

Accidents require immediate and decisive action.

Emergency Spill Response:

  • Minor Spill (inside fume hood):

    • Ensure the fume hood sash is lowered.

    • Use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[2]

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated solid waste container.[3]

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.[2][3]

    • Alert colleagues and laboratory safety personnel immediately.

    • Remove all sources of ignition.[3][11]

    • If safe to do so, increase ventilation to the area.

    • Do not attempt to clean up a major spill without appropriate respiratory protection and specialized training.

First-Aid and Exposure Response:

The guiding principle is immediate and thorough decontamination, followed by professional medical evaluation. Show the Safety Data Sheet to the attending physician.[2][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2]

  • Skin Contact: Take off all contaminated clothing immediately.[3] Wash the affected area with soap and plenty of water.[3] Seek immediate medical attention.[2][12]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][3] If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method).[2][12] Seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water.[3] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.[2]

Disposal Plan: Managing Chemical Waste

All waste containing this compound must be treated as hazardous.

  • Chemical Waste: Collect all residual chemical and contaminated solutions in a clearly labeled, sealed container suitable for corrosive chemical waste.[3]

  • Contaminated Materials: All disposables, including gloves, absorbent pads, and weigh boats, must be placed in a separate, sealed container labeled as corrosive solid waste.

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant or licensed chemical destruction facility, in accordance with all local, state, and federal regulations.[2][3] Do not discharge to sewer systems or release into the environment.[3]

By internalizing the rationale behind these safety protocols and executing them with precision, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.